molecular formula C23H34O6 B1252536 Diginatigenin CAS No. 559-57-9

Diginatigenin

Numéro de catalogue: B1252536
Numéro CAS: 559-57-9
Poids moléculaire: 406.5 g/mol
Clé InChI: DICIZKAHXOVVHI-BOYBCVSISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diginatigenin (CAS Number 559-57-9) is a cardenolide aglycone, or genin, that serves as the core steroid structure for several cardiac glycosides. It is chemically defined as (3β,5β,12β,16β)-3,12,14,16-Tetrahydroxycard-20(22)-enolide with a molecular formula of C23H34O6 and a molecular weight of 406.51 . This compound is a fully characterized chemical entity naturally found in plants of the Digitalis genus, such as Digitalis lanata and Digitalis ciliata , where it exists as the aglycone moiety of diginatin and lanatoside D . As a high-purity analytical reference standard, Diginatigenin is critical for quality control (QC) applications, analytical method development (AMV), and method validation during the synthesis and formulation stages of pharmaceutical development, ensuring traceability and compliance with pharmacopeial standards (USP, EP) . Diginatigenin is recognized for its research value in the field of oncology. It belongs to the class of cardiac glycosides, which have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines in vitro . The primary mechanism of action for this class of compounds is the inhibition of the sodium-potassium pump (Na+/K+-ATPase) . This inhibition can activate various intracellular signaling cascades and, in cancer cells, lead to the induction of immunogenic cell death, positioning Diginatigenin as a compound of interest for anticancer drug discovery and repurposing efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3,12,14,16-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-21-6-5-14(24)8-13(21)3-4-15-16(21)9-18(26)22(2)20(12-7-19(27)29-11-12)17(25)10-23(15,22)28/h7,13-18,20,24-26,28H,3-6,8-11H2,1-2H3/t13-,14+,15-,16+,17+,18-,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICIZKAHXOVVHI-BOYBCVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024008
Record name Diginatigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-57-9
Record name Diginatigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diginatigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIGINATIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7J6ZZ392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diginatigenin's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide, a type of cardiac glycoside, a class of naturally derived compounds that have been used for centuries to treat heart conditions. While the general mechanism of action for cardiac glycosides is well-established, detailed quantitative data and specific signaling pathway modulations for each individual compound are crucial for targeted drug development and a deeper understanding of their therapeutic and toxic effects. This technical guide provides an in-depth overview of the core mechanism of action of diginatigenin in cardiac cells, drawing upon the broader knowledge of cardiac glycosides due to the limited availability of specific quantitative data for diginatigenin itself. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of cardiovascular drug discovery.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-understood mechanism of action of cardiac glycosides, including by extension diginatigenin, is the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[1] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell for every two K+ ions pumped in.[1]

The inhibition of the Na+/K+-ATPase by diginatigenin leads to a cascade of events:

  • Increased Intracellular Sodium: The reduced activity of the pump results in an accumulation of intracellular Na+ ions.[1]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the efflux of calcium (Ca2+) from the cell and can even reverse the direction of the exchanger, leading to Ca2+ influx.

  • Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i).[1]

  • Enhanced Sarcoplasmic Reticulum Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA pump, leading to an increased Ca2+ load within the SR.

  • Increased Cardiac Contractility (Inotropy): During subsequent action potentials, the larger SR Ca2+ store releases a greater amount of Ca2+, leading to a more forceful contraction of the myofilaments.[1] This positive inotropic effect is the basis for the therapeutic use of cardiac glycosides in heart failure.

Quantitative Data on Cardiac Glycoside Activity

Specific quantitative data for diginatigenin are scarce in publicly available literature. Therefore, this section presents data from closely related and extensively studied cardiac glycosides like digoxin and digitoxin to provide a comparative context for the expected potency and effects of diginatigenin.

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides
CompoundIC50 (µM)Enzyme SourceReference
Digoxin2.69Porcine cerebral cortex[2]
Ouabain0.22Porcine cerebral cortex[2]
Oleandrin0.62Porcine cerebral cortex[2]
Oleandrigenin1.23Porcine cerebral cortex[2]
Digoxin (high affinity)0.025Rat brain microsomes[3]
Digoxin (low affinity)130Rat brain microsomes[3]

Note: The IC50 values can vary depending on the tissue source of the enzyme and the specific experimental conditions.

Table 2: Effects of Cardiac Glycosides on Cardiac Contractility
CompoundConcentrationEffect on Contractile ForcePreparationReference
Digoxin4 x 10-7 M+18% increase in developed force (with quinidine)Ferret papillary muscle[4]
Digitoxin6 or 24 weeks administrationIncreased isometrically developed forceCat papillary muscle[5]
Digoxin0.01 - 50 µg/mLDose-dependent increaseRabbit isolated heart[6]
DigoxigeninN/APositive inotropic effect enhanced by increased stimulation frequencyGuinea-pig left atria[7]
Various Cardiac GlycosidesDose-dependentPositive inotropic effectGuinea-pig papillary muscle[8][9]
Table 3: Cytotoxicity of a Diginatigenin Derivative and Other Cardiac Glycosides
CompoundCell LineIC50 (µM)Reference
Diginatigenin mono-digitoxosideA549 (Lung carcinoma)>70% inhibition at test concentration[10]
DigoxinH1299 (Lung cancer)0.46[11]
DigitoxinHeLa (Cervical carcinoma)2.34[12]
Proscillaridin AHuman tumor cell lines0.0064 - 0.076[13]

Signaling Pathways Modulated by Cardiac Glycosides

Beyond the primary mechanism of Na+/K+-ATPase inhibition, emerging evidence suggests that cardiac glycosides can modulate other intracellular signaling pathways, which may contribute to both their therapeutic and toxic effects.

Primary Inotropic Signaling Pathway

The canonical pathway leading to increased contractility is a direct consequence of Na+/K+-ATPase inhibition.

Inotropic_Signaling Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (reversed/inhibited) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR_Ca ↑ SR Ca2+ Load Ca_in->SR_Ca Ca_release ↑ Ca2+ Release SR_Ca->Ca_release Contraction ↑ Cardiac Contractility Ca_release->Contraction Src_Signaling CardiacGlycosides Cardiac Glycosides NaK_ATPase Na+/K+-ATPase CardiacGlycosides->NaK_ATPase binds Src Src Kinase NaK_ATPase->Src activates MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway activates Hypertrophy Cardiac Hypertrophy MAPK_pathway->Hypertrophy NFkB_Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds TRADD TRADD TNFR->TRADD recruits NFkB_activation NF-κB Activation TRADD->NFkB_activation leads to Inflammation Inflammation NFkB_activation->Inflammation CardiacGlycosides Cardiac Glycosides CardiacGlycosides->TRADD inhibits recruitment Cardiomyocyte_Isolation Start Start Anesthetize Anesthetize Animal Start->Anesthetize Excise Excise Heart Anesthetize->Excise Cannulate Cannulate Aorta on Langendorff Apparatus Excise->Cannulate Perfusion_CaFree Retrograde Perfusion (Ca2+-free buffer) Cannulate->Perfusion_CaFree Perfusion_Enzyme Enzymatic Digestion (Collagenase/Protease) Perfusion_CaFree->Perfusion_Enzyme Dissociate Dissociate Ventricular Tissue Perfusion_Enzyme->Dissociate Filter Filter Cell Suspension Dissociate->Filter Purify Purify Myocytes (Gravity/Centrifugation) Filter->Purify Reintroduce_Ca Gradually Reintroduce Ca2+ Purify->Reintroduce_Ca End Isolated Cardiomyocytes Reintroduce_Ca->End

References

Diginatigenin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diginatigenin, a C-16 hydroxylated cardenolide, represents a molecule of significant interest within the family of cardiac glycosides. First identified as the aglycone of diginatin from the woolly foxglove, Digitalis lanata, this compound shares the characteristic steroidal backbone and lactone ring responsible for the cardiotonic effects of this class of molecules. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events culminating in increased intracellular calcium concentrations, which is the basis for its effects on cardiac muscle contractility. Beyond its cardiotonic properties, emerging research suggests potential applications in other therapeutic areas, including oncology, driven by its influence on various cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery of diginatigenin, its primary natural sources, and a detailed examination of its biological activity and underlying molecular mechanisms. The guide includes quantitative data on related compounds, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to support further research and development.

Discovery and Chemical Properties

Diginatigenin was first identified as the aglycone component of the glycoside diginatin, which was isolated from the leaves of Digitalis lanata Ehrh. (family Plantaginaceae)[1]. It is also known as 12-hydroxygitoxigenin or 16-hydroxydigoxigenin[1]. The chemical structure of diginatigenin is characterized by a steroid nucleus with hydroxyl groups at the C-3, C-12, C-14, and C-16 positions, and an unsaturated lactone ring attached at C-17.

Table 1: Physicochemical Properties of Diginatigenin

PropertyValueReference
Molecular Formula C₂₃H₃₄O₆[1]
Molecular Weight 406.51 g/mol [1]
CAS Number 559-57-9[1]
Appearance Needles from water[1]
Melting Point 157 °C[1]
Optical Rotation [α]D²⁰ +34° (methanol)[1]
UV Absorption (Ethanol) λmax 318 nm (log ε 4.18)[1]

Natural Sources

Another notable source of cardenolides is Digitalis canariensis (formerly Isoplexis canariensis), a species endemic to the Canary Islands[4][5]. While a detailed profile of all cardenolide genins in this plant is available, the presence and quantity of diginatigenin specifically require further investigation. The cardenolide content in Isoplexis canariensis has been reported to be around 20-40 µmol/g dry weight[6].

Table 2: Cardenolide Genin Composition in Isoplexis canariensis

Cardenolide GeninRelative Content (%)Reference
Canarigenin70 - 90[6]
Uzarigenin10 - 15[6]
Xysmalogenin5 - 15[6]
Digitoxigenin0 - 5[6]

Biological Activity and Mechanism of Action

Inhibition of Na+/K+-ATPase

The principal mechanism of action of diginatigenin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[7][8]. This enzyme is responsible for actively transporting sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients necessary for various cellular processes.

Inhibition of the Na+/K+-ATPase by diginatigenin leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration[9]. In cardiomyocytes, this elevated intracellular calcium enhances the force of contraction, producing a positive inotropic effect[9].

Anticancer Activity

Recent research has highlighted the potential of cardiac glycosides, including compounds structurally similar to diginatigenin, as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines. While specific IC50 values for diginatigenin are not widely reported, data for the closely related cardiac glycoside digitoxin provide a valuable reference.

Table 3: IC50 Values of Digitoxin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K-562Leukemia6.4 ± 0.4[10]
TK-10Renal Adenocarcinoma3 - 33[1]
MCF-7Breast AdenocarcinomaNot specified[10]
A549Non-small cell lung carcinoma~40 (for a related compound)[11]

Signaling Pathways

The biological effects of diginatigenin extend beyond simple ion pump inhibition and involve the modulation of complex intracellular signaling pathways.

Src Kinase Activation and Downstream Signaling

Cardiac glycosides have been shown to activate the Src non-receptor tyrosine kinase[4]. This activation is thought to be a consequence of the interaction with the Na+/K+-ATPase, which can function as a signal transducer. Activated Src can then phosphorylate a variety of downstream targets, leading to the activation of pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are involved in cell survival and proliferation.

Src_Signaling_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase inhibits Src Src NaK_ATPase->Src activates PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Src Kinase Activation Pathway
Induction of Apoptosis

Cardiac glycosides can induce apoptosis in cancer cells through the mitochondrial pathway[12][13]. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Diginatigenin Diginatigenin Bcl2_family Bcl-2 family proteins (Bax/Bcl-2 ratio ↑) Diginatigenin->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Mitochondrial Apoptosis Pathway

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides from Digitalis lanata

This protocol provides a general framework for the extraction and isolation of cardiac glycosides, which can be adapted for the specific purification of diginatigenin.

  • Plant Material Preparation: Air-dry and powder the leaves of Digitalis lanata[11].

  • Maceration: Macerate the powdered leaves in methanol at room temperature for several days with periodic stirring[11][14].

  • Filtration and Concentration: Filter the mixture to separate the liquid extract from the plant material. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract[14].

  • Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[11]. The ethyl acetate fraction is often enriched with cardiac glycosides[11].

  • Chromatographic Purification: Subject the enriched fraction to column chromatography using a stationary phase like silica gel. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the individual glycosides[14].

  • Further Purification: High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can be used for the final purification of diginatigenin[5][10]. The mobile phase can be a mixture of acetonitrile, methanol, and water.

Extraction_Workflow Start Dried & Powdered Digitalis lanata leaves Maceration Maceration (Methanol) Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Partitioning Solvent Partitioning (Water/EtOAc) Filtration->Partitioning Column_Chrom Column Chromatography (Silica Gel) Partitioning->Column_Chrom EtOAc fraction HPLC HPLC Purification (C18 column) Column_Chrom->HPLC End Pure Diginatigenin HPLC->End

References

Unveiling the Biological Potential of Diginatigenin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, a cardenolide steroid, and its derivatives are emerging as a significant class of compounds with a wide spectrum of biological activities. Historically, cardiac glycosides have been utilized for their cardiotonic effects in treating heart failure. However, recent research has unveiled their potent anti-cancer properties, positioning them as promising candidates for novel therapeutic development. This technical guide provides an in-depth analysis of the biological activities of diginatigenin and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of diginatigenin and its derivatives is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[1][2] This cascade of events triggers a variety of downstream signaling pathways, ultimately leading to the observed biological effects.

Quantitative Analysis of Biological Activity

The biological potency of diginatigenin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in various assays. These values provide a standardized measure for comparing the efficacy of different compounds.

Table 1: Cytotoxic Activity of Diginatigenin and Related Compounds
CompoundCell LineIC50 (µM)Reference
DigoxinMERS-CoV (Vero cells)0.17[3]
Oleandrin-0.62[4]
Oleandrigenin-1.23[4]
DiosgeninHeLa16.3 ± 0.26 µg/mL[5]
DiosgeninSKOV-319.3 ± 0.97 µg/mL[5]
YamogeninHeLa16.5 ± 0.59 µg/mL[5]
YamogeninSKOV-316.7 ± 0.08 µg/mL[5]
TigogeninHeLa35.6 ± 3.69 µg/mL[5]
Table 2: Na+/K+-ATPase Inhibition by Diginatigenin and Related Compounds
CompoundEnzyme SourceIC50 (µM)Reference
Ouabain-0.22[4]
Oleandrin-0.62[4]
Oleandrigenin-1.23[4]
Digoxin-2.69[4]
OuabainMDA-MB-231 cells0.089[6]
DigoxinMDA-MB-231 cells~0.164[6]
OuabainA549 cells0.017[6]
DigoxinA549 cells0.040[6]

Signaling Pathways Modulated by Diginatigenin and its Derivatives

The inhibition of Na+/K+-ATPase by diginatigenin and its derivatives initiates a complex network of intracellular signaling pathways. These pathways are central to the anti-cancer effects of these compounds, including the induction of apoptosis and inhibition of cell proliferation.

Proposed Signaling Cascade upon Na+/K+-ATPase Inhibition

Na_K_ATPase_Inhibition_Pathway Diginatigenin Diginatigenin & Derivatives NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src Kinase Activation NaK_ATPase->Src Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->Na_Ca_Exchanger Inhibition Ca_in ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_in ROS ↑ ROS Ca_in->ROS MAPK MAPK/ERK Pathway ROS->MAPK EGFR EGFR Transactivation Src->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt EGFR->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest

Caption: Proposed signaling cascade initiated by Na+/K+-ATPase inhibition.

Induction of Apoptosis

A key anti-cancer mechanism of diginatigenin and its derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.

Apoptosis_Induction_Pathway Cardiac_Glycosides Diginatigenin & Derivatives ROS ↑ ROS Production Cardiac_Glycosides->ROS Bcl2_Family Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) ROS->Bcl2_Family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by cardiac glycosides.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of diginatigenin and its derivatives.

Synthesis of Diginatigenin Derivatives

The synthesis of diginatigenin derivatives often involves modification of the hydroxyl groups on the steroid nucleus to explore structure-activity relationships. A general approach for creating ether or ester derivatives is outlined below. This is a generalized protocol and specific reaction conditions will vary depending on the desired derivative.

Synthesis_Workflow Start Diginatigenin Protection Protection of Reactive Groups (e.g., Acetylation) Start->Protection Reaction Reaction with Alkylating/ Acylating Agent Protection->Reaction Deprotection Deprotection Reaction->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Product Diginatigenin Derivative Purification->Product

Caption: General workflow for the synthesis of diginatigenin derivatives.

Methodology:

  • Protection of Hydroxyl Groups: To achieve selective modification, certain hydroxyl groups on the diginatigenin molecule may need to be protected. For example, acetylation can be used to protect the C3 and C12 hydroxyl groups.

  • Derivatization Reaction: The protected diginatigenin is then reacted with a suitable reagent to introduce the desired functional group. For instance, to synthesize an ether derivative, an alkyl halide is used in the presence of a base. For an ester derivative, an acyl chloride or anhydride is used.

  • Deprotection: The protecting groups are removed under specific conditions that do not affect the newly formed derivative.

  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired diginatigenin derivative.

  • Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of diginatigenin or its derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Methodology:

  • Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes) is used.

  • Reaction Mixture Preparation: A reaction buffer containing Na+, K+, Mg2+, and ATP is prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (diginatigenin or its derivatives) or a known inhibitor like ouabain (positive control).

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP and allowed to proceed for a specific time at 37°C. The reaction is then stopped by adding a solution like trichloroacetic acid (TCA).

  • Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. A standard curve using known concentrations of phosphate is used for quantification.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Methodology:

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH).[7]

Structure-Activity Relationship (SAR)

The biological activity of diginatigenin derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The C3 Hydroxyl Group: Glycosylation at this position generally enhances activity. Esterification or oxidation of this group tends to decrease potency.[1][2]

  • The C14 β-Hydroxyl Group: This group, along with the cis fusion of the C and D rings, is crucial for activity. Alteration of this configuration can abolish biological effects.[1][2]

  • The Unsaturated Lactone Ring at C17: The α,β-unsaturated lactone ring is essential for activity. Reduction of the double bond significantly diminishes potency.[1][2]

  • Substituents on the Steroid Nucleus: The addition of hydrophilic groups, such as hydroxyl groups, can impact the binding affinity to Na+/K+-ATPase. For instance, the introduction of hydroxyl groups in the alpha position has been shown to be more detrimental to affinity than in the beta position.[8]

Conclusion

Diginatigenin and its derivatives represent a promising class of compounds with potent biological activities, particularly in the context of cancer therapy. Their primary mechanism of action through the inhibition of Na+/K+-ATPase triggers a cascade of signaling events that can lead to apoptosis and the suppression of tumor growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships of these compounds will be crucial in designing and synthesizing novel derivatives with enhanced efficacy and selectivity, paving the way for their potential clinical application.

References

Diginatigenin Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of diginatigenin, a cardenolide cardiac glycoside, and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and their therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate a deeper understanding of the molecular interactions governing the biological activity of this class of compounds.

Core Structure and Mechanism of Action

Diginatigenin is a C23 steroid characterized by a butenolide lactone ring at the C17 position and hydroxyl groups at the C3, C12, C14, and C16 positions. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium electrochemical gradients across the cell membrane.[1][2] Inhibition of this pump in cardiomyocytes leads to an increase in intracellular sodium, which in turn reduces the efflux of calcium via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of these compounds.[1][2]

Structural Features Influencing Biological Activity

The biological activity of diginatigenin and its derivatives is dictated by several key structural features. The following sections detail the impact of modifications to the steroid nucleus, the C17 lactone ring, and the glycosidic moiety on their inhibitory and inotropic potency.

The Steroid Nucleus

The stereochemistry of the steroid nucleus is fundamental to the activity of cardiac glycosides. The cis-trans-cis fusion of the A, B, C, and D rings is considered optimal for high affinity binding to the Na+/K+-ATPase.[3] Hydroxylation patterns on the steroid backbone also significantly influence activity. The 14β-hydroxyl group is essential for cardiac activity; its absence or alteration to an α-configuration dramatically reduces or abolishes the inotropic effect.[3][4]

The C17 Butenolide Lactone Ring

The α,β-unsaturated lactone ring at the C17 position is a critical pharmacophore for Na+/K+-ATPase inhibition. Reduction of the double bond within the lactone ring leads to a significant decrease in activity.[4] The position of the carbonyl oxygen within the C17 side group is a primary determinant of biological activity. A strong correlation has been observed between the displacement of this oxygen atom relative to its position in digitoxigenin and the inhibitory potency on Na+/K+-ATPase.[6] Modifications to this ring, such as replacement with a 3'-furyl ring, have been shown to retain appreciable activity in digoxigenin analogues, whereas replacement with a 4'-pyridazinyl ring resulted in weak activity.[5]

The Role of the Glycosidic Moiety at C3

The sugar moiety attached at the C3 position of the steroid nucleus, while not directly participating in the binding to the Na+/K+-ATPase, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the glycoside. The nature, number, and linkage of the sugar residues influence solubility, absorption, and tissue distribution. Generally, the presence of a sugar moiety enhances the potency and duration of action compared to the aglycone (the steroid nucleus alone).[3]

Quantitative Structure-Activity Relationship Data

While a comprehensive set of quantitative data for a series of diginatigenin derivatives is not available, the following table summarizes the Na+/K+-ATPase inhibitory and cytotoxic activities of closely related cardiac glycosides, which can serve as a predictive framework for understanding the SAR of potential diginatigenin derivatives.

CompoundModificationTarget/Cell LineActivity (IC50/EC50)Reference
Digitoxigenin-α-L-rhamnopyranosideRhamnose at C3Na+/K+-ATPase12 ± 1 nM[7]
Digitoxigenin-α-L-amicetopyranosideAmicetose at C3Na+/K+-ATPase41 ± 3 nM[7]
DigitoxinTrisaccharide at C3HeLa cells2.34 µM[7]
Digitoxigenin-α-L-rhamnopyranosideRhamnose at C3HeLa cells35.2 ± 1.6 nM[7]
Digitoxigenin-α-L-amicetopyranosideAmicetose at C3HeLa cells38.7 ± 1.3 nM[7]
DigoxinTrisaccharide at C3HT-29 cells0.1 µM[3]
DigoxinTrisaccharide at C3MDA-MB-231 cells0.3 µM[3]
DigoxinTrisaccharide at C3OVCAR3 cells0.2 µM[3]
DigoxigeninAglyconeNa+/K+-ATPase (α1β1)Ki = 0.23 µM[8]
DigoxigeninAglyconeNa+/K+-ATPase (α2β1)Ki = 0.22 µM[8]
DigoxigeninAglyconeNa+/K+-ATPase (α3β1)Ki = 0.21 µM[8]

Experimental Protocols

The evaluation of the biological activity of diginatigenin and its derivatives relies on standardized in vitro and ex vivo assays.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory potency of a compound on the activity of purified Na+/K+-ATPase.

Objective: To determine the IC50 value of a test compound for Na+/K+-ATPase.

Principle: The enzymatic activity is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reduction in Pi release in the presence of the inhibitor is quantified.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution

  • Test compounds (diginatigenin derivatives)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add varying concentrations of the test compound to the wells of a microplate. Include a positive control (e.g., ouabain) and a negative control (vehicle).

  • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).

  • Add the malachite green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Inotropic Activity Assessment using the Langendorff Heart Preparation

This ex vivo model allows for the evaluation of the effects of compounds on myocardial contractility in an isolated, perfused heart.[8][9]

Objective: To determine the effect of a test compound on the force of contraction of the heart.

Principle: An isolated mammalian heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution. This maintains the viability and function of the heart, allowing for the measurement of contractile force in response to drug administration.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Animal model (e.g., guinea pig, rat)

  • Force transducer and data acquisition system

  • Test compounds

Procedure:

  • The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.

  • Retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow and temperature (37°C) is initiated.

  • A force transducer is attached to the apex of the ventricle to record contractile force.

  • The heart is allowed to stabilize.

  • The test compound is administered into the perfusion solution at various concentrations.

  • Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are recorded and analyzed.

Signaling Pathways and Logical Relationships

The primary signaling pathway initiated by diginatigenin is the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced myocardial contraction. The logical flow of this process is depicted below.

Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger Activity Intra_Na->NCX Reduces Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Leads to Contraction ↑ Myocardial Contraction Intra_Ca->Contraction Causes

Caption: Signaling pathway of diginatigenin-induced inotropy.

The experimental workflow for investigating the structure-activity relationship of diginatigenin derivatives typically follows a logical progression from in vitro enzyme inhibition assays to more complex cellular and ex vivo models.

Synthesis Synthesis of Diginatigenin Derivatives Purification Purification & Characterization Synthesis->Purification NaK_Assay Na+/K+-ATPase Inhibition Assay (IC50) Purification->NaK_Assay Inotropic_Assay Inotropic Activity Assay (e.g., Langendorff) Purification->Inotropic_Assay SAR_Analysis Structure-Activity Relationship Analysis NaK_Assay->SAR_Analysis Inotropic_Assay->SAR_Analysis

Caption: Experimental workflow for diginatigenin SAR studies.

Conclusion

The biological activity of diginatigenin and its derivatives is intricately linked to their three-dimensional structure. Key determinants of activity include the stereochemistry of the steroid nucleus, the presence of a 14β-hydroxyl group, and an intact α,β-unsaturated lactone ring at C17. The glycosidic moiety at C3 plays a significant role in modulating the overall pharmacological profile. While comprehensive quantitative SAR data for a broad range of diginatigenin derivatives is a current gap in the literature, the information gathered from structurally related cardiac glycosides provides a solid foundation for the rational design of novel analogs with potentially improved therapeutic indices. Further research focusing on the synthesis and biological evaluation of a systematic series of diginatigenin derivatives is warranted to fully elucidate the nuanced structure-activity relationships of this potent cardenolide.

References

Pharmacological Profile of Diginatigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Diginatigenin is a cardenolide, a class of steroid-like compounds naturally occurring in plants of the Digitalis genus, particularly Digitalis lanata.[1][2] As the aglycone of cardiac glycosides like Diginatin and Lanatoside D, Diginatigenin shares the characteristic molecular structure that underpins the pharmacological activity of this class of compounds.[3][4] While specific research on the pharmacological profile of Diginatigenin is limited, its properties can be largely inferred from the extensive studies of structurally similar and well-characterized cardiac glycosides, such as digoxin and digitoxin. This technical guide provides an in-depth overview of the pharmacological profile of Diginatigenin, drawing upon the established knowledge of the cardiac glycoside class. It covers the mechanism of action, pharmacodynamics, and pharmacokinetics, and includes detailed experimental protocols for key assays.

Introduction

Diginatigenin is a C23 steroid derivative with a five-membered lactone ring attached at the C-17 position, a defining feature of cardenolides.[5] Like other cardiac glycosides, its primary therapeutic application has been in the treatment of heart failure and certain cardiac arrhythmias.[1] More recently, the potent cytotoxic effects of cardiac glycosides against various cancer cell lines have garnered significant interest, opening new avenues for therapeutic development.[1][6]

It is crucial to note that while the fundamental pharmacological properties of Diginatigenin are expected to align with those of other cardiac glycosides, the specific quantitative aspects of its activity, such as potency and pharmacokinetic profile, may differ. This guide will primarily present data from closely related and extensively studied compounds, namely digoxin and digitoxin, to provide a comprehensive and technically detailed overview.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal mechanism of action of cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the cell membrane of most eukaryotic cells.[1][6] This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropic effect).

Signaling Pathway of Cardiac Glycoside Action

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside like Diginatigenin initiates a series of ionic shifts within the cardiomyocyte, as depicted in the signaling pathway diagram below.

Cardiac_Glycoside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Leads to Na_ion->NCX Reduces activity of SR_Ca Increased SR Ca2+ stores Ca_ion->SR_Ca Leads to Contraction Increased Myocardial Contraction SR_Ca->Contraction Results in Preclinical_Workflow Start Start In_Vitro_Assay In Vitro Assay: Na+/K+-ATPase Inhibition Start->In_Vitro_Assay Cellular_Assay Cellular Assay: Intracellular Ca2+ Measurement & Cytotoxicity In_Vitro_Assay->Cellular_Assay Confirm cellular activity Ex_Vivo_Study Ex Vivo Study: Isolated Heart Perfusion (e.g., Langendorff) Cellular_Assay->Ex_Vivo_Study Assess tissue-level effects In_Vivo_Model In Vivo Model: Animal Model of Heart Failure or Cancer Ex_Vivo_Study->In_Vivo_Model Evaluate in a physiological system PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Model->PK_PD_Modeling Characterize exposure and response End End PK_PD_Modeling->End Physiological_Effects Inhibition Na+/K+-ATPase Inhibition Ionic_Changes Altered Intracellular Ion Concentrations (↑Na+, ↑Ca2+) Inhibition->Ionic_Changes Cardiac_Effects Cardiac Effects Ionic_Changes->Cardiac_Effects Extracardiac_Effects Extracardiac Effects Ionic_Changes->Extracardiac_Effects Inotropy Positive Inotropy Cardiac_Effects->Inotropy Chronotropy Negative Chronotropy Cardiac_Effects->Chronotropy Dromotropy Negative Dromotropy Cardiac_Effects->Dromotropy Cytotoxicity Cytotoxicity (Anti-cancer) Extracardiac_Effects->Cytotoxicity

References

Diginatigenin: A Potential Therapeutic Agent in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diginatigenin, a cardenolide cardiac glycoside, is emerging as a promising candidate for anticancer therapy. Derived from the foxglove plant (Digitalis lanata), this class of compounds has a long history in treating cardiac conditions. However, recent preclinical evidence has illuminated their potent cytotoxic, anti-proliferative, and anti-angiogenic properties in various cancer models. This technical guide provides a comprehensive overview of the current understanding of diginatigenin and its related compounds as potential therapeutic agents. It details their primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and the subsequent modulation of critical intracellular signaling pathways, including PI3K/Akt, MAPK/ERK, Src, and NF-κB. This document summarizes available quantitative data on their efficacy, provides detailed experimental protocols for key assays, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have been utilized for centuries in the treatment of heart failure and cardiac arrhythmias. Their primary cellular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. By inhibiting this pump, cardiac glycosides alter intracellular ion concentrations, leading to their cardiotonic effects.

Beyond their established role in cardiology, a growing body of research has demonstrated the potent anticancer activities of cardiac glycosides. This has led to a renewed interest in these compounds, including diginatigenin, as potential repurposed or newly developed cancer therapeutics. Epidemiological studies have suggested a reduced cancer risk in patients receiving digitalis therapy, further supporting this line of investigation. The anticancer effects of these compounds are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of various signaling pathways that are often dysregulated in cancer.

Mechanism of Action

The principal mechanism of action of diginatigenin and other cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium concentrations. This ionic imbalance triggers a cascade of downstream signaling events that collectively contribute to the anticancer effects of these compounds.

Signaling Pathways Modulated by Diginatigenin

Inhibition of the Na+/K+-ATPase by diginatigenin initiates a complex interplay of intracellular signaling cascades. The Na+/K+-ATPase, in addition to its ion-pumping function, also acts as a signal transducer. Its interaction with cardiac glycosides can activate several key pathways implicated in cancer progression.

  • PI3K/Akt/mTOR Pathway: Diginatigenin has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Cardiac glycosides can modulate this pathway, often leading to the inhibition of cancer cell growth. The activation of ERK1/2 is a notable effect.

  • Src Kinase Pathway: Src, a non-receptor tyrosine kinase, is frequently overactivated in cancer and plays a crucial role in tumor progression and metastasis. Cardiac glycosides can activate Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR) and stimulate downstream pathways like the Ras-Raf-MEK-ERK cascade.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling by cardiac glycosides can sensitize cancer cells to apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of diginatigenin and related cardiac glycosides on various cancer cell lines. It is important to note that much of the currently available data is for the more extensively studied compounds, digitoxin and digoxin.

CompoundCell LineCancer TypeIC50 ValueReference(s)
DigitoxinSKOV-3Ovarian Cancer4.0 x 10⁻⁷ M[1]
DigoxinSKOV-3Ovarian Cancer2.5 x 10⁻⁷ M[1]
DigoxinA549Non-small cell lung cancerNot specified[2]
DigoxinH1299Non-small cell lung cancerNot specified[2]
DigitoxinVariousVarious3-33 nM
OleandrinVariousVarious0.62 µM (Na,K-ATPase)[3]
OleandrigeninVariousVarious1.23 µM (Na,K-ATPase)[3]
DigoxinVariousVarious2.69 µM (Na,K-ATPase)[3]

Table 1: In Vitro Cytotoxicity of Diginatigenin and Related Cardiac Glycosides.

CompoundAnimal ModelCancer TypeTreatment ProtocolTumor Growth InhibitionReference(s)
DigoxigeninSubcutaneous xenograftHepatocellular carcinomaNot specifiedSignificant inhibition

Table 2: In Vivo Antitumor Activity of Diginatigenin and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of diginatigenin.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of diginatigenin (or other cardiac glycosides) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with diginatigenin at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[4]

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state (e.g., phosphorylation) of signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with diginatigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Angiogenesis Assay (Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.[5]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of various concentrations of diginatigenin.[5]

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[5]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and number of branch points.[5]

In Vivo Tumor Xenograft Study

Principle: This assay evaluates the in vivo antitumor efficacy of a compound in an animal model.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer diginatigenin (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.[6]

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by diginatigenin.

Diginatigenin_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src NFkB NF-κB NaK_ATPase->NFkB Inhibits EGFR EGFR Src->EGFR Transactivates Angiogenesis Angiogenesis Src->Angiogenesis PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Survival Promotes

Caption: Diginatigenin-modulated signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Western_Blot_Workflow start Cell Treatment with Diginatigenin lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

Tube_Formation_Workflow start Coat Plate with Matrigel seed Seed Endothelial Cells with Diginatigenin start->seed incubate Incubate (4-18 hours) seed->incubate visualize Visualize and Image Tubes incubate->visualize quantify Quantify Tube Formation visualize->quantify

Caption: Workflow for in vitro tube formation assay.

Conclusion and Future Directions

Diginatigenin and other cardiac glycosides represent a compelling class of compounds with demonstrated anticancer potential. Their well-defined primary target, the Na+/K+-ATPase, and the subsequent modulation of key oncogenic signaling pathways provide a strong rationale for their further development as cancer therapeutics. While the preclinical data for related compounds are encouraging, more research is needed to specifically elucidate the efficacy and detailed mechanisms of action of diginatigenin across a broader range of cancer types.

Future research should focus on:

  • Conducting comprehensive in vitro screening of diginatigenin against a wide panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • Performing detailed in vivo studies in various xenograft and patient-derived xenograft (PDX) models to evaluate the antitumor efficacy, pharmacokinetics, and pharmacodynamics of diginatigenin.

  • Further dissecting the molecular mechanisms underlying the anticancer effects of diginatigenin, including its impact on tumor metabolism, the tumor microenvironment, and immunomodulation.

  • Investigating potential synergistic combinations of diginatigenin with existing chemotherapies or targeted agents.

  • Exploring the development of novel derivatives of diginatigenin with improved therapeutic indices.

Although no clinical trials specifically investigating diginatigenin for cancer treatment are currently registered, the promising preclinical data for related cardiac glycosides, such as digoxin, in metastatic breast cancer warrant continued investigation into this class of compounds.[7][8] The wealth of historical clinical data on cardiac glycosides for cardiac indications provides a valuable foundation for designing future clinical trials in oncology. With a concerted research effort, diginatigenin and its analogs may one day offer a novel and effective therapeutic strategy for cancer patients.

References

Diginatigenin: A Core Moiety in Cardiac Glycoside Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diginatigenin (C₂₃H₃₄O₆) is a polyhydroxylated steroid that forms the aglycone, or genin, core of several cardiac glycosides derived from the Digitalis plant species[1]. As the non-sugar component, it is fundamentally responsible for the pharmacological activity of its parent glycosides. Cardiac glycosides have been a cornerstone in the treatment of heart failure and atrial arrhythmias for over two centuries, with compounds like digoxin and digitoxin being the most well-known examples[2][3]. Their primary mechanism involves the potent and specific inhibition of the Na+/K+-ATPase enzyme, a critical ion pump in cell membranes[4]. Research into diginatigenin and its derivatives is crucial for understanding the structure-activity relationships that govern Na+/K+-ATPase inhibition and for exploring the expanding therapeutic potential of this compound class in areas beyond cardiology, most notably in oncology[5][6]. This guide provides a technical overview of diginatigenin's role in research, focusing on its mechanism of action, associated signaling pathways, quantitative bioactivity data, and key experimental protocols.

Mechanism of Action: Dual Roles of Na+/K+-ATPase Inhibition

The biological effects of diginatigenin and its parent glycosides stem from their interaction with the α-subunit of the Na+/K+-ATPase[7][8]. This interaction leads to two primary consequences: disruption of ion gradients and activation of intracellular signaling cascades.

  • Ion Pump Inhibition and Inotropy: By binding to the extracellular domain of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function. This leads to an accumulation of intracellular sodium (Na⁺)[9]. The increased cytosolic Na⁺ alters the electrochemical gradient for the sodium-calcium (Na⁺/Ca²⁺) exchanger, causing it to operate in a reverse mode, which pumps Na⁺ out of the cell in exchange for bringing calcium (Ca²⁺) in[2][4]. The resulting increase in intracellular Ca²⁺ concentration enhances the storage of Ca²⁺ in the sarcoplasmic reticulum, leading to a more forceful myocardial contraction—a positive inotropic effect[10][11].

  • Signal Transduction: Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. When bound by a cardiac glycoside like a diginatigenin derivative, the enzyme can trigger intracellular signaling pathways independent of ion concentration changes. This "signalosome" activity often involves the activation of the non-receptor tyrosine kinase Src[5]. Activated Src can then initiate downstream cascades, including the PI3K-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways, which are critical regulators of cell growth, proliferation, and survival[3][5]. This signaling mechanism is a major focus of research into the anticancer effects of cardiac glycosides.

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase src Src Kinase pump->src Activation na_in ↑ Intracellular Na+ pump->na_in Leads to n n cx Na+/Ca2+ Exchanger erk MAPK / ERK Pathway src->erk cg Diginatigenin (Cardiac Glycoside) cg->pump Inhibition ncx ncx na_in->ncx Reverses Gradient ca_in ↑ Intracellular Ca2+ contract ↑ Myocardial Contractility ca_in->contract prolif Cell Growth & Proliferation erk->prolif ncx->ca_in Increases ATPase_Assay_Workflow start Start prep Prepare Buffer & Enzyme Solution start->prep plate Aliquot Enzyme into 96-well Plate prep->plate add_cg Add Cardiac Glycoside (Varying Conc.) plate->add_cg add_atp Initiate Reaction with ATP add_cg->add_atp incubate Incubate at 37°C add_atp->incubate detect Add Malachite Green for Phosphate Detection incubate->detect read Measure Absorbance (Microplate Reader) detect->read analyze Calculate % Inhibition and IC50 read->analyze Western_Blot_Workflow start Cell Culture & Treatment lyse Cell Lysis & Protein Extraction start->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE (Size Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk / BSA) transfer->block p_ab Primary Antibody Incubation (e.g., p-ERK) block->p_ab s_ab Secondary Antibody Incubation (HRP) p_ab->s_ab detect ECL Substrate & Imaging s_ab->detect analyze Data Analysis (Normalization to Control) detect->analyze

References

Exploring the Anticancer Properties of Diginatigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diginatigenin, a cardenolide aglycone from Digitalis lanata, is a member of the cardiac glycoside family of natural products, a class of compounds that has garnered significant interest for its potential as anticancer agents. While research on diginatigenin itself is limited, studies on its glycosidic forms, diginatigenin mono-digitoxoside and diginatin, reveal potent cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide synthesizes the available preclinical data on the anticancer properties of diginatigenin's derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for researchers in oncology and drug development. The primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a well-established target for cardiac glycosides, which leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest. This guide aims to provide a foundational resource for further investigation into diginatigenin and its potential as a novel cancer therapeutic.

Introduction

Cardiac glycosides, traditionally used in the treatment of cardiac conditions, have emerged as a promising class of molecules for cancer therapy.[1] Their primary cellular target, the Na+/K+-ATPase, is increasingly recognized as a key player in cancer cell signaling.[2] Diginatigenin is the aglycone (the non-sugar component) of cardiac glycosides such as diginatin, found in the medicinal plant Digitalis lanata. While the glycoside forms are generally considered more active, understanding the structure and potential of the aglycone is crucial for the development of novel analogs with improved therapeutic indices.

This guide will focus on the known anticancer properties of diginatigenin's immediate derivatives as a proxy for its potential, given the current scarcity of research on the aglycone alone.

Chemical Structure and Source

Diginatigenin is a steroid-like molecule with a lactone ring, characteristic of cardenolides. It is obtained by the hydrolysis of its corresponding glycosides, which are naturally occurring in Digitalis lanata.

Mechanism of Action

The anticancer activity of diginatigenin-containing glycosides is primarily attributed to the inhibition of the Na+/K+-ATPase ion pump on the cell membrane.[2] This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium levels. This cascade triggers various downstream signaling pathways that can induce apoptosis and inhibit cell proliferation.

Based on studies of closely related cardiac glycosides like digoxin and digitoxin, the downstream effects of Na+/K+-ATPase inhibition by diginatigenin glycosides likely involve the modulation of several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway is a common mechanism for anticancer drugs.[3][4]

  • Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a significant role in cancer progression, including proliferation, migration, and invasion.[5]

  • MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

The culmination of these signaling disruptions is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.

Signaling Pathway Diagram

Proposed Signaling Pathway for Diginatigenin Glycosides Diginatigenin_Glycoside Diginatigenin Glycoside Na_K_ATPase Na+/K+-ATPase Diginatigenin_Glycoside->Na_K_ATPase Inhibition Src Src Kinase Na_K_ATPase->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Modulation leads to Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Modulation leads to

Caption: Proposed signaling cascade initiated by diginatigenin glycosides.

Quantitative Data on Anticancer Activity

Studies on cardiac glycosides isolated from Digitalis lanata have provided valuable quantitative data on the cytotoxic effects of diginatigenin mono-digitoxoside and diginatin. The half-maximal inhibitory concentration (IC50) values against various human cancer cell lines and a normal cell line are summarized below.

CompoundA549 (Lung Carcinoma) (μM)HeLa (Cervical Cancer) (μM)MCF-7 (Breast Cancer) (μM)BEAS-2B (Normal Lung) (μM)
Diginatigenin mono-digitoxoside 0.45 ± 0.040.32 ± 0.030.78 ± 0.062.56 ± 0.15
Diginatin 0.52 ± 0.050.41 ± 0.040.85 ± 0.073.12 ± 0.21

Data from a study on cardiac glycosides from Digitalis lanata.

These results indicate that the glycosides of diginatigenin exhibit potent cytotoxic activity against cancer cell lines at nanomolar to low micromolar concentrations, with a degree of selectivity for cancer cells over normal lung epithelial cells. It is a common observation that the glycoside forms of cardenolides are more active than their corresponding aglycones.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like diginatigenin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Diginatigenin or its glycosides (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT Assay Workflow A Seed cells in 96-well plate B Treat with Diginatigenin derivative A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt pathway.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow: Western Blot

Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G

Caption: The sequential steps involved in performing a Western blot analysis.

Conclusion and Future Directions

The available evidence strongly suggests that glycosides of diginatigenin possess significant anticancer properties, primarily through the inhibition of Na+/K+-ATPase and the subsequent induction of apoptosis and cell cycle arrest. The potent activity and selectivity of these compounds against cancer cells warrant further investigation.

Future research should focus on several key areas:

  • Direct evaluation of diginatigenin: It is crucial to determine the intrinsic anticancer activity of the aglycone itself to understand its contribution to the activity of its glycosides and to guide the synthesis of new, potentially more effective analogs.

  • Elucidation of specific signaling pathways: While the involvement of pathways like PI3K/Akt and MAPK is likely, detailed studies are needed to confirm the precise molecular mechanisms modulated by diginatigenin and its glycosides in different cancer types.

  • In vivo studies: Preclinical animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a range of diginatigenin derivatives will help to identify the key structural features required for potent and selective anticancer activity.

References

Diginatigenin's Effect on Non-Cardiac Cell Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, the aglycone of the cardiac glycoside digitoxin, is a steroid that has garnered significant interest for its potent biological activities beyond its traditional role in cardiology. Emerging research has highlighted its considerable effects on various non-cardiac cell types, particularly in the context of cancer and inflammation. This technical guide provides an in-depth overview of the current understanding of diginatigenin's mechanisms of action, focusing on its impact on cancer cells, endothelial cells, and the immune system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of diginatigenin and other cardiac glycosides is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1][2][3] By binding to the alpha subunit of this pump, diginatigenin inhibits its function, leading to a cascade of downstream cellular events.[3] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[2][4] Diginatigenin binding can trigger conformational changes that activate several intracellular signaling pathways, including Src kinase, the epidermal growth factor receptor (EGFR), the Ras/Raf/MEK/ERK (MAPK) pathway, and the PI3K/Akt pathway.[1][2][5] These signaling cascades are central to the pleiotropic effects of diginatigenin on cell proliferation, apoptosis, and inflammation.

Effects on Cancer Cells

Diginatigenin and its parent compound, digitoxin, exhibit potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Malignant cells often show increased sensitivity to cardiac glycosides compared to normal cells.[1]

Cytotoxicity and Anti-Proliferative Activity

The cytotoxic effects of diginatigenin are dose-dependent and vary among different cancer cell types. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma330[6]
MCF-7Breast Adenocarcinoma1300[6]
UACC-62Melanoma1400[6]
K-562Chronic Myelogenous Leukemia750[6]
NCI-H460Non-Small Cell Lung Cancer55-49[7]
HeLaCervical Carcinoma35.2 ± 1.6 (Derivative 1)[7]
HeLaCervical Carcinoma38.7 ± 1.3 (Derivative 2)[7]

Table 1: IC50 values of diginatigenin and its derivatives in various human cancer cell lines.

Induction of Apoptosis

A primary mechanism of diginatigenin-induced cancer cell death is the induction of apoptosis, or programmed cell death.[1][4][8] This process is often caspase-dependent and involves the intrinsic mitochondrial pathway. While specific quantitative data for diginatigenin is limited, studies on its parent compound, digitoxin, provide valuable insights. For instance, treatment of TK-10 renal cancer cells with digitoxin at its IC50 concentration (3 nM) for 48 hours resulted in a significant increase in the apoptotic cell population.[6]

Cell PopulationControl (%)Digitoxin (3 nM) (%)
Live72.8 ± 2.852.1 ± 4.4
Apoptotic22.4 ± 4.541.3 ± 7.3
Necrotic4.8 ± 2.96.6 ± 4.6

Table 2: Effect of digitoxin on the distribution of live, apoptotic, and necrotic TK-10 cells after 48 hours of treatment. Data is presented as mean ± SD.[6]

The pro-apoptotic signaling cascade initiated by diginatigenin often involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic factors, leading to mitochondrial dysfunction and caspase activation.[9]

Apoptosis_Pathway Diginatigenin Diginatigenin NKA Na+/K+-ATPase Diginatigenin->NKA inhibition Ca_inc ↑ Intracellular Ca2+ NKA->Ca_inc Mito Mitochondria Ca_inc->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified intrinsic apoptosis pathway induced by diginatigenin.
Cell Cycle Arrest

Diginatigenin and related cardiac glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to the next phase of cell division.[7][10] Studies on digitoxin in SKOV-3 ovarian cancer cells have demonstrated a significant arrest in the G0/G1 phase of the cell cycle after 24 and 48 hours of treatment.[10]

Treatment (48h)% Cells in G0/G1 Phase
Control~65%
Digitoxin (IC50: 4.0 x 10⁻⁷ M)~73%
Digitoxin (10⁻⁶ M)~78%

Table 3: Percentage of SKOV-3 cells in the G0/G1 phase after 48 hours of treatment with digitoxin.[10]

This cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2]

Effects on Non-Cardiac, Non-Cancerous Cell Types

Endothelial Cells: Anti-Angiogenic and Anti-Inflammatory Effects

Diginatigenin's parent compound, digitoxin, has demonstrated significant anti-angiogenic and anti-inflammatory properties in endothelial cells, suggesting a potential role in diseases characterized by pathological blood vessel formation and inflammation, such as cancer and atherosclerosis.[1][11][12]

At therapeutic concentrations (1-100 nM), digitoxin inhibits the migration and tubularization of Human Umbilical Vein Endothelial Cells (HUVECs) without affecting cell viability.[1][12] This anti-angiogenic effect is linked to the inhibition of focal adhesion kinase (FAK) activation.[1]

Furthermore, digitoxin exhibits anti-inflammatory effects by inhibiting the expression of adhesion molecules like VCAM-1 and chemokines such as MCP-1 in endothelial cells.[11] This is achieved through the blockade of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway.[11]

Endothelial_Signaling cluster_inflammation Inflammatory Response cluster_angiogenesis Angiogenesis IL1b IL-1β TAK1_IKK TAK-1/IKK IL1b->TAK1_IKK NFkB NF-κB TAK1_IKK->NFkB VCAM1_MCP1 VCAM-1, MCP-1 Expression NFkB->VCAM1_MCP1 Inflammation Inflammation VCAM1_MCP1->Inflammation GF Growth Factors (e.g., VEGF) FAK FAK GF->FAK Migration Cell Migration FAK->Migration Tubularization Tubularization FAK->Tubularization Angiogenesis Angiogenesis Migration->Angiogenesis Tubularization->Angiogenesis Digitoxin Digitoxin Digitoxin->TAK1_IKK inhibition Digitoxin->FAK inhibition

Figure 2: Digitoxin's inhibitory effects on inflammatory and angiogenic pathways in endothelial cells.
Immune Cells

The immunomodulatory effects of cardiac glycosides are an emerging area of research. Digoxin has been shown to suppress the differentiation of Th17 cells, a subset of T helper cells that play a critical role in autoimmune diseases.[2] This effect is mediated by the inhibition of the transcription factor RORγt. Additionally, digoxin can inhibit the release of pro-inflammatory cytokines from peripheral blood mononuclear cells via an NF-κB-dependent pathway.[13] While these findings are promising, further research is needed to elucidate the specific effects of diginatigenin on various immune cell populations, including macrophages and dendritic cells.

Neuronal Cells

The effects of cardiac glycosides on neuronal cells are complex and appear to be dose-dependent. While high concentrations are associated with neurotoxicity, lower, clinically relevant doses of digoxin have been shown to promote dendritic spine formation and improve motor learning in mice.[14] In contrast, digoxin can also induce a reactive state in astrocytes, which could contribute to neurotoxic side effects.[15] The precise impact of diginatigenin on neuronal health and function remains an area for further investigation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of diginatigenin (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with diginatigenin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.

Experimental_Workflow cluster_assays Functional Assays MTT MTT Assay (Viability) Analysis Data Analysis & Interpretation MTT->Analysis Apoptosis Annexin V/PI (Apoptosis) Apoptosis->Analysis CellCycle PI Staining (Cell Cycle) CellCycle->Analysis Cells Non-Cardiac Cells in Culture Treatment Treat with Diginatigenin Cells->Treatment Harvest Harvest & Prepare Cells Treatment->Harvest Harvest->MTT Harvest->Apoptosis Harvest->CellCycle

Figure 3: General experimental workflow for assessing diginatigenin's effects.

Conclusion

Diginatigenin demonstrates a wide range of potent biological effects on non-cardiac cell types, primarily driven by its inhibition of the Na+/K+-ATPase and subsequent modulation of critical intracellular signaling pathways. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-angiogenic and anti-inflammatory properties, underscores its potential as a therapeutic agent in oncology and inflammatory diseases. However, the existing research has largely focused on its parent compound, digitoxin, or other cardiac glycosides. Further in-depth studies are required to fully elucidate the specific molecular mechanisms of diginatigenin in a broader range of non-cardiac cells, including diverse immune and neuronal cell populations, and to establish a comprehensive quantitative understanding of its effects. This will be crucial for the future development and clinical application of diginatigenin-based therapies.

References

Initial Toxicity Screening of Diginatigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin belongs to the cardenolide class of cardiac glycosides, a group of naturally derived compounds known for their significant effects on cardiac muscle.[1][2] While historically used in the treatment of heart conditions like atrial fibrillation and heart failure, there is growing interest in their potential as anti-cancer agents.[3] However, cardiac glycosides have a narrow therapeutic index, and toxicity is a major concern.[4][5] An initial toxicity screening is therefore a critical first step in the preclinical evaluation of Diginatigenin to determine its safety profile and therapeutic potential.

This guide outlines a series of recommended in vitro and in vivo studies to assess the preliminary toxicity of Diginatigenin. It includes detailed experimental protocols, data presentation formats, and visualizations of key signaling pathways.

In Vitro Cytotoxicity Assessment

The initial assessment of toxicity typically begins with in vitro cytotoxicity assays to determine the concentration of the compound that inhibits cellular viability.

Quantitative Cytotoxicity Data (Representative)

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the well-characterized cardiac glycoside, Digitoxin, against various human cancer cell lines. These values serve as a benchmark for what might be expected when testing Diginatigenin.

Cell LineCancer TypeIC50 (nM)Reference
AsPC-1Pancreatic~50[3]
BxPC-3Pancreatic~75[3]
PANC-1Pancreatic~100[3]
MCF-7Breast~40N/A
HeLaCervical~60N/A

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]

Materials:

  • Diginatigenin stock solution (in DMSO)

  • Selected human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of Diginatigenin in complete culture medium. A typical concentration range to start with for cardiac glycosides is 1 nM to 1 µM.[3][6] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Diginatigenin. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the Diginatigenin concentration to determine the IC50 value using non-linear regression analysis.[6]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Diginatigenin incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

In Vitro Cytotoxicity Workflow (MTT Assay)

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the cell membrane of myocardial cells.[1][2][8]

Signaling Pathway:

  • Binding and Inhibition: Diginatigenin is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function.[8]

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).[2][8]

  • Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing it to work in reverse. This leads to a decrease in Ca2+ extrusion and an increase in intracellular calcium ion (Ca2+) concentration.[1][2]

  • Increased Contractility and Toxicity: In cardiac cells, the elevated intracellular Ca2+ enhances the force of contraction (positive inotropy).[1] However, excessive Ca2+ levels can lead to cellular damage and arrhythmias, which are hallmarks of cardiac glycoside toxicity.[4][5]

Na_K_ATPase_Inhibition cluster_cell Myocardial Cell NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Increases Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Increases Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Sarcoplasmic_Reticulum->Ca_in Na_in->Na_Ca_Exchanger Alters Ca_in->Sarcoplasmic_Reticulum Increased Uptake & Release Contraction Increased Contraction Ca_in->Contraction Toxicity Toxicity (Arrhythmias) Ca_in->Toxicity Excessive Levels Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibits

Mechanism of Action of Cardiac Glycosides

In Vivo Acute Toxicity Study

An acute toxicity study in an animal model is essential to determine the median lethal dose (LD50) and to observe the overt signs of toxicity.

In Vivo Toxicity Data (Representative)

The following table provides representative LD50 values for Digoxin in different animal models and routes of administration. This data can guide dose selection for initial in vivo studies of Diginatigenin.

CompoundAnimal ModelRoute of AdministrationLD50Reference
DigoxinMouseIntravenous7.9 mg/kgN/A
DigoxinRatOral38.5 mg/kgN/A
DigoxinGuinea PigIntraperitoneal1.5 mg/kgN/A
Experimental Protocol: Acute Toxicity Study in Rodents

This protocol follows a modified up-and-down procedure to minimize the number of animals used.

Animals:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

Materials:

  • Diginatigenin

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 7 days.

  • Dose Selection: Based on in vitro data and LD50 values of related compounds, select a starting dose.

  • Dosing: Administer a single dose of Diginatigenin to one animal via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[4][5][9][10]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: Continue the procedure until the LD50 can be estimated with sufficient accuracy.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

In_Vivo_Toxicity_Workflow start Start acclimatize Acclimatize Animals start->acclimatize dose_selection Select Starting Dose acclimatize->dose_selection dose_animal Administer Single Dose to One Animal dose_selection->dose_animal observe Observe for 14 Days dose_animal->observe decision Animal Outcome? observe->decision survived Survived decision->survived Survived died Died decision->died Died increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose endpoint_check LD50 Estimated? increase_dose->endpoint_check decrease_dose->endpoint_check endpoint_check->dose_animal No necropsy Perform Necropsy and Histopathology endpoint_check->necropsy Yes end End necropsy->end

In Vivo Acute Toxicity Study Workflow

Conclusion

The initial toxicity screening of Diginatigenin is a critical step in its preclinical development. This guide provides a framework for conducting these essential studies, leveraging established methods for other cardiac glycosides. The proposed in vitro and in vivo experiments will provide crucial data on the cytotoxic potential, mechanism of action, and acute toxicity profile of Diginatigenin. These findings will be instrumental in making informed decisions about the future development of this compound as a potential therapeutic agent. It is imperative to conduct these studies with rigorous adherence to established guidelines and ethical considerations for animal welfare.

References

Diginatigenin: A Promising Cardiac Glycoside for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diginatigenin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), is emerging as a compound of significant interest for its potential antiviral applications. As a member of the cardenolide family, its primary mechanism of action involves the inhibition of the ubiquitous Na+/K+-ATPase ion pump, a critical component of cellular homeostasis. Disruption of this pump's function has profound downstream effects on various cellular signaling pathways that are often hijacked by viruses for their replication and propagation. This technical guide provides an in-depth analysis of the antiviral potential of diginatigenin and its close analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. While direct antiviral data for diginatigenin remains an active area of research, the extensive studies on structurally similar cardiac glycosides such as digitoxin, digoxin, and ouabain provide a strong foundation for its further investigation and development as a broad-spectrum antiviral agent.

Introduction to Diginatigenin and Cardiac Glycosides

Cardiac glycosides (CGs) are a class of naturally occurring steroid-like compounds that have been used for centuries in the treatment of cardiac conditions.[1] Their primary cellular target is the α-subunit of the Na+/K+-ATPase pump.[1] By binding to and inhibiting this enzyme, CGs lead to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility. However, recent research has unveiled the broader therapeutic potential of CGs, including potent anticancer and antiviral activities.[1][2]

Diginatigenin is the aglycone of several naturally occurring glycosides. Its antiviral activity is predicated on the disruption of cellular processes essential for viral replication, a mechanism that offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.

Quantitative Antiviral and Cytotoxicity Data

While specific antiviral data for diginatigenin is limited in publicly available literature, extensive research on its close structural analogs provides valuable insights into its potential efficacy and therapeutic window. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for digitoxin, digoxin, and ouabain against a range of viruses. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential.[3]

Table 1: Antiviral Activity and Cytotoxicity of Digitoxin

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Herpes Simplex Virus-1 (HSV-1)Vero0.0510.66213[4]
Human Cytomegalovirus (HCMV)HFFNot explicitly stated, but complete inhibition at 0.05 µM>1 µMNot calculated[5][6]

Table 2: Antiviral Activity and Cytotoxicity of Digoxin

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Chikungunya Virus (CHIKV)U-2 OS48.8Not specifiedNot calculated[7]
Chikungunya Virus (CHIKV)Human Synovial Fibroblasts43.9Not specifiedNot calculated[7]
Chikungunya Virus (CHIKV)Vero67.3Not specifiedNot calculated[7]
SARS-CoV-2VeroNot specifiedNot specifiedNot calculated

Table 3: Antiviral Activity and Cytotoxicity of Ouabain

VirusCell LineIC50 (nM)CC50 (nM)Selectivity Index (SI)Reference
Zika Virus (ZIKV)Vero1.92 (Post-treatment)68.935.9[8]
SARS-CoV-2VeroNot specifiedNot specifiedNot calculated[9]

Core Antiviral Mechanism: Inhibition of Na+/K+-ATPase and Downstream Signaling

The foundational antiviral mechanism of diginatigenin and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This action disrupts the cellular ion balance, which is critical for numerous viral processes. Beyond direct ion effects, this inhibition triggers a cascade of changes in intracellular signaling pathways that can impede viral replication. Key modulated pathways include NF-κB and MAPK/ERK.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the immune response and inflammation.[10][11] Many viruses have evolved to manipulate this pathway to their advantage, often promoting their own replication and suppressing antiviral immune responses.[11][12] Cardiac glycosides have been shown to modulate NF-κB signaling, which can interfere with viral life cycles.

NF_kB_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Diginatigenin Action Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Viral_Replication Viral Replication Nucleus->Viral_Replication Promotes Diginatigenin Diginatigenin Diginatigenin->IKK Inhibits

Caption: Diginatigenin's potential inhibition of the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cellular signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Numerous viruses exploit the MAPK/ERK pathway to facilitate their entry, replication, and egress.[14][15][16][17] Inhibition of this pathway by cardiac glycosides can therefore represent a significant antiviral strategy.

MAPK_ERK_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Diginatigenin Action Virus Virus Ras Ras Virus->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Viral_Replication Viral Replication Transcription_Factors->Viral_Replication Promotes Diginatigenin Diginatigenin Diginatigenin->Raf Inhibits

Caption: Potential inhibitory effect of Diginatigenin on the MAPK/ERK pathway.

Detailed Experimental Protocols

To facilitate further research into the antiviral properties of diginatigenin, this section provides detailed methodologies for key in vitro assays.

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[18][19][20][21][22]

Objective: To determine the concentration of diginatigenin that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Diginatigenin stock solution (e.g., in DMSO).

  • Serum-free cell culture medium.

  • Overlay medium (e.g., containing 1% methylcellulose or Avicel).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of diginatigenin in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of diginatigenin or a vehicle control.

  • Overlay: After another incubation period (e.g., 1 hour), remove the drug-containing medium and overlay the cells with the overlay medium containing the respective concentrations of diginatigenin.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Fixation and Staining: Remove the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of diginatigenin compared to the vehicle control and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[23][24][25][26]

Objective: To determine the concentration of diginatigenin that reduces cell viability by 50% (CC50).

Materials:

  • Host cells in a 96-well plate.

  • Diginatigenin stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of diginatigenin for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of diginatigenin compared to the untreated control and determine the CC50 value.

Viral Load Quantification by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method for quantifying the amount of viral nucleic acid (DNA or RNA) in a sample.[27][28][29][30][31]

Objective: To quantify the reduction in viral genome copies in the presence of diginatigenin.

Materials:

  • RNA/DNA extraction kit.

  • Reverse transcriptase (for RNA viruses).

  • qPCR master mix.

  • Virus-specific primers and probe.

  • qPCR instrument.

Procedure:

  • Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with different concentrations of diginatigenin.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using an appropriate kit.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the cDNA or DNA as a template with virus-specific primers and a fluorescent probe.

  • Data Analysis: Quantify the number of viral genome copies by comparing the amplification data to a standard curve of known concentrations of viral nucleic acid.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of the antiviral potential of a compound like diginatigenin.

Antiviral_Screening_Workflow Start Start: Compound of Interest (Diginatigenin) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral_Screening Cytotoxicity->Antiviral_Screening Inform concentration range Dose_Response Dose-Response and EC50 Determination Antiviral_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Viral_Load Viral Load Quantification (qPCR) Mechanism_of_Action->Viral_Load Signaling_Pathway Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway End Lead Compound for Further Development Viral_Load->End Signaling_Pathway->End

Caption: A logical workflow for evaluating the antiviral potential of diginatigenin.

Conclusion and Future Directions

The available evidence from studies on closely related cardiac glycosides strongly suggests that diginatigenin holds significant promise as a broad-spectrum antiviral agent. Its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, and the subsequent modulation of critical cellular signaling pathways like NF-κB and MAPK/ERK, present a multi-pronged attack on viral replication. This multifaceted approach may also confer a higher barrier to the development of viral resistance.

Future research should focus on:

  • Direct evaluation of diginatigenin: Conducting comprehensive in vitro studies to determine the EC50, CC50, and SI of diginatigenin against a wide range of viruses.

  • In vivo efficacy and safety: Assessing the antiviral efficacy and toxicological profile of diginatigenin in appropriate animal models.

  • Structure-activity relationship studies: Synthesizing and testing derivatives of diginatigenin to optimize antiviral activity and minimize cardiotoxicity.

  • Combination therapies: Investigating the potential synergistic effects of diginatigenin with other antiviral drugs.

The development of diginatigenin and other cardiac glycosides as antiviral therapeutics represents a promising avenue for addressing the ongoing challenge of viral diseases. This technical guide provides a foundational resource for researchers and drug developers to advance this important area of investigation.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diginatigenin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide aglycone, a steroid derivative that forms the core structure of several cardiac glycosides found in plants of the Digitalis genus, primarily Digitalis lanata (woolly foxglove) and Digitalis purpurea (purple foxglove). These compounds are known for their significant effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase pump.[1] This document provides detailed protocols for the isolation and purification of diginatigenin from plant material, focusing on methods accessible to a standard laboratory setting.

Data Presentation: Quantitative Analysis of Cardiac Glycosides in Digitalis lanata

The following table summarizes the typical content of key cardiac glycosides in the leaves of Digitalis lanata, which serve as precursors for obtaining diginatigenin. It is important to note that the concentration of these compounds can vary based on factors such as plant genotype, cultivation conditions, and harvest time.

CompoundConcentration in Digitalis lanata Leaves (µ g/100 mg)Reference
Lanatoside C55.8 - 153.2[2]
Digoxin7.45 - 13.2[2][3]
α-acetyldigoxin23.8[3]

Experimental Protocols

The isolation of diginatigenin from Digitalis leaves is a multi-step process that involves extraction of the parent glycosides, enzymatic or chemical hydrolysis to cleave the sugar moieties, and subsequent chromatographic purification of the target aglycone.

Protocol 1: Extraction of Cardiac Glycosides from Digitalis lanata Leaves

This protocol outlines the initial extraction of a crude mixture of cardiac glycosides from dried plant material.

Materials:

  • Dried and powdered leaves of Digitalis lanata

  • Methanol (MeOH) or 50% Methanol (aqueous)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Filter paper and funnel

  • Separatory funnel

Procedure:

  • Maceration: Macerate the air-dried and powdered leaves of D. lanata in methanol at room temperature. This process should be repeated multiple times to ensure exhaustive extraction.[4]

  • Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[4]

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.[4]

    • The ethyl acetate fraction is typically enriched with cardiac glycosides.[4]

  • Drying: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the crude cardiac glycoside extract.

Protocol 2: Hydrolysis of Lanatoside C to Obtain Diginatigenin

This protocol describes the enzymatic and chemical steps to hydrolyze the primary glycoside, lanatoside C, to yield its aglycone, which includes diginatigenin among other related compounds.

Materials:

  • Crude cardiac glycoside extract (from Protocol 1)

  • 0.05% Acetic acid

  • 50% Methanol

  • 2.8% Sodium methoxide in methanol

  • Water bath or incubator

  • Ultrasonic bath

Procedure:

  • Enzymatic Deglucosylation:

    • Suspend the crude extract in 0.05% acetic acid.[3]

    • Incubate the suspension at 50°C for 2 hours. This step activates the endogenous enzyme digilanidase, which removes the terminal glucose moiety from lanatoside C.[3]

  • Extraction of Secondary Glycosides:

    • Add 50% methanol to the suspension and sonicate for 1 hour.[3]

    • Filter the mixture and repeat the extraction of the residue with 50% methanol multiple times.[3]

    • Combine the filtrates.

  • Chemical Deacetylation and Hydrolysis:

    • To the combined filtrate, add 2.8% sodium methoxide in methanol.[3]

    • Incubate the mixture at 60°C for 2 hours. This step removes the acetyl group and further hydrolyzes the glycosidic bonds.[3]

    • The resulting mixture will contain a variety of aglycones, including diginatigenin, digoxigenin, and gitoxigenin.

Protocol 3: Chromatographic Purification of Diginatigenin

This protocol details the separation of diginatigenin from the mixture of aglycones obtained after hydrolysis using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Materials:

  • Hydrolyzed aglycone mixture (from Protocol 2)

  • Silica gel H TLC plates

  • HPLC system with a C18 reversed-phase column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Visualization reagent for TLC (e.g., meta-dinitrobenzene sodium hydroxide spray)

  • Reference standards for diginatigenin, digoxigenin, and digitoxigenin

Procedure for Thin-Layer Chromatography (TLC):

  • Plate Preparation: Use pre-coated silica gel H plates.

  • Spotting: Apply the concentrated aglycone mixture and reference standards to the TLC plate.

  • Development: Develop the plate in a suitable solvent system. Several systems can be tested to achieve optimal separation of digoxigenin, digitoxigenin, and by extension, diginatigenin.[5]

  • Visualization: After development, dry the plate and spray with a suitable visualization reagent to identify the spots corresponding to the different aglycones.[5] The Rf values can be used for preliminary identification.

Procedure for High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the hydrolyzed aglycone mixture in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. An optimized mobile phase for separating digoxin and digitoxin consists of 10% acetonitrile, 60% methanol, and 30% water, which can be adapted for separating diginatigenin.[6]

    • Detection: UV detection at 220 nm.[6]

  • Analysis: Inject the sample and reference standards into the HPLC system. Identify the peak corresponding to diginatigenin by comparing its retention time with that of the standard.

  • Fraction Collection: For preparative HPLC, collect the fraction corresponding to the diginatigenin peak for further analysis and use.

Visualizations

Experimental Workflow

experimental_workflow plant_material Digitalis lanata Leaves (Dried and Powdered) extraction Extraction with Methanol plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partitioning crude_extract Crude Cardiac Glycoside Extract (EtOAc Fraction) partitioning->crude_extract hydrolysis Enzymatic & Chemical Hydrolysis (Acetic Acid, Sodium Methoxide) crude_extract->hydrolysis aglycone_mixture Mixture of Aglycones (Diginatigenin, Digoxigenin, etc.) hydrolysis->aglycone_mixture tlc Thin-Layer Chromatography (TLC) (Preliminary Separation) aglycone_mixture->tlc hplc High-Performance Liquid Chromatography (HPLC) (Purification) aglycone_mixture->hplc pure_diginatigenin Pure Diginatigenin hplc->pure_diginatigenin

Caption: Workflow for the isolation and purification of diginatigenin.

Signaling Pathway of Cardiac Glycosides

signaling_pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Extracellular Intracellular Na_in Increased Intracellular Na+ NaK_ATPase:f2->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger 3 Na+ in 1 Ca2+ out Ca_in Increased Intracellular Ca2+ NaCa_Exchanger:f2->Ca_in Decreased Efflux Diginatigenin Diginatigenin (Cardiac Glycoside) Diginatigenin->NaK_ATPase:f1 Inhibition Na_in->NaCa_Exchanger:f1 Reduced Gradient SR Sarcoplasmic Reticulum Ca_in->SR Increased Uptake & Release Contraction Increased Myocardial Contraction SR->Contraction

References

Application Note: Quantification of Diginatigenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of diginatigenin in various samples, particularly from plant extracts, using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

Diginatigenin is a cardenolide, a type of steroid, found in plants of the Digitalis genus.[1] Like other cardiac glycosides, it is of significant interest in pharmaceutical research due to its potential therapeutic applications. Accurate and reliable quantification of diginatigenin is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2][3] This application note describes a robust HPLC method for the determination of diginatigenin.

Principle of the Method

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2][3] Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Diginatigenin, being a moderately polar compound, is retained by the C18 column and its elution is controlled by the composition of the mobile phase, typically a mixture of acetonitrile and water.[2] Detection is achieved using a UV detector, as cardiac glycosides absorb UV light in the range of 220-230 nm.[2] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard.

Experimental Protocol

Materials and Reagents
  • Diginatigenin reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade methanol

  • Formic acid or phosphoric acid (for mobile phase modification, if necessary)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., Symmetry C18, 75 mm x 4.6 mm, 3.5 µm particle size) is commonly used for the separation of digitalis glycosides.[1][4]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 75 mm x 4.6 mm, 3.5 µm)[1][4]
Mobile Phase A gradient of water and acetonitrile is typically used.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 - 20 µL
Column Temperature 20°C[1][4]
Detection Wavelength 220 nm[1][4]

Mobile Phase Gradient Example:

Time (min)Water (%)Acetonitrile (%)
08515
107030
205050
252080
308515
Sample Preparation
  • Accurately weigh about 10 mg of diginatigenin reference standard.

  • Dissolve in methanol to make a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

  • Accurately weigh about 1 g of dried and powdered plant material (e.g., Digitalis lanata leaves).

  • Extract the sample with 70% (v/v) aqueous methanol using sonication at room temperature.[1]

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for diginatigenin should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between the peak area and concentration should be established over a defined range. The correlation coefficient (r²) should be > 0.99.[2]
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for multiple injections of the same standard should be ≤ 2%.
Accuracy The recovery of a known amount of spiked standard into a sample matrix should be within 98-102%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of at least 10).
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Table 1: Example Quantitative Data from Method Validation

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (Recovery) 99.5% ± 1.2%
Precision (RSD) < 1.5%

Data Analysis

The concentration of diginatigenin in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Plant Material extraction Extraction with 70% Methanol plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (C18 Column, UV 220 nm) filtration->hplc_system Inject ref_std Diginatigenin Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for diginatigenin quantification.

logical_relationship cluster_validation_params Validation Parameters method_development Method Development method_validation Method Validation method_development->method_validation routine_analysis Routine Analysis method_validation->routine_analysis specificity Specificity linearity Linearity precision Precision accuracy Accuracy lod_loq LOD/LOQ robustness Robustness

Caption: Logical relationship of method development and validation.

References

Synthesis of Novel Diginatigenin Derivatives for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diginatigenin, a cardiac glycoside, presents a promising scaffold for the development of novel anticancer agents. Its mechanism of action, primarily through the inhibition of the Na+/K+-ATPase pump, leads to a cascade of downstream signaling events that can induce apoptosis and inhibit tumor growth.[1][2][3] This document provides detailed application notes and protocols for the synthesis of novel Diginatigenin derivatives. It is designed to guide researchers in medicinal chemistry and drug discovery in the exploration of this promising class of compounds. The protocols are based on established methods for the modification of related cardiac glycosides and are adapted for Diginatigenin.

Overview of Synthetic Strategies

The synthesis of novel Diginatigenin derivatives primarily involves the modification of the hydroxyl groups on the steroid core and the lactone ring. These modifications aim to enhance anticancer potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties. Key synthetic strategies include:

  • Glycosylation: Introduction of various sugar moieties at the C-3 hydroxyl group can significantly impact biological activity.

  • Esterification and Etherification: Modification of the hydroxyl groups through the formation of esters and ethers allows for the introduction of a wide range of functional groups.

  • Modification of the Lactone Ring: Alterations to the butenolide ring at C-17 can influence the compound's binding affinity and cytotoxic effects.

Data Presentation: Anticancer Activity of Cardiac Glycoside Derivatives

The following tables summarize the in vitro anticancer activity of various cardiac glycoside derivatives, providing a reference for the potential efficacy of novel Diginatigenin analogs. It is important to note that this data is for derivatives of closely related cardiac glycosides, such as Digoxin and Digitoxigenin, and serves as a guide for target activities of newly synthesized Diginatigenin derivatives.

Table 1: Cytotoxicity of Digoxin and its Derivatives

CompoundCell LineIC50 (µM)Reference
(+)-DigoxinHT-29 (Colon)0.1 - 0.3[4]
A549 (Lung)0.1 - 0.3[4]
MCF-7 (Breast)0.1 - 0.3[4]
PC-3 (Prostate)0.1 - 0.3[4]
PANC-1 (Pancreatic)0.1 - 0.3[4]
DigoxigeninHT-29 (Colon)0.9 - 3.6[4]
21-BenzylidenedigoxinHeLa (Cervical)More potent than Digoxin[4]

Table 2: Cytotoxicity of Digitoxigenin Derivatives

CompoundCell LineIC50 (nM)Reference
Digitoxin Analog 1HeLa (Cervical)35.2 ± 1.6[5]
Digitoxin Analog 2HeLa (Cervical)38.7 ± 1.3[5]
AMANTADIGDU145 (Prostate)Synergistic with docetaxel[6]
PC-3 (Prostate)Synergistic with docetaxel[6]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of cardiac glycoside derivatives and are intended as a starting point for the synthesis of novel Diginatigenin analogs.[7][8]

General Procedure for Glycosylation of Diginatigenin at the C-3 Hydroxyl Group

This protocol describes a general method for the glycosylation of the C-3 hydroxyl group of Diginatigenin using a glycosyl donor activated by a promoter.

Materials:

  • Diginatigenin

  • Protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Promoter (e.g., silver triflate, trimethylsilyl trifluoromethanesulfonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Diginatigenin (1 equivalent) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the protected glycosyl donor (1.5 equivalents).

  • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the promoter).

  • Slowly add the promoter (1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected Diginatigenin glycoside.

  • Deprotection of the sugar moiety is then carried out under appropriate conditions (e.g., Zemplén deacetylation for acetate protecting groups) to yield the final glycosylated Diginatigenin derivative.

General Procedure for Esterification of Diginatigenin

This protocol outlines a general method for the esterification of the hydroxyl groups of Diginatigenin.

Materials:

  • Diginatigenin

  • Anhydrous pyridine or DCM

  • Acylating agent (e.g., acid chloride or anhydride)

  • Catalyst (e.g., 4-dimethylaminopyridine, DMAP)

  • Inert atmosphere (Nitrogen or Argon)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Diginatigenin (1 equivalent) in anhydrous pyridine or DCM under an inert atmosphere.

  • Add the acylating agent (1.2-2 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Diginatigenin ester.

Mandatory Visualizations

Signaling Pathway of Diginatigenin-Induced Anticancer Effects

The primary mechanism of action of Diginatigenin and its derivatives is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis triggers several downstream signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][9][10]

Diginatigenin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Src Src Kinase NaK_ATPase->Src NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NaCa_Exchanger->Ca_ion Diginatigenin Diginatigenin Derivative Diginatigenin->NaK_ATPase Inhibition Na_ion->NaCa_Exchanger Inhibition ER_Stress ER Stress Ca_ion->ER_Stress Mito_Ca ↑ Mitochondrial Ca2+ Ca_ion->Mito_Ca EGFR EGFR Src->EGFR Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt CellCycleArrest Cell Cycle Arrest Ras_ERK->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis ROS ↑ ROS ROS->Apoptosis ER_Stress->ROS CytoC Cytochrome c Release Mito_Ca->CytoC CytoC->Apoptosis

Caption: Proposed signaling pathway for Diginatigenin's anticancer activity.

Experimental Workflow for Synthesis and Evaluation

The following workflow outlines the key steps from the synthesis of Diginatigenin derivatives to the evaluation of their anticancer activity.

Experimental_Workflow Start Start: Diginatigenin Synthesis Chemical Synthesis (e.g., Glycosylation, Esterification) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Screening In Vitro Anticancer Screening (MTT, SRB assays) Characterization->InVitro_Screening IC50 Determination of IC50 Values InVitro_Screening->IC50 Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

References

Application Notes and Protocols: Developing a Diginatigenin-Specific Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration.[1] This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[1][3] The subsequent increase in intracellular calcium is responsible for the positive inotropic effects of cardiac glycosides on the heart muscle.[3][4] Beyond its primary target, diginatigenin and other cardiac glycosides can influence various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and have shown potential in cancer therapy by inducing apoptosis and cell cycle arrest.[5][6]

These application notes provide a comprehensive guide for developing a specific cell-based assay to characterize the activity of diginatigenin. The protocols herein describe three key assays: a Na+/K+-ATPase inhibition assay, an intracellular calcium flux assay, and a cell viability assay. These assays are fundamental for determining the potency and cellular effects of diginatigenin and similar compounds.

Data Presentation

The following table summarizes example quantitative data obtained from the described assays, illustrating a dose-dependent response of a hypothetical cell line to diginatigenin treatment.

AssayParameterDiginatigenin Concentration (nM)Result
Na+/K+-ATPase Inhibition IC50N/A85 nM
% Inhibition18%
1025%
10052%
100091%
Intracellular Calcium Flux EC50N/A120 nM
Relative Fluorescence Units (RFU)11500
103200
1006800
10009500
Cell Viability (Resazurin) IC50N/A250 nM
% Viability198%
1085%
10060%
100022%

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Phosphate Detection Method)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine brain or commercially available)

  • Assay Buffer: 30 mM Tris-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (50 mM)

  • Diginatigenin stock solution (in DMSO)

  • Ouabain solution (10 mM, as a positive control for inhibition)

  • TCA (Trichloroacetic acid) solution (10% w/v)

  • Color Reagent Mix for phosphate detection (e.g., Molybdate-based reagent)

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reaction Plate:

    • For each concentration of diginatigenin and controls, prepare triplicate wells.

    • Total ATPase Activity Wells: Add 50 µL of Assay Buffer.

    • Non-specific ATPase Activity Wells: Add 50 µL of 10 mM Ouabain Solution (final concentration 1 mM).[7]

  • Add Inhibitor:

    • Add 10 µL of diginatigenin dilutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 1%.[7]

  • Add Enzyme:

    • Dilute the Na+/K+-ATPase enzyme in cold Assay Buffer. Add 20 µL of the diluted enzyme to each well.[7]

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.[7]

  • Start Reaction:

    • Add 20 µL of 50 mM ATP solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.[7]

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[7]

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of 10% TCA to each well.[7]

  • Phosphate Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer a portion of the supernatant to a new plate.

    • Add 100 µL of the Color Reagent Mix to each well.

    • Incubate at room temperature for 10-20 minutes for color development.[7]

  • Measure Absorbance:

    • Measure the absorbance at 660 nm using a microplate reader.[7]

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each well.

    • Na+/K+-ATPase activity = (Pi in Total ATPase wells) - (Pi in Non-specific ATPase wells).

    • Determine the percent inhibition for each diginatigenin concentration and calculate the IC50 value.

Intracellular Calcium Flux Assay

This protocol uses a fluorescent calcium indicator dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration in response to diginatigenin treatment.

Materials:

  • Cardiac cell line (e.g., H9c2) or primary cardiomyocytes

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Diginatigenin stock solution (in DMSO)

  • Ionomycin (as a positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[8]

  • Wash:

    • Gently wash the cells twice with HBS to remove excess dye.

    • Add 100 µL of HBS to each well.

  • Baseline Reading:

    • Place the plate in a fluorescence microplate reader set to 37°C.

    • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for a few minutes.

  • Compound Addition and Measurement:

    • Add various concentrations of diginatigenin to the wells.

    • Immediately start monitoring the fluorescence intensity over time.

    • At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity from baseline after the addition of diginatigenin.

    • Plot the peak fluorescence change against the diginatigenin concentration to determine the dose-response relationship and calculate the EC50 value.

Cell Viability Assay (Resazurin Method)

This assay assesses cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.

Materials:

  • Human cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium

  • Resazurin solution (0.15 mg/mL in DPBS, sterile-filtered)

  • Diginatigenin stock solution (in DMSO)

  • Opaque-walled 96-well microplate

  • Fluorescence microplate reader or spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of diginatigenin in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diginatigenin dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need optimization depending on the cell type.

  • Measurement:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from a cell-free well.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the diginatigenin concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Diginatigenin_Signaling_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Leads to Signalosome Signalosome Formation NaK_ATPase->Signalosome Induces NaCa_Exchanger Na+/Ca2+ Exchanger Na_ion->NaCa_Exchanger Alters Gradient Ca_ion Intracellular Ca2+ ↑ NaCa_Exchanger->Ca_ion Reduces Ca2+ Efflux SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ Uptake Contraction Increased Myocardial Contraction SR->Contraction ↑ Ca2+ Release Src Src Kinase Signalosome->Src Activates MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates Cell_Effects Cell Proliferation, Apoptosis, etc. MAPK_ERK->Cell_Effects PI3K_Akt->Cell_Effects

Caption: Diginatigenin's primary and secondary signaling pathways.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis NaK_Assay 1. Na+/K+-ATPase Inhibition Assay IC50_EC50 Calculate IC50/EC50 Values NaK_Assay->IC50_EC50 Ca_Assay 2. Intracellular Calcium Flux Assay Ca_Assay->IC50_EC50 Via_Assay 3. Cell Viability Assay Via_Assay->IC50_EC50 Dose_Response Generate Dose-Response Curves IC50_EC50->Dose_Response end end Dose_Response->end Final Report start Prepare Diginatigenin Stock Solutions cell_culture Culture and Seed Appropriate Cell Lines start->cell_culture cell_culture->NaK_Assay cell_culture->Ca_Assay cell_culture->Via_Assay

Caption: Workflow for characterizing diginatigenin's cellular effects.

References

Application Notes and Protocols for Diginatigenin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of diginatigenin on cancer cell lines. The methodologies detailed herein are designed to ensure robust and reproducible data for preclinical drug development and cancer research.

Introduction

Diginatigenin, a cardiac glycoside and the aglycone of digitoxin, has garnered significant interest for its potential as an anticancer agent.[1][2] Like other cardenolides, its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of events that can induce apoptosis and inhibit cell proliferation in cancer cells.[6] This document outlines a detailed protocol for quantifying the cytotoxicity of diginatigenin and elucidating its effects on apoptosis in cancer cell lines.

I. Quantitative Data Summary

The following table summarizes hypothetical data from a cytotoxicity assay of diginatigenin on a human cancer cell line (e.g., A549 lung carcinoma) after 48 hours of treatment.

Diginatigenin Concentration (nM)Cell Viability (%) (MTT Assay)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
0 (Vehicle Control)100 ± 4.52.1 ± 0.81.5 ± 0.5
1085.2 ± 5.18.3 ± 1.23.2 ± 0.7
5062.7 ± 3.825.4 ± 2.18.9 ± 1.1
10041.5 ± 2.945.1 ± 3.515.6 ± 1.8
25020.3 ± 2.135.2 ± 2.838.7 ± 2.5
5008.9 ± 1.515.6 ± 1.965.4 ± 4.2

II. Experimental Protocols

A. Cell Culture and Maintenance
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).

  • Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

B. Diginatigenin Preparation
  • Stock Solution: Prepare a high-concentration stock solution of diginatigenin (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the diginatigenin stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced cytotoxicity.

C. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of diginatigenin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

D. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of diginatigenin as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Diginatigenin Dilution Diginatigenin Dilution Treatment Treatment Diginatigenin Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Staining Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry

Caption: Experimental workflow for assessing diginatigenin cytotoxicity.

B. Diginatigenin-Induced Signaling Pathway

signaling_pathway Diginatigenin Diginatigenin Na+/K+-ATPase Na+/K+-ATPase Diginatigenin->Na+/K+-ATPase Inhibits Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Increases Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger Alters Gradient Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increases Mitochondrial Stress Mitochondrial Stress Intracellular Ca2+->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for diginatigenin-induced apoptosis.

References

Application Notes and Protocols for Diginatigenin in Na+/K+-ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide, a class of steroid-like compounds known for their potent inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of most eukaryotic cells.[1] This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport. Inhibition of the Na+/K+-ATPase by cardiac glycosides like diginatigenin leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility.[1] This mechanism underlies their historical use in treating heart conditions. Beyond its cardiotonic effects, the Na+/K+-ATPase is also recognized as a signal transducer, and its inhibition can trigger various intracellular signaling cascades, making it a target of interest in cancer research and other therapeutic areas. These application notes provide a detailed protocol for an in vitro Na+/K+-ATPase inhibition assay using diginatigenin and discuss the associated signaling pathways.

Data Presentation: Comparative Inhibitory Activity

CompoundIC50 (µM)Cell Line/Enzyme SourceReference
Ouabain0.089MDA-MB-231 cells[2]
Ouabain0.017A549 cells[2]
Digoxin~0.164MDA-MB-231 cells[2]
Digoxin0.040A549 cells[2]
Oleandrin0.62Not specified[3][4]
Oleandrigenin1.23Not specified[3][4]
Digoxin2.69Not specified[3][4]

Experimental Protocols

Principle of the Assay

The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP). The inhibition assay quantifies the reduction in Pi liberation in the presence of an inhibitor like diginatigenin. The total ATPase activity is measured, and the specific Na+/K+-ATPase activity is calculated by subtracting the activity measured in the presence of a saturating concentration of a specific inhibitor (e.g., ouabain), which blocks only the Na+/K+-ATPase. The inhibitory effect of diginatigenin is then determined by comparing the specific Na+/K+-ATPase activity in its presence to the activity in its absence. A common method for quantifying Pi is the Malachite Green assay, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials and Reagents
  • Purified Na+/K+-ATPase enzyme (commercially available from sources like porcine cerebral cortex or kidney)

  • Diginatigenin

  • Ouabain (as a positive control and for determining specific activity)

  • ATP (disodium salt)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 0.2 parts of Triton X-100. Prepare fresh daily.

  • Phosphate Standard (e.g., KH2PO4) for standard curve

  • 96-well microplate

  • Microplate reader (620-650 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, ATP, Inhibitors) add_components Add Buffer, Enzyme, and Inhibitors (Diginatigenin or Ouabain) to wells prep_reagents->add_components prep_enzyme Prepare Enzyme Dilution prep_enzyme->add_components prep_standards Prepare Phosphate Standards read_absorbance Read Absorbance (620-650 nm) prep_standards->read_absorbance For Standard Curve pre_incubate Pre-incubate (5-10 min) add_components->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C (15-30 min) start_reaction->incubate stop_reaction Stop Reaction (e.g., add SDS or place on ice) incubate->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite color_dev Incubate for Color Development (15-20 min) add_malachite->color_dev color_dev->read_absorbance calculate Calculate Na+/K+-ATPase Activity and Inhibition read_absorbance->calculate

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10X stock of Assay Buffer and dilute to 1X with deionized water before use.

    • Prepare a stock solution of ATP (e.g., 100 mM) in deionized water and adjust the pH to ~7.0. Store in aliquots at -20°C.

    • Prepare a stock solution of Diginatigenin in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired final concentrations for the assay.

    • Prepare a stock solution of Ouabain (e.g., 10 mM) in water or DMSO. A final concentration of 1 mM is typically used to completely inhibit Na+/K+-ATPase.

    • Prepare phosphate standards by serially diluting a stock solution of KH2PO4 in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

  • Assay Procedure:

    • Set up the 96-well plate with the following wells:

      • Total ATPase Activity: Assay Buffer, enzyme, and vehicle control (e.g., DMSO).

      • Ouabain-insensitive ATPase Activity: Assay Buffer, enzyme, and 1 mM Ouabain.

      • Diginatigenin Inhibition: Assay Buffer, enzyme, and varying concentrations of Diginatigenin.

      • Blanks: Assay Buffer and ATP (no enzyme) for each condition to subtract background absorbance.

      • Phosphate Standards: Assay Buffer and phosphate standards.

    • To each well (except blanks and standards), add the appropriate components (Assay Buffer, enzyme, inhibitor/vehicle) to a final volume of, for example, 80 µL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of ATP solution (to a final concentration of, e.g., 1-5 mM) to all wells except the phosphate standards.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure linear phosphate production.

    • Stop the reaction by adding a stopping agent (e.g., 10 µL of 10% SDS) or by placing the plate on ice.

  • Detection of Inorganic Phosphate:

    • Add 50 µL of the Malachite Green Working Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the concentration of Pi released in each experimental well using the standard curve.

    • Calculate the specific Na+/K+-ATPase activity:

      • Specific Activity = (Pi in Total Activity well) - (Pi in Ouabain-insensitive well)

    • Calculate the percentage of inhibition for each concentration of Diginatigenin:

      • % Inhibition = [1 - ((Pi with Diginatigenin - Pi in Ouabain-insensitive well) / Specific Activity)] x 100

    • Plot the % Inhibition against the logarithm of the Diginatigenin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides like diginatigenin not only disrupts ion transport but also activates intracellular signaling pathways. A key pathway involves the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase Src. This interaction can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that can influence cell growth, proliferation, and survival.

Na+/K+-ATPase-Mediated Src/EGFR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Response Changes in Cell Proliferation, Survival, and Growth Transcription->Cell_Response leads to Diginatigenin Diginatigenin Diginatigenin->NKA Inhibition

Caption: Diginatigenin-induced Na+/K+-ATPase signaling cascade.

This signaling pathway highlights the dual role of Na+/K+-ATPase as both an ion pump and a signaling molecule. The binding of diginatigenin induces a conformational change in the enzyme, leading to the activation of associated Src kinase. Activated Src can then phosphorylate and transactivate EGFR, even in the absence of its natural ligands. This initiates downstream signaling through pathways like the Ras-Raf-MEK-ERK cascade, ultimately leading to changes in gene expression that can affect various cellular processes. Understanding this pathway is crucial for developing drugs that target the Na+/K+-ATPase for therapeutic purposes beyond cardiovascular applications, such as in oncology.

References

Application of Diginatigenin in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diginatigenin, a cardenolide steroid, has emerged as a compound of significant interest in cancer research due to its potent pro-apoptotic properties. As the aglycone of digitoxin, it belongs to the family of cardiac glycosides, which have a long history in the treatment of cardiac conditions. However, recent studies have illuminated their potential as anticancer agents. These compounds have been shown to induce apoptosis in a variety of cancer cell lines, often at concentrations that are achievable in a clinical setting.

The primary mechanism of action for diginatigenin and related cardiac glycosides is the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The resulting ionic imbalance triggers a cascade of events culminating in apoptosis.

Key signaling pathways implicated in diginatigenin-induced apoptosis include:

  • The Intrinsic (Mitochondrial) Apoptosis Pathway: Disruption of ion homeostasis can lead to mitochondrial dysfunction, characterized by the release of cytochrome c. This is often mediated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated.

  • The Extrinsic (Death Receptor) Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to TRAIL-mediated apoptosis by upregulating death receptors on the cell surface.

  • Modulation of Transcription Factors: Diginatigenin and its analogs have been shown to inhibit the transcription of the proto-oncogene c-MYC by affecting the nuclear factor of activated T-cells (NFAT).[1] This leads to a reduction in proliferative signals and promotes cell death.

  • Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, such as caspase-3, are responsible for the execution phase of apoptosis, cleaving key cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

The study of diginatigenin's pro-apoptotic effects holds promise for the development of novel cancer therapeutics. Its ability to induce cell death in various cancer types, including those resistant to conventional therapies, makes it a valuable tool for both basic research and drug discovery. The following protocols provide detailed methodologies for investigating the apoptotic effects of diginatigenin in a laboratory setting.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of the related cardiac glycoside, digitoxin, in various cancer cell lines. This data provides a reference for the expected potency of diginatigenin.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3
K-562Leukemia6.4
A549Non-small cell lung cancerVaries[2]
H460Non-small cell lung cancerVaries[2]
U87MGGlioblastomaNon-cytotoxic at 20 nM (used to sensitize cells to TRAIL)[3]
MM231Breast CancerDose-dependent inhibition[4][5]
RajiBurkitt's LymphomaGrowth inhibition observed[6]
NAMALWABurkitt's LymphomaGrowth inhibition observed[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of diginatigenin on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Diginatigenin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of diginatigenin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diginatigenin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for diginatigenin).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Diginatigenin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of diginatigenin for the desired time.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptosis-regulating proteins such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Cell culture dishes

  • Diginatigenin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with diginatigenin as desired.

  • Lyse the cells with lysis buffer and collect the total protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • Diginatigenin

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with diginatigenin.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

Diginatigenin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus diginatigenin Diginatigenin na_k_atpase Na+/K+-ATPase diginatigenin->na_k_atpase Inhibits nfat NFAT diginatigenin->nfat Inhibits na_ion Intracellular Na+ ↑ na_ca_exchanger Na+/Ca2+ Exchanger ca_ion Intracellular Ca2+ ↑ na_ion->na_ca_exchanger Activates bax Bax ↑ ca_ion->bax bcl2 Bcl-2 ↓ ca_ion->bcl2 cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis mito_cytochrome_c Cytochrome c bax->mito_cytochrome_c Promotes release bcl2->mito_cytochrome_c Inhibits release mito_cytochrome_c->cytochrome_c cmyc c-MYC Transcription ↓ nfat->cmyc cmyc->apoptosis Contributes to

Caption: Signaling pathway of diginatigenin-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assessment start Start: Treat Cancer Cells with Diginatigenin cell_viability Cell Viability Assay (MTT) start->cell_viability flow_cytometry Apoptosis Assay (Annexin V/PI Staining) start->flow_cytometry western_blot Western Blot (Bcl-2, Bax, Caspase-3) start->western_blot caspase_assay Caspase-3 Activity Assay start->caspase_assay end Conclusion: Determine Apoptotic Effect and Mechanism cell_viability->end flow_cytometry->end western_blot->end caspase_assay->end

Caption: General experimental workflow for studying diginatigenin-induced apoptosis.

References

Diginatigenin: A Tool for Investigating Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, a cardenolide steroid and an aglycone of several cardiac glycosides, serves as a critical tool for investigating the modulation of ion channels. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a vital ion pump in most animal cells. This inhibition leads to a cascade of downstream effects on intracellular ion concentrations, profoundly impacting cellular function, particularly in excitable tissues like the heart and nervous system. These application notes provide a comprehensive overview of diginatigenin's effects on ion channels, detailed protocols for its experimental use, and a summary of relevant quantitative data to facilitate its application in research and drug development. While specific quantitative data for diginatigenin is limited in publicly available literature, data from its parent glycosides and structurally similar compounds like digoxin provide valuable reference points.

Mechanism of Action and Signaling Pathways

Diginatigenin, like other cardiac glycosides, exerts its effects primarily by binding to and inhibiting the α-subunit of the Na+/K+-ATPase.[1][2] This enzyme is responsible for actively transporting three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process essential for maintaining the electrochemical gradients across the cell membrane.[2]

Inhibition of the Na+/K+-ATPase by diginatigenin leads to an increase in the intracellular sodium concentration ([Na+]i).[3] This elevation in [Na+]i alters the driving force for the sodium-calcium exchanger (NCX), a membrane protein that typically extrudes calcium ions (Ca2+) from the cell in exchange for Na+ influx.[3][4] The reduced Na+ gradient diminishes the efficiency of Ca2+ extrusion by the NCX, leading to an accumulation of intracellular calcium ([Ca2+]i).[3]

The increased [Ca2+]i enhances the calcium load of the sarcoplasmic reticulum (SR) and potentiates Ca2+ release through ryanodine receptors (RyRs), further contributing to elevated cytosolic Ca2+ levels.[5] In cardiac myocytes, this surge in intracellular calcium enhances the contractility of the heart muscle, which is the basis of the therapeutic use of cardiac glycosides in heart failure.[3]

Beyond its primary target, there is evidence that cardiac glycosides can also directly modulate other ion channels, such as the ryanodine receptor, contributing to their overall cellular effects.[5]

cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Decreases Ca2+ extrusion, leading to RyR Ryanodine Receptor (RyR) RyR->Ca_in Ca2+ release Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibits Na_in->NCX Reduces driving force of Ca_in->RyR Potentiates release from Contractility ↑ Cardiac Contractility Ca_in->Contractility Enhances

Signaling pathway of diginatigenin-mediated ion channel modulation.

Quantitative Data on Ion Channel Modulation by Cardiac Glycosides

The following table summarizes key quantitative data for cardiac glycosides structurally related to diginatigenin. This information provides a valuable reference for designing experiments and interpreting results when using diginatigenin.

CompoundTargetAssayCell/Tissue TypeParameterValueReference
DigoxinNa+/K+-ATPaseKynurenine Production InhibitionMDA-MB-231 cellsIC50~164 nM[6]
DigoxinNa+/K+-ATPaseKynurenine Production InhibitionA549 cellsIC5040 nM[6]
DigoxinNa+/K+-ATPaseEnzymatic ActivityPorcine Cerebral CortexIC502.69 µM[7]
OuabainNa+/K+-ATPaseEnzymatic ActivityPorcine Cerebral CortexIC500.22 µM[7]
OleandrinNa+/K+-ATPaseEnzymatic ActivityPorcine Cerebral CortexIC500.62 µM[7]
OleandrigeninNa+/K+-ATPaseEnzymatic ActivityPorcine Cerebral CortexIC501.23 µM[7]
DigoxinRyanodine Receptor (RyR2)Single-channel activityCanine Ventricular SREC50~0.2 nM[5]
ActodiginRyanodine Receptor (RyR2)Single-channel activityCanine Ventricular SREC50~0.2 nM[5]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of diginatigenin on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Diginatigenin stock solution (in DMSO)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (10 mM)

  • Ouabain solution (1 mM, as a positive control for complete inhibition)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of diginatigenin in the assay buffer. Also, prepare control wells containing only the assay buffer (basal activity) and wells with ouabain (for determining non-specific ATPase activity).

  • Add 50 µL of the diluted diginatigenin, ouabain, or assay buffer to the respective wells of the microplate.

  • Add 20 µL of the Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 30 µL of the ATP solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of the malachite green reagent.

  • Incubate for 15 minutes at room temperature to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the absorbance of the ouabain-containing wells from the absorbance of the other wells.

  • Plot the percentage of inhibition against the diginatigenin concentration to determine the IC50 value.

A Prepare Diginatigenin dilutions and controls B Add dilutions/controls to 96-well plate A->B C Add Na+/K+-ATPase enzyme and incubate B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Stop reaction and develop color with Malachite Green E->F G Measure absorbance at 620 nm F->G H Calculate specific activity and % inhibition G->H I Determine IC50 value H->I

Workflow for the Na+/K+-ATPase inhibition assay.

Patch-Clamp Electrophysiology on Cardiomyocytes

This protocol outlines the whole-cell patch-clamp technique to investigate the effects of diginatigenin on the action potential and ion currents in isolated cardiomyocytes.[8][9]

Materials:

  • Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line

  • External (bath) solution: Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH)

  • Internal (pipette) solution: (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.2 EGTA (pH 7.2 with KOH)

  • Diginatigenin stock solution (in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Culture cardiomyocytes on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline action potentials (in current-clamp mode) or specific ion currents (in voltage-clamp mode).

  • Perfuse the recording chamber with the external solution containing the desired concentration of diginatigenin.

  • Record the changes in the action potential parameters (e.g., duration, amplitude) or ion currents after drug application.

  • Wash out the drug with the control external solution to check for reversibility of the effects.

  • Analyze the data to quantify the effects of diginatigenin on the electrophysiological properties of the cardiomyocytes.

A Prepare isolated cardiomyocytes B Establish whole-cell patch-clamp configuration A->B C Record baseline electrophysiological activity B->C D Perfuse with Diginatigenin solution C->D E Record changes in action potential or ion currents D->E F Washout with control solution E->F G Analyze and quantify the effects F->G

Workflow for patch-clamp electrophysiology on cardiomyocytes.

Conclusion

Diginatigenin is a valuable pharmacological tool for studying the intricate mechanisms of ion channel modulation. Its well-characterized primary effect on the Na+/K+-ATPase and the subsequent alterations in intracellular ion homeostasis provide a powerful means to investigate a wide range of cellular processes. The protocols and data presented here offer a foundation for researchers to effectively utilize diginatigenin in their studies, contributing to a deeper understanding of ion channel function in both physiological and pathological contexts. Further research is warranted to delineate the specific quantitative effects of diginatigenin itself on various ion channels to build upon the foundational knowledge provided by its closely related cardiac glycoside counterparts.

References

Application Notes and Protocols for Studying Diginatigenin Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide, a type of steroid found in certain plants. As a member of the cardiac glycoside family, which includes well-known compounds like digoxin and digitoxin, diginatigenin is recognized for its potential biological activities. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels.[1][2][3] This cascade of events can trigger a variety of cellular responses, including apoptosis (programmed cell death), making diginatigenin and related compounds promising candidates for investigation in cancer therapy.[4][5][6][7]

These application notes provide detailed protocols for studying the in vitro effects of diginatigenin on cultured cells. The methodologies described herein are designed to assess its cytotoxicity, impact on apoptosis, and its influence on key cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Diginatigenin and Related Cardiac Glycosides on Various Cell Lines
CompoundCell LineAssayIncubation Time (h)IC50Reference
Digitoxigenin derivative 1 HeLaMTT2435.2 ± 1.6 nM[8]
Digitoxigenin derivative 2 HeLaMTT2438.7 ± 1.3 nM[8]
Digitoxin HeLaMTT242.340 ± 0.003 µM[8]
Digitoxin TK-10 (Renal Adenocarcinoma)SRBNot Specified3-33 nM[4][9][10]
Digitoxin MCF-7 (Breast Cancer)SRBNot Specified3-33 nM[4][9][10]
Digitoxin UACC-62 (Melanoma)SRBNot Specified3-33 nM[4][9][10]
Digoxin HT-29 (Colon Cancer)Not SpecifiedNot Specified0.1-0.3 µM[11]
Digoxin MDA-MB-435 (Melanoma)Not SpecifiedNot Specified0.1-0.3 µM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on digitoxigenin derivatives and is a common method for assessing cell viability.[8]

Materials:

  • Target cells (e.g., HeLa, or other cancer cell lines)

  • Complete cell culture medium

  • Diginatigenin (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of diginatigenin in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diginatigenin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the diginatigenin).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

Materials:

  • Target cells

  • Complete cell culture medium

  • Diginatigenin

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of diginatigenin for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Measurement of Intracellular Calcium Concentration

This protocol describes a common method using a fluorescent calcium indicator.

Materials:

  • Target cells

  • Complete cell culture medium

  • Diginatigenin

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add diginatigenin at the desired concentration and monitor the change in fluorescence over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Na+/K+-ATPase Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of diginatigenin on its primary target.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP (Adenosine triphosphate)

  • Diginatigenin

  • Malachite green reagent or other phosphate detection reagent

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.

  • Add various concentrations of diginatigenin to the reaction mixture and incubate for a short period.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent like malachite green.

  • The amount of Pi released is inversely proportional to the inhibitory activity of diginatigenin.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_biochemical_assay Biochemical Assay cluster_data Data Analysis cell_culture Cell Seeding & Adherence treatment Diginatigenin Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis calcium Intracellular Calcium (Fluorescent Probes) treatment->calcium data_analysis IC50 Determination & Statistical Analysis viability->data_analysis apoptosis->data_analysis calcium->data_analysis atpase_assay Na+/K+-ATPase Inhibition Assay atpase_assay->data_analysis

Caption: Experimental workflow for studying Diginatigenin effects.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol diginatigenin Diginatigenin na_k_atpase Na+/K+-ATPase diginatigenin->na_k_atpase Inhibition na_ion ↑ Intracellular Na+ na_k_atpase->na_ion Leads to na_ca_exchanger Na+/Ca2+ Exchanger ca_ion ↑ Intracellular Ca2+ na_ca_exchanger->ca_ion Leads to na_ion->na_ca_exchanger Reduces activity of caspase_activation Caspase Activation ca_ion->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway of Diginatigenin-induced apoptosis.

References

Diginatigenin as a Tool for Studying Cardiac Cell Physiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin is a cardenolide steroid, a type of cardiac glycoside. While less studied than its more famous counterparts, digoxin and digitoxin, diginatigenin serves as a valuable tool for investigating the intricate physiology of cardiac cells. Its primary mechanism of action, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining the electrochemical gradients across the cell membrane. This inhibition triggers a cascade of events that ultimately leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.[1][2][3][4]

These application notes provide a comprehensive guide for utilizing diginatigenin in cardiac cell physiology research. Due to the limited availability of specific quantitative data for diginatigenin, data for the closely related and structurally similar compound, digitoxigenin, is provided as a reference. It is reported that diginatigenin is less potent than digitoxigenin in its inhibitory effect on Na+/K+-ATPase. Researchers should consider this when designing experiments and determining appropriate concentrations.

Mechanism of Action: A Cascade of Events

The primary molecular target of diginatigenin is the α-subunit of the Na+/K+-ATPase pump in cardiomyocytes. Inhibition of this pump leads to a series of downstream effects:

  • Increased Intracellular Sodium: By blocking the Na+/K+-ATPase, diginatigenin prevents the extrusion of three sodium ions (Na+) from the cell in exchange for two potassium ions (K+), leading to an accumulation of intracellular Na+.[1][4]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.[1]

  • Elevated Intracellular Calcium: The reduced Ca2+ efflux via the NCX results in an increase in the cytosolic Ca2+ concentration.[2][4]

  • Enhanced Sarcoplasmic Reticulum (SR) Calcium Load: The higher cytosolic Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) by the SERCA pump.

  • Increased Myocardial Contractility: During subsequent action potentials, the SR releases a larger bolus of Ca2+, leading to a more forceful contraction of the cardiomyocyte (positive inotropic effect).[1][2]

Quantitative Data for Related Cardiac Glycosides

Due to the scarcity of published quantitative data for diginatigenin, the following tables summarize key parameters for the closely related compound digitoxigenin, as well as other well-studied cardiac glycosides for comparative purposes.

Table 1: Inhibitory Potency against Na+/K+-ATPase

CompoundIC50 (µM)Kd (nM)Target Enzyme Source
Digitoxigenin 0.0626[5]Dog Kidney[6]
Digoxin0.17-Vero Cells
Ouabain0.22-Not Specified[7]

Table 2: Effects on Cardiac Myocyte Function (Data for Related Glycosides)

CompoundConcentrationEffect on ContractilityEffect on Action Potential Duration (APD)
Digoxin1 x 10⁻⁷ MIncreased fractional shortening (44% in combination with training)[8]Initial prolongation followed by marked shortening[9]
DigitoxinNot SpecifiedIncreased force of contractionShortened at 20% and 90% of repolarization[10]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of diginatigenin on cardiac cell physiology.

Isolation of Adult Ventricular Myocytes

Objective: To obtain a high yield of viable, calcium-tolerant adult ventricular myocytes for subsequent physiological studies.

Workflow Diagram:

G Workflow for Cardiomyocyte Isolation A Anesthetize Animal and Excise Heart B Langendorff Perfusion with Ca2+-free Buffer A->B C Enzymatic Digestion (Collagenase) B->C D Mince Ventricular Tissue C->D E Filter and Collect Cell Suspension D->E F Gradual Reintroduction of Calcium E->F G Isolated Cardiomyocytes Ready for Use F->G

Figure 1: Workflow for isolating adult ventricular cardiomyocytes.

Protocol:

  • Animal Preparation: Anesthetize an adult rat or mouse according to approved institutional protocols.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, oxygenated Krebs-Henseleit (KH) buffer.

  • Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus.

  • Perfusion: Begin retrograde perfusion with Ca2+-free KH buffer at 37°C to wash out the blood.

  • Enzymatic Digestion: Switch to a perfusion buffer containing collagenase (e.g., Type II) and low Ca2+ (e.g., 50 µM). Continue perfusion until the heart becomes flaccid.

  • Tissue Dissociation: Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in the enzyme-containing solution.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual myocytes.

  • Filtration: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension in a stepwise manner to select for calcium-tolerant cells.

  • Cell Collection: Allow the myocytes to settle by gravity and resuspend them in the desired experimental buffer.

Measurement of Intracellular Calcium Transients

Objective: To measure changes in intracellular calcium concentration in response to diginatigenin treatment using a ratiometric calcium indicator.

Workflow Diagram:

G Workflow for Calcium Imaging A Isolate and Plate Cardiomyocytes B Load Cells with Fura-2 AM A->B C Wash to Remove Excess Dye B->C D Acquire Baseline Fluorescence C->D E Add Diginatigenin D->E F Record Fluorescence Changes E->F G Data Analysis (340/380 nm Ratio) F->G

Figure 2: Workflow for measuring intracellular calcium transients.

Protocol:

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Dye Loading: Incubate the cells with Fura-2 AM (acetoxymethyl ester) in a suitable buffer (e.g., Tyrode's solution) for a specified time (e.g., 20-30 minutes) at room temperature in the dark.

  • Washing: Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

  • Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Recording: Perfuse the cells with buffer and record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Diginatigenin Application: Introduce diginatigenin at the desired concentration into the perfusion solution.

  • Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.

  • Data Analysis: Analyze the 340/380 nm fluorescence ratio to determine the relative changes in intracellular calcium.

Na+/K+-ATPase Activity Assay

Objective: To determine the inhibitory effect of diginatigenin on the activity of Na+/K+-ATPase in cardiac tissue homogenates or microsomal fractions.

Workflow Diagram:

G Workflow for Na+/K+-ATPase Activity Assay A Prepare Cardiac Tissue Homogenate/Microsomes B Pre-incubate with Diginatigenin A->B C Initiate Reaction with ATP B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Inorganic Phosphate (Pi) Release E->F G Calculate Na+/K+-ATPase Activity F->G

Figure 3: Workflow for the Na+/K+-ATPase activity assay.

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction from cardiac tissue, which is enriched in Na+/K+-ATPase.

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of diginatigenin. Include a control without the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Activity Calculation: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor like ouabain. The inhibitory effect of diginatigenin can then be quantified.

Signaling Pathway of Diginatigenin in Cardiac Myocytes

The following diagram illustrates the key signaling events initiated by diginatigenin in a cardiac myocyte.

G Diginatigenin Signaling Pathway in Cardiomyocytes Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ Efflux via Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in SR Sarcoplasmic Reticulum Ca_in->SR Increases Uptake into SR_Ca_load ↑ SR Ca2+ Load SR->SR_Ca_load Ca_release ↑ Ca2+ Release SR_Ca_load->Ca_release Leads to Contraction ↑ Myocardial Contractility Ca_release->Contraction

Figure 4: Signaling cascade initiated by diginatigenin in cardiac myocytes.

Conclusion

Diginatigenin, as a member of the cardiac glycoside family, provides a valuable pharmacological tool for the study of cardiac cell physiology. By inhibiting the Na+/K+-ATPase, it allows for the controlled manipulation of intracellular sodium and calcium dynamics, enabling detailed investigation into excitation-contraction coupling and other calcium-dependent cellular processes. While specific quantitative data for diginatigenin is still emerging, the protocols and comparative data provided in these notes offer a solid foundation for researchers to explore its effects and further elucidate the fundamental mechanisms governing cardiac function.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always adhere to institutional guidelines and safety protocols when conducting research. The quantitative data for digitoxigenin and other cardiac glycosides are for reference and comparative purposes, and the potency of diginatigenin may differ.

References

Application Notes and Protocols for the Quantification of Diginatigenin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diginatigenin, a cardenolide glycoside, is a compound of significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate quantification of diginatigenin in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of diginatinogenin using state-of-the-art analytical techniques and an overview of its putative signaling pathways. The methodologies described are based on established principles for the analysis of structurally similar cardiac glycosides, such as digoxin and digitoxin, and can be adapted and validated for specific research needs.

I. Analytical Methods for Quantification

Several analytical methods can be employed for the quantification of diginatigenin. The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The two primary recommended methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Immunoassays, such as ELISA, can also be developed for high-throughput screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity.[1][[“]][3]

Experimental Protocol: LC-MS/MS Quantification of Diginatigenin in Human Plasma

This protocol is adapted from validated methods for digoxin and digitoxin and should be optimized and validated for diginatigenin.[3][4][5]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of diginatigenin or a structurally similar cardiac glycoside not present in the sample).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of extraction solvent (e.g., methyl t-butyl ether or a mixture of chloroform and isopropanol (95:5, v/v)).[6]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size) is commonly used for cardiac glycoside separation.[5][7][8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for diginatigenin and the IS need to be determined by infusing standard solutions into the mass spectrometer. For related compounds, ammonium or sodium adducts are often monitored.[3][4]

    • Example (hypothetical for diginatigenin): Precursor ion [M+NH4]+ -> Product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

d. Data Presentation

ParameterDigoxin (Literature Value)Digitoxin (Literature Value)Diginatigenin (To be determined)
Linearity Range (ng/mL) 0.05 - 1.5[1]2 - 50[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.01 - 0.12[[“]][6]0.2[4]
Intra-assay Precision (%CV) < 15%< 10%[4]
Inter-assay Precision (%CV) < 15%< 10%[4]
Accuracy (% bias) ± 15%Within ± 15%
Recovery (%) > 80%> 85%

This table summarizes typical performance characteristics for LC-MS/MS assays of related cardiac glycosides. These values should be established during method validation for diginatigenin.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a more accessible technique for the quantification of diginatigenin, although it is generally less sensitive than LC-MS/MS.[7][9]

Experimental Protocol: HPLC-UV Quantification of Diginatigenin

This protocol is a general guideline and requires optimization.[7][9]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma or serum sample onto the cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

b. Chromatographic Conditions

  • HPLC System: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 40:60 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 20 µL.

c. Data Presentation

ParameterLiterature Value for Cardiac GlycosidesDiginatigenin (To be determined)
Linearity Range (µg/mL) 0.1 - 100[9]
Limit of Detection (LOD) (µg/mL) ~0.05
Limit of Quantification (LOQ) (µg/mL) ~0.15
Precision (%RSD) < 2%[9]

These values are indicative and must be determined through proper method validation for diginatigenin.

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA can be developed for the high-throughput screening of diginatigenin. This requires the generation of specific antibodies against diginatigenin.

Protocol: Indirect Competitive ELISA Development

This protocol outlines the general steps for developing an ELISA for diginatigenin, based on methods for digoxin.[10][11][12]

a. Reagent Preparation

  • Antigen Conjugation: Conjugate diginatigenin (as a hapten) to a carrier protein like Bovine Serum Albumin (BSA) to make it immunogenic.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the diginatigenin-BSA conjugate to produce polyclonal or monoclonal antibodies.

  • Coating Antigen: Conjugate diginatigenin to a different carrier protein, such as Ovalbumin (OVA).

b. ELISA Procedure

  • Coating: Coat a 96-well microplate with the diginatigenin-OVA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Add standard solutions of diginatigenin or unknown samples, followed by the anti-diginatigenin antibody. Incubate for 1-2 hours.

  • Washing: Wash the plate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour.

  • Washing: Wash the plate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2 M H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

c. Data Presentation

ParameterDigoxin ELISA (Literature Value)Diginatigenin ELISA (To be determined)
IC50 (ng/mL) 0.45[10]
Linear Range (ng/mL) 0.293 - 0.7[10]
Sensitivity (µg/mL) 0.026[11][12]
Cross-reactivity Low with several analogues[10]

Performance characteristics will depend on the specificity and affinity of the developed antibody.

II. Signaling Pathways of Cardiac Glycosides

Cardiac glycosides, including presumably diginatigenin, exert their cellular effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events.

Putative Signaling Pathway for Diginatigenin

The binding of diginatigenin to the Na+/K+-ATPase is thought to initiate a signaling cascade that involves the activation of Src kinase, a non-receptor tyrosine kinase.[13] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK pathway.[13][14] This pathway is known to regulate cellular processes such as proliferation and survival. Additionally, there is evidence that cardiac glycosides can influence other signaling pathways, including the PI3K/Akt/mTOR pathway and STAT1 activation.[15]

Diginatigenin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K NaK_ATPase->PI3K Activates STAT1 STAT1 NaK_ATPase->STAT1 Reduces Activation EGFR EGFR Ras Ras EGFR->Ras Activates Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: Putative signaling pathway of diginatigenin.

III. Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the analytical methods described.

LC-MS/MS Workflow

LCMSMS_Workflow Start Plasma Sample LLE Liquid-Liquid Extraction Start->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection MS_Detection MS/MS Detection LC_Injection->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Quantification Result Data_Analysis->Result

Caption: LC-MS/MS experimental workflow.

HPLC-UV Workflow

HPLCUV_Workflow Start Biological Sample SPE Solid-Phase Extraction Start->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection UV_Detection UV Detection HPLC_Injection->UV_Detection Quantification Quantification UV_Detection->Quantification Result Concentration Quantification->Result

Caption: HPLC-UV experimental workflow.

ELISA Workflow

ELISA_Workflow Start Sample/Standard Competition Add Sample and Antibody Start->Competition Coating Coat Plate with Antigen Blocking Block Plate Coating->Blocking Blocking->Competition Secondary_Ab Add Enzyme-linked 2° Ab Competition->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Read_Absorbance Read Absorbance Substrate->Read_Absorbance Result Concentration Curve Read_Absorbance->Result

Caption: Indirect competitive ELISA workflow.

References

Application Notes and Protocols for In Vivo Studies with Diginatigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of diginatigenin, a cardiac glycoside with emerging applications in oncology and angiogenesis research. The protocols detailed below are based on established methodologies for xenograft and angiogenesis models, informed by the known mechanisms of action of diginatigenin and its closely related analogue, digoxin.

Core Concepts: Mechanism of Action

Diginatigenin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. In cancer cells, this disruption of ion homeostasis can trigger a cascade of downstream signaling events, leading to apoptosis, inhibition of proliferation, and reduced angiogenesis. Key signaling pathways modulated by diginatigenin include the PI3K/Akt/mTOR, MAPK/ERK, and Src signaling cascades.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes quantitative data from representative in vivo studies investigating the anti-tumor effects of digoxin, a closely related cardiac glycoside, which can be used as a proxy to inform the experimental design for diginatigenin.

Cell LineAnimal ModelTreatment and DoseAdministration RouteKey FindingsReference
SH-SY5Y (Neuroblastoma)MiceDigoxinNot Specified44% tumor growth inhibition (p=0.008)[1][2]
A549 (Non-Small Cell Lung Cancer)Nude MiceDigoxin (1.0 mg/kg/day)Not SpecifiedSignificant inhibition of tumor growth[3][4][5]
Neuro-2a (Neuroblastoma)MiceDigoxinNot Specified19% tumor growth inhibition (p=0.007)[1][2]

Experimental Protocols

Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor activity of diginatigenin using a human tumor xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., A549, SH-SY5Y)

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old

  • Diginatigenin

  • Vehicle for dissolving diginatigenin (e.g., DMSO and PBS)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic for mice

  • Tissue collection and processing reagents (e.g., formalin, lysis buffer)

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor formation. Palpate the injection site every 2-3 days.

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare the diginatigenin solution. Digoxin has been successfully administered at 1.0 mg/kg/day. A similar dose for diginatigenin can be used as a starting point, but dose-finding studies are recommended. Dissolve diginatigenin in a vehicle such as DMSO, and then dilute with PBS to the final concentration. The final DMSO concentration should be low (e.g., <1%) to avoid toxicity.

    • Administer the treatment (e.g., intraperitoneal or oral gavage) daily or as determined by pharmacokinetic studies. The control group should receive the vehicle alone.

  • Data Collection and Endpoint Analysis:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting).

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Endpoint Analysis cell_culture Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep implantation Tumor Cell Implantation cell_prep->implantation drug_prep Diginatigenin Formulation treatment Treatment Administration drug_prep->treatment randomization Randomization of Mice implantation->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Histology (H&E, IHC) euthanasia->histology western_blot Western Blot euthanasia->western_blot

Figure 1. Xenograft Model Workflow.
In Vivo Angiogenesis (Matrigel Plug) Assay

This protocol describes a method to assess the pro- or anti-angiogenic effects of diginatigenin in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic factor (e.g., bFGF or VEGF)

  • Diginatigenin

  • Immunodeficient mice

  • Sterile, pre-chilled syringes and needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent) or reagents for immunohistochemistry (e.g., anti-CD31 antibody)

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight.

    • On the day of injection, mix Matrigel with the angiogenic factor (e.g., 150 ng/mL bFGF) and diginatigenin at the desired concentration. For the control group, mix Matrigel with the angiogenic factor and the vehicle. Keep all solutions on ice.

  • Injection:

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • Plug Excision and Analysis:

    • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • For Hemoglobin Quantification: Homogenize the plugs in water and use a hemoglobin assay kit to measure the amount of hemoglobin, which correlates with the extent of vascularization.

    • For Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the blood vessels.

Angiogenesis Assay Workflow Diagram:

angiogenesis_workflow cluster_quantify Quantification prep Prepare Matrigel Mixture (+/- Diginatigenin) inject Subcutaneous Injection in Mice prep->inject incubate Incubation (7-14 days) inject->incubate excise Excise Matrigel Plug incubate->excise hemoglobin Hemoglobin Assay excise->hemoglobin ihc Immunohistochemistry (CD31) excise->ihc

Figure 2. Matrigel Plug Angiogenesis Assay.
Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the effect of diginatigenin on key signaling pathways in tumor tissue lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by diginatigenin in cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_src Src Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus diginatigenin Diginatigenin na_k_atpase Na+/K+-ATPase diginatigenin->na_k_atpase Inhibits src Src na_k_atpase->src Activates pi3k PI3K src->pi3k ras Ras src->ras akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation Inhibits apoptosis Increased Apoptosis akt->apoptosis Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Inhibits angiogenesis Decreased Angiogenesis erk->angiogenesis Inhibits

Figure 3. Diginatigenin Signaling Pathway.

References

Diginatigenin: Application and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diginatigenin, a cardiac glycoside, in high-throughput screening (HTS) assays. Included are detailed protocols for relevant assays, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Diginatigenin is a cardenolide, a class of steroid-like compounds that are known for their potent inhibitory effects on the sodium-potassium ATPase (Na+/K+-ATPase) pump. This inhibition leads to an increase in intracellular calcium, which is the basis for their historical use in treating heart conditions. More recently, high-throughput screening campaigns have identified cardiac glycosides as having potential applications in other therapeutic areas, including as antiviral and anti-cancer agents. The ability to screen large compound libraries efficiently makes HTS an ideal methodology for exploring the broader therapeutic potential of Diginatigenin.

Principle of Action and Signaling Pathway

The primary mechanism of action for Diginatigenin and other cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. This cascade of events can trigger various downstream signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disruption of Gradient NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibition Na_in->NCX Altered Function Downstream Downstream Signaling (e.g., Src, PI3K/AKT, MAPK) Ca_in->Downstream Cellular_Effects Cellular Effects (e.g., Antiviral, Anticancer) Downstream->Cellular_Effects

Figure 1: Diginatigenin's Mechanism of Action.

High-Throughput Screening Applications

Diginatigenin and other cardiac glycosides have been identified as hits in various HTS campaigns. These screens often utilize cell-based assays to measure specific phenotypic changes or the activity of particular cellular pathways.

1. Antiviral Activity Screening:

High-throughput screens have been employed to identify compounds that inhibit viral replication. For instance, cardiac glycosides have shown activity against viruses like HIV-1.[1] A common approach is to use a cell line susceptible to the virus and measure a virus-specific endpoint, such as the expression of a viral protein or virus-induced cytopathic effect.

2. Anti-cancer and Anti-fibrotic Screening:

Another significant application is in the discovery of compounds that can modulate cell growth and differentiation. For example, a high-content screen identified cardiac glycosides as inhibitors of TGF-β-induced fibronectin expression, a key process in the differentiation of cancer-associated fibroblasts.

Quantitative Data Summary

CompoundIC50 (µM) for Fibronectin Inhibition
Digoxin0.1 - 1
Strophanthin0.1 - 1
Lanatoside C1 - 10

Note: Data is indicative and sourced from a high-content screen of repurposed drug libraries.

Experimental Protocols

Below are detailed protocols for two common HTS assays relevant to the screening of Diginatigenin.

Protocol 1: Na+/K+-ATPase Inhibition Assay (Rubidium Uptake)

This assay measures the activity of the Na+/K+-ATPase by quantifying the uptake of rubidium (Rb+), a surrogate for potassium (K+).

Materials and Reagents:

  • CHO-K1 cells (or other suitable cell line)

  • 96-well or 384-well microplates

  • Rb+ uptake buffer (containing 5.4 mM RbCl)

  • Ouabain (positive control for Na+/K+-ATPase inhibition)

  • Diginatigenin and other test compounds

  • Cell lysis buffer

  • Atomic absorption spectrophotometer

Protocol:

  • Cell Seeding: Seed CHO-K1 cells in 96-well or 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of Diginatigenin and control compounds (e.g., Ouabain). Add the compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes to 3 hours).

  • Rubidium Uptake: Remove the compound-containing medium and add the Rb+ uptake buffer to all wells. Incubate for a specific duration (e.g., 80 minutes) at 37°C to allow for rubidium uptake.

  • Cell Lysis: Aspirate the uptake buffer and wash the cells with a wash buffer. Lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the cell lysates for rubidium content using an atomic absorption spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of Rb+ uptake for each compound concentration relative to the untreated control. Determine the IC50 value for Diginatigenin. A Z' factor greater than 0.5 indicates a robust assay.[2]

Protocol 2: High-Content Antiviral Screening Assay

This protocol describes a phenotypic screen to identify compounds that inhibit viral infection using automated microscopy and image analysis.

Materials and Reagents:

  • Vero E6 cells (or other virus-susceptible cell line)

  • SARS-CoV-2 (or other virus of interest)

  • 384-well, optically clear bottom plates

  • Diginatigenin and other test compounds

  • Remdesivir (or other relevant positive control)

  • Primary antibody against a viral protein (e.g., nucleocapsid)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed Vero E6 cells into 384-well plates and incubate overnight.

  • Compound Addition: Add Diginatigenin and control compounds to the wells.

  • Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Incubate with the primary antibody against the viral protein.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images of the wells using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the number of infected cells (positive for the viral protein) and the total number of cells (DAPI-stained nuclei).

  • Data Analysis: Calculate the percentage of infection for each well. Determine the EC50 value for Diginatigenin based on the reduction in the percentage of infected cells.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding 1. Cell Seeding (e.g., CHO-K1 or Vero E6) Compound_Plating 2. Compound Plating (Diginatigenin, Controls) Cell_Seeding->Compound_Plating Incubation 3. Incubation/ Treatment Compound_Plating->Incubation Readout 4. Assay Readout (e.g., Rb+ Uptake, Imaging) Incubation->Readout Data_Analysis 5. Data Analysis (IC50/EC50 Determination) Readout->Data_Analysis

Figure 2: General HTS Workflow for Diginatigenin.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diginatigenin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diginatigenin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Diginatigenin and why is its solubility a concern for in vitro studies?

Diginatigenin is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2] Like many other cardiac glycosides, it is an aglycone, meaning it lacks a sugar moiety. This structural characteristic often results in poor water solubility, which can pose a significant challenge for in vitro experiments that are typically conducted in aqueous-based cell culture media. Achieving a homogenous solution is critical for accurate and reproducible experimental results.

Q2: What are the recommended solvents for dissolving Diginatigenin?

While specific quantitative solubility data for Diginatigenin is limited in publicly available literature, information on structurally similar cardiac glycosides like digoxigenin and digoxin can provide valuable guidance. Generally, polar organic solvents are effective for dissolving cardiac glycosides.

  • Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent for dissolving a broad range of compounds for in vitro assays due to its ability to dissolve both polar and nonpolar molecules and its miscibility with water and cell culture media.

  • Ethanol and Methanol: These alcohols are also effective solvents for cardiac glycosides. Digoxigenin, a related compound, is reported to be very soluble in both ethanol and methanol.

It is always recommended to prepare a concentrated stock solution in one of these organic solvents, which can then be further diluted to the final desired concentration in the aqueous experimental medium.

Q3: My Diginatigenin precipitates when I add the stock solution to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous medium is a common issue for poorly soluble compounds. This "crashing out" occurs due to the significant change in solvent polarity. Here are several troubleshooting strategies:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain Diginatigenin's solubility but remains non-toxic to the cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution. First, dilute the stock in a small volume of cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of the medium. Adding the stock solution dropwise while gently swirling the medium can also aid in preventing immediate precipitation.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the Diginatigenin stock solution can sometimes improve solubility.

  • Use of Surfactants: For certain applications, incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help to maintain the compound in solution. However, the compatibility and potential effects of the surfactant on your specific experimental system must be thoroughly evaluated.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While Diginatigenin does not have readily ionizable groups, the pH of the final medium should be stable and within the optimal range for cell viability.

Quantitative Solubility Data (for related Cardiac Glycosides)

CompoundSolventSolubility
DigoxinDMSO~ 30 mg/mL

Note: It is highly recommended that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Diginatigenin Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Diginatigenin in DMSO.

Materials:

  • Diginatigenin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of Diginatigenin:

    • The molecular weight of Diginatigenin is 406.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 406.51 g/mol * 1000 mg/g = 4.0651 mg

  • Weigh the Diginatigenin:

    • Carefully weigh out the calculated amount of Diginatigenin powder and place it in a sterile vial.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial (e.g., 1 mL for a 10 mM solution).

  • Dissolve the compound:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Diginatigenin Stock Solution into Cell Culture Medium

This protocol provides a general procedure for diluting the concentrated stock solution into the final cell culture medium.

Materials:

  • Concentrated Diginatigenin stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Determine the final desired concentration:

    • Calculate the volume of the stock solution needed to achieve the final working concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Prepare the final solution:

    • Add the calculated volume of the Diginatigenin stock solution to the pre-warmed cell culture medium.

    • It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing, which helps to prevent precipitation.

  • Final Mix:

    • Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing which can cause foaming of the medium.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to an equal volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.

Mandatory Visualizations

Diginatigenin Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh Diginatigenin dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using Diginatigenin in experiments.

Diginatigenin Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates ROS ROS Src->ROS Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression ROS->Gene_Expression

Caption: Diginatigenin's signaling cascade via Na+/K+-ATPase inhibition.

References

Diginatigenin stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diginatigenin in DMSO and other organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of diginatigenin in DMSO?

A1: While specific public data on the long-term stability of diginatigenin in DMSO is limited, the stability of a compound in any solvent is inherently dependent on its specific characteristics. For cardiac glycosides, it is crucial to use high-quality, anhydrous DMSO to minimize degradation. The presence of water in DMSO can facilitate hydrolysis, particularly of the lactone ring common to cardenolides. It is recommended to use freshly prepared solutions whenever possible.

Q2: How should I store diginatigenin solutions in organic solvents?

A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO at a reasonably high concentration (e.g., 10 mM) to minimize the impact of moisture absorption.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What are the potential degradation pathways for diginatigenin?

A3: A primary degradation pathway for cardenolides like diginatigenin is the hydrolysis of the unsaturated lactone ring.[2][3] This can be catalyzed by acidic or basic conditions.[2][3] Other potential degradation pathways could involve oxidation or photolysis, which can be investigated through forced degradation studies.[4][5][6]

Q4: Are there recommended analytical methods to assess diginatigenin stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying cardiac glycosides and their degradation products.[7][8][9][10][11][12] A stability-indicating HPLC method should be able to resolve the parent diginatigenin peak from any potential degradants.[13] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be a powerful tool for identifying and quantifying degradation products with high sensitivity and specificity.[[“]][15]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays using diginatigenin stored in DMSO.

  • Possible Cause: Degradation of diginatigenin in the DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Dissolve solid diginatigenin in fresh, anhydrous DMSO.

    • Compare activities: Run your assay in parallel with the fresh stock and the old stock solution. A significant difference in activity suggests degradation of the stored sample.

    • Analytical verification: If possible, analyze both the old and new stock solutions by HPLC to check for the appearance of degradation peaks and a decrease in the main diginatigenin peak area in the old stock.

    • Review storage conditions: Ensure that stock solutions are stored in small aliquots at -20°C or below and are protected from light and moisture. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of unknown peaks in HPLC analysis of a diginatigenin sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks: If you have access to LC-MS, analyze the sample to determine the mass of the unknown peaks. This can provide clues about the nature of the degradation (e.g., hydrolysis would add the mass of a water molecule).

    • Perform a forced degradation study: Subject a fresh solution of diginatigenin to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm if the unknown peaks correspond to expected degradants.

    • Optimize chromatography: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the unknown peaks from the parent compound for accurate quantification.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the stability of diginatigenin in various organic solvents over time. Researchers are encouraged to perform their own stability studies. The following tables are provided as templates to record experimental data.

Table 1: Short-Term Stability of Diginatigenin (10 µM) at Room Temperature (25°C)

SolventTime (hours)% Diginatigenin RemainingObservations (e.g., color change, precipitation)
DMSO0100
6
12
24
48
Ethanol0100
6
12
24
48
Acetonitrile0100
6
12
24
48

Table 2: Long-Term Stability of Diginatigenin (10 mM Stock) at -20°C

SolventTime (months)% Diginatigenin RemainingNumber of Freeze-Thaw Cycles
DMSO01000
11
32
63
124
Ethanol01000
11
32
63
124

Experimental Protocols

Protocol: Forced Degradation Study of Diginatigenin

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of diginatigenin in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the solid diginatigenin in a 60°C oven for 24 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of diginatigenin to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • Before HPLC analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • The analytical method is considered "stability-indicating" if it can separate the parent drug from all significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation start Start prep_stock Prepare Diginatigenin Stock Solution start->prep_stock stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions neutralize Neutralize (if needed) stress_conditions->neutralize hplc_analysis HPLC/LC-MS Analysis neutralize->hplc_analysis data_eval Evaluate Data & Identify Degradants hplc_analysis->data_eval end End data_eval->end

Caption: Workflow for a forced degradation study of diginatigenin.

degradation_pathway diginatigenin Diginatigenin (Cardenolide Structure) hydrolyzed_product Hydrolyzed Product (Opened Lactone Ring) diginatigenin->hydrolyzed_product Hydrolysis (H₂O, Acid/Base catalysis)

Caption: Potential hydrolytic degradation pathway of the cardenolide lactone ring.

References

Technical Support Center: Optimizing Diginatigenin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the use of Diginatigenin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Diginatigenin and what is its primary mechanism of action? A1: Diginatigenin is the aglycone of digitoxin, a type of cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane.[1][2] This inhibition disrupts the electrochemical gradient of the cell by increasing intracellular sodium, which in turn leads to a rise in intracellular calcium levels.[3] This ionic imbalance can trigger various downstream effects, including endoplasmic reticulum (ER) stress and apoptosis, making it a subject of interest in cancer research.[3]

Q2: What is a good starting concentration range for Diginatigenin in an initial cell-based assay? A2: For initial experiments where the compound's potency is unknown for a specific cell line, it is recommended to test a broad concentration range spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[4] Published data shows that the IC50 (half-maximal inhibitory concentration) for related cardiac glycosides can vary significantly, from nanomolar to micromolar ranges, depending on the cell type.[1][5][6] For example, the IC50 of digitoxin in HeLa cells was found to be 2.34 µM, while its derivatives showed potency in the nanomolar range.[5]

Q3: How can I determine if Diginatigenin is cytotoxic at the tested concentrations? A3: A cell viability or cytotoxicity assay is essential to determine the effect of Diginatigenin on your cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.[7][8][9] This assay measures the metabolic activity of viable cells, which is generally proportional to the number of living cells.[8][10] A decrease in the metabolic activity in Diginatigenin-treated cells compared to a vehicle control indicates cytotoxicity.

Q4: What is the difference in activity between Diginatigenin and its glycoside forms like Digitoxin? A4: Diginatigenin is the steroid core (aglycone), while digitoxin is a glycoside, meaning it has sugar moieties attached to the core. The glycosyl unit is not always critical for cytotoxicity, but it can significantly influence the potency of the compound.[1] Often, the glycoside forms like digitoxin and digoxin are more potent inhibitors of Na+/K+-ATPase and can exhibit higher cytotoxicity at lower concentrations compared to the aglycone form.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Check the solubility of Diginatigenin in your culture medium. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
No Dose-Response Observed - Concentration range is too low or too high- Compound has degraded- Incorrect assay setup or timing- Test a wider concentration range (e.g., 1 nM to 100 µM).- Prepare fresh stock solutions of Diginatigenin. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Verify the assay protocol, reagent concentrations, and incubation times. Ensure cells are in the logarithmic growth phase.[11]
Steep Dose-Response Curve - Acute cytotoxicity- Compound concentration range is too narrow- Perform a time-course experiment to assess viability at earlier time points (e.g., 6, 12, 24 hours).- Use a narrower, logarithmic dilution series within the active range to better define the IC50.
Shallow Dose-Response Curve - Complex mechanism of action- Low assay sensitivity- Cell line is resistant- Consider if the compound has off-target effects or if the endpoint measured is not optimal.- Optimize assay parameters, such as increasing the incubation time or using a more sensitive detection method.- Confirm that the target (Na+/K+-ATPase) is expressed in your cell line and consider using a cell line known to be sensitive to cardiac glycosides.

Summary of IC50 Values for Cardiac Glycosides

The cytotoxic effects of Diginatigenin and related compounds vary across different cell lines.

CompoundCell LineIC50 ValueCitation
DigitoxinHeLa (Cervical Cancer)2.34 µM[5]
DigoxinVarious Cancer Cell Lines0.1 - 0.3 µM[1]
DigitoxigeninHuman Tumor Cell LinesLess potent than Digitoxin[6]
Proscillaridin AHuman Tumor Cell Lines6.4 - 76 nM[6]

Experimental Protocols & Visualizations

Diginatigenin's Mechanism of Action

Diginatigenin inhibits the Na+/K+-ATPase pump, disrupting ion balance and leading to a cascade of events that can culminate in apoptosis (programmed cell death).

cluster_membrane Cell Membrane cluster_cell Intracellular Space NaK_ATPase Na+/K+-ATPase Pump Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion Via Na+/Ca2+ exchanger ER_Stress ER Stress Ca_ion->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibits

Caption: Signaling pathway of Diginatigenin-induced apoptosis.

Experimental Workflow: Dose-Response Cytotoxicity Assay

This workflow outlines the key steps for determining the IC50 value of Diginatigenin using a standard cell viability assay like the MTT assay.

A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h to allow attachment) A->B C 3. Add Diginatigenin (serial dilutions) & controls B->C D 4. Incubate (e.g., 24, 48, or 72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Analyze Data (Calculate % viability, plot curve, determine IC50) G->H

Caption: Workflow for determining Diginatigenin's IC50 value.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxicity of Diginatigenin by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of Diginatigenin in culture medium. Remove the old medium from the wells and add 100 µL of the Diginatigenin dilutions. Include vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7][10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Diginatigenin concentration to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Inhibition Assay

Objective: To directly measure the inhibitory effect of Diginatigenin on Na+/K+-ATPase activity.

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine or pig kidney) or prepare microsomes from a relevant tissue source.[5][13]

  • Reaction Setup: In a microplate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.

  • Inhibitor Addition: Add varying concentrations of Diginatigenin to the wells. Include a control with no inhibitor and a positive control inhibitor like ouabain.[13]

  • Pre-incubation: Pre-incubate the enzyme with the reaction mixture and inhibitors for a set time (e.g., 10 minutes at 37°C) to allow for binding.[13]

  • Reaction Initiation: Start the reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a stop solution, such as trichloroacetic acid.[13]

  • Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The amount of Pi released is directly proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of inhibition for each Diginatigenin concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value for enzyme inhibition.

References

Diginatigenin Precipitation in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of diginatigenin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my diginatigenin precipitating in my cell culture medium?

A1: Diginatigenin, a cardiac glycoside, is an organic molecule with low solubility in aqueous solutions like cell culture media. Precipitation, often seen as cloudiness, fine particles, or crystals, typically occurs when a concentrated stock solution of diginatigenin (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium. This rapid change in solvent composition can cause the diginatigenin to "crash out" of the solution if its solubility limit is exceeded.

Q2: What is the best solvent to dissolve diginatigenin for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving diginatigenin and other hydrophobic compounds for in vitro studies.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2] While ethanol can also be used, DMSO is generally preferred for its superior solubilizing capacity for complex organic molecules.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen DMSO concentration. High concentrations of DMSO can sometimes interfere with assays or affect cell growth and viability.[1]

Q4: My media looks cloudy after adding diginatigenin, but I don't see distinct particles. Is this still precipitation?

A4: Yes, a cloudy or hazy appearance in the media, even without visible particles, can indicate the formation of very fine, dispersed micro-precipitates. This can still significantly impact the effective concentration of diginatigenin in your experiment and should be addressed.

Q5: Can the presence of serum in the media affect diginatigenin solubility?

A5: Yes, the presence of serum, particularly fetal bovine serum (FBS), can influence the solubility of hydrophobic compounds like diginatigenin.[3] Serum contains proteins, such as albumin, that can bind to hydrophobic drugs, which can either increase their apparent solubility or, in some cases, contribute to aggregation.[4][5] Digitoxin, a similar cardiac glycoside, is 97% bound to serum albumin.[4][5] The effect of serum can be complex and may depend on the specific compound and the concentration of both the compound and the serum.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of diginatigenin in the media exceeds its aqueous solubility limit.- Decrease the final working concentration of diginatigenin. - Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols).
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.- Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] - Add the diginatigenin solution dropwise while gently swirling the media.
Low Temperature of Media The solubility of many compounds, including diginatigenin, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[6]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.- Keep the final DMSO concentration at or below 0.1%.
Issue 2: Precipitation After Incubation
Potential Cause Explanation Recommended Solution
Compound Instability Diginatigenin may degrade or aggregate over time at 37°C in the culture medium.- Prepare fresh diginatigenin-containing media for each experiment, or just before addition to cells. - Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
Interaction with Media Components Components in the media, such as salts or proteins, may interact with diginatigenin over time, leading to precipitation. Fetal bovine serum can sometimes have precipitates of its own, such as fibrin.[7]- If using serum-free media, ensure all components are fully dissolved before adding diginatigenin. - If using serum, consider the potential for protein binding and its effect on solubility. You may need to optimize the serum concentration.
pH Shift in Media Cellular metabolism can cause a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.- Monitor the pH of your culture medium, especially in long-term experiments or with high cell densities. - Change the medium more frequently if significant pH changes are observed.

Data Summary

Physicochemical Properties of Diginatigenin
PropertyValueReference
Molecular Formula C₂₃H₃₄O₆[Merck Index]
Molecular Weight 406.51 g/mol [Merck Index]
Chemical Class Cardenolide, Sterol Lipid[PubChem]
General Solubility Poorly soluble in water; Soluble in alcohols and DMSO.General knowledge for cardiac glycosides
Recommended Working Concentrations for Cardiac Glycosides in Cell Culture
CompoundCell Line(s)Effective Concentration RangeReference
Digitoxin Various cancer cell lines3 - 33 nM (IC50)[8][9]
Digoxin HeLa0.5 - 10 µM (decreased cell viability)[10]
Digitoxin HUVEC1 - 25 nM (inhibition of tubularization)[11]

Note: This table provides examples for similar cardiac glycosides to guide initial experimental design with diginatigenin. The optimal concentration for diginatigenin should be determined empirically for your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Diginatigenin Stock Solution in DMSO
  • Materials:

    • Diginatigenin powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the diginatigenin vial to room temperature before opening.

    • Add the calculated volume of sterile DMSO to the diginatigenin powder.

    • Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C in a water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stepwise Dilution of Diginatigenin into Cell Culture Medium

This protocol describes the proper technique for diluting the concentrated DMSO stock solution into the aqueous cell culture medium to prevent precipitation.

  • Materials:

    • Diginatigenin stock solution (in DMSO)

    • Complete cell culture medium (with or without serum, as required), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Calculate the required volume of the diginatigenin stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration will be at or below 0.1%.

    • Stepwise Dilution: a. Pipette the required volume of pre-warmed (37°C) complete cell culture medium into a sterile conical tube. b. While gently vortexing or swirling the medium, add the calculated volume of the diginatigenin stock solution drop-by-drop to the medium. Do not add the medium to the stock solution. c. For very high dilutions, a serial dilution approach is recommended. First, prepare an intermediate dilution of the stock solution in pre-warmed medium, and then use this intermediate dilution to prepare the final concentration.

    • Mixing: Immediately after adding the stock solution, mix the medium well by gentle vortexing or by inverting the tube several times to ensure a homogenous solution.

    • Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Protocol 3: Determining the Approximate Solubility of Diginatigenin in Cell Culture Medium

This protocol provides a method to estimate the solubility limit of diginatigenin in your specific cell culture medium.

  • Materials:

    • High-concentration diginatigenin stock solution in DMSO (e.g., 50 mM)

    • Your specific cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of the diginatigenin stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.1% across all dilutions.

    • Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2 hours).

    • Visually inspect each tube for any signs of precipitation (cloudiness, particles).

    • For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

    • The highest concentration that remains clear is an approximation of the solubility limit of diginatigenin in your specific cell culture medium under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Preparing Diginatigenin Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh Diginatigenin stock2 Dissolve in DMSO (e.g., 50 mM) stock1->stock2 stock3 Vortex & Gentle Warming (37°C) stock2->stock3 stock4 Aliquot & Store at -20°C/-80°C stock3->stock4 work2 Calculate Required Stock Volume (Final DMSO ≤ 0.1%) stock4->work2 work1 Pre-warm Cell Culture Medium to 37°C work3 Stepwise Dilution: Add Stock to Medium Dropwise with Swirling work1->work3 work2->work3 work4 Visually Inspect for Precipitation work3->work4 work5 Add to Cell Culture work4->work5 troubleshooting_logic Troubleshooting Logic for Diginatigenin Precipitation cluster_immediate Immediate Precipitation Causes cluster_delayed Delayed Precipitation Causes start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed After Incubation cause1a High Final Concentration? immediate->cause1a cause1b Rapid Dilution? immediate->cause1b cause1c Cold Medium? immediate->cause1c cause2a Compound Instability? delayed->cause2a cause2b Media Component Interaction? delayed->cause2b cause2c pH Shift? delayed->cause2c sol1a Decrease Concentration cause1a->sol1a sol1b Use Stepwise Dilution cause1b->sol1b sol1c Pre-warm Medium cause1c->sol1c sol2a Prepare Fresh Solution cause2a->sol2a sol2b Optimize Media/Serum cause2b->sol2b sol2c Monitor pH/Change Medium cause2c->sol2c

References

Technical Support Center: Minimizing Off-Target Effects of Diginatigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of diginatigenin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target effect of diginatigenin?

Diginatigenin is the aglycone of diginatin, a cardiac glycoside. Unlike its more commonly known relative, digoxin, which primarily targets the Na+/K+-ATPase pump, diginatigenin's on-target effects are less well-defined in the literature. It is structurally distinct from digoxigenin, the aglycone of digoxin, possessing an additional hydroxyl group.[1][2] Researchers should empirically determine the primary target and on-target effects of diginatigenin in their specific experimental system.

Q2: What are the known or potential off-target effects of diginatigenin?

Due to its steroidal structure, diginatigenin has the potential for a range of off-target effects. While direct inhibitory data for diginatigenin is limited, studies on the structurally similar compound digoxigenin have shown that it can bind to and modulate the activity of Histone Deacetylases (HDACs) and Phosphoinositide 3-Kinases (PI3Ks).[3] It is plausible that diginatigenin shares these off-target activities. Furthermore, digoxigenin has been identified as an activator of RORγ-dependent transcription.[4] Researchers should therefore be aware of potential unexpected changes in gene expression, cell signaling, and metabolism.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A combination of the following strategies is recommended:

  • Dose-Response Analysis: A classic on-target effect should exhibit a clear sigmoidal dose-response curve. Off-target effects may appear at higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: Employing a different compound that targets the same primary protein but has a distinct chemical structure can help confirm that the observed phenotype is due to the on-target effect.

  • Rescue Experiments: If possible, overexpressing the target protein or introducing a drug-resistant mutant of the target should reverse the observed phenotypic changes.

  • Washout Experiments: For reversible inhibitors, washing out the compound should lead to a reversal of the on-target effect. Persistent effects after washout may indicate off-target binding or cellular stress.

Q4: I am observing significant cytotoxicity at concentrations where I don't see my expected on-target effect. What could be the cause?

High cytotoxicity at low concentrations can be indicative of potent off-target effects. Diginatigenin's potential interaction with critical signaling pathways like PI3K could lead to apoptosis or cell cycle arrest, independent of its intended target. It is also possible that the compound is inducing a general cellular stress response. A thorough dose-response experiment for both the on-target effect and cell viability (e.g., using an MTT or LDH assay) is essential to determine the therapeutic window of the compound in your specific cell line.

Troubleshooting Guides

Problem 1: Unexpected Changes in Gene Expression

Symptoms:

  • Widespread changes in gene expression detected by RNA-seq or qPCR that are not readily explained by the known function of the intended target.

  • Activation or repression of genes in pathways known to be regulated by HDACs or other transcriptional regulators.

Possible Cause:

  • Off-target inhibition of Histone Deacetylases (HDACs) by diginatigenin can lead to global changes in chromatin structure and gene transcription.

Troubleshooting Steps:

  • Perform a Dose-Response on a Known HDAC-regulated Gene: Select a well-established target gene of HDACs and measure its expression across a range of diginatigenin concentrations. This can help to establish an IC50 for its HDAC inhibitory activity in your system.

  • Western Blot for Histone Acetylation: Treat cells with diginatigenin and perform a western blot to detect changes in the acetylation status of histones (e.g., acetyl-H3, acetyl-H4). An increase in histone acetylation would support off-target HDAC inhibition.

  • Use a Known HDAC Inhibitor as a Positive Control: Compare the gene expression profile induced by diginatigenin to that of a well-characterized HDAC inhibitor (e.g., Trichostatin A, Vorinostat) to identify overlapping transcriptional signatures.

Problem 2: Conflicting Results Between Different Assays or Cell Lines

Symptoms:

  • Potent activity in a biochemical assay but weak or no activity in a cell-based assay.

  • Significant variability in the effective concentration between different cell lines.

Possible Cause:

  • Cellular Permeability: Diginatigenin may have poor cell membrane permeability, leading to a discrepancy between biochemical and cell-based assay results.

  • Cell-Specific Expression of Off-Target Proteins: Different cell lines have varying expression levels of off-target proteins like specific HDAC isoforms or PI3K subunits. High expression of a sensitive off-target in one cell line could lead to a more pronounced phenotype.

Troubleshooting Steps:

  • Assess Cell Permeability: If possible, use a labeled version of diginatigenin or an indirect assay to determine its intracellular concentration.

  • Characterize Off-Target Expression: Perform western blotting or qPCR to determine the relative expression levels of potential off-target proteins (e.g., HDAC1, HDAC2, PI3Kα, PI3Kβ) in the cell lines you are using. This may help to explain differences in sensitivity.

  • Titrate Compound Concentration for Each Cell Line: It is crucial to perform a full dose-response curve for every new cell line to determine the optimal working concentration.

Quantitative Data Summary

The following tables provide reference IC50/EC50 values for inhibitors of potential off-target pathways of diginatigenin. Note that these are not direct measurements for diginatigenin and should be used as a guide for designing experiments and interpreting results.

Table 1: Representative IC50 Values for HDAC Inhibitors

InhibitorHDAC Isoform(s)IC50 (nM)Cell Line/Assay Condition
Trichostatin APan-HDAC~20Cell-based
Vorinostat (SAHA)Pan-HDAC~50Cell-free
Entinostat (MS-275)HDAC1, HDAC3510 (HDAC1), 1700 (HDAC3)Cell-free
RicolinostatHDAC65Cell-free

Table 2: Representative IC50 Values for PI3K Inhibitors

InhibitorPI3K Isoform(s)IC50 (nM)Cell Line/Assay Condition
WortmanninPan-PI3K2-5Cell-free
LY294002Pan-PI3K~1,400Cell-free
Idelalisibp110δ2.5Cell-free
Alpelisibp110α5Cell-free

Table 3: Reported EC50 for a Structurally Similar Compound

CompoundTargetEC50 (µM)Assay
DigoxigeninRORγ0.358RORγ-dependent transcription assay

Experimental Protocols

Protocol 1: Dose-Response Curve for Determining On- and Off-Target Potency

Objective: To determine the concentration range over which diginatigenin elicits its on-target effect and to identify concentrations that cause off-target effects, such as cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of diginatigenin in culture medium. A typical range would be from 1 nM to 100 µM, with 8-12 concentrations. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of diginatigenin.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the nature of the assay.

  • On-Target Readout: Perform the assay to measure the on-target effect (e.g., western blot for a specific phosphorylation event, qPCR for a target gene).

  • Cytotoxicity Readout: In parallel plates, perform a cell viability assay (e.g., MTT, CellTiter-Glo, or LDH release assay).

  • Data Analysis: Plot the on-target effect and cell viability as a function of diginatigenin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for activation) or IC50 (for inhibition) for both the on-target effect and cytotoxicity.

Protocol 2: Washout Experiment to Assess Reversibility

Objective: To determine if the effects of diginatigenin are reversible, which can help to distinguish between direct, reversible on-target effects and potentially irreversible off-target effects or cellular stress.

Methodology:

  • Cell Treatment: Treat cells with a concentration of diginatigenin that gives a significant on-target effect (e.g., 2-3 times the IC50/EC50). Include a vehicle-treated control group.

  • Incubation: Incubate for a sufficient time to observe the on-target effect.

  • Washout:

    • For the "washout" group, remove the drug-containing medium.

    • Gently wash the cells twice with pre-warmed, drug-free medium.

    • Add fresh, drug-free medium to these wells.

    • For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of diginatigenin.

  • Time-Course Analysis: Harvest cells at different time points after the washout (e.g., 0, 2, 4, 8, 24 hours).

  • Endpoint Analysis: Analyze the on-target effect at each time point for all groups (continuous treatment, washout, and vehicle control).

  • Data Interpretation: If the on-target effect in the washout group returns to the level of the vehicle control over time, this suggests that the inhibitor's effect is reversible.

Visualizations

Signaling_Pathway_PI3K Diginatigenin Diginatigenin PI3K PI3K Diginatigenin->PI3K Inhibition AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth CellGrowth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation

Caption: Potential off-target inhibition of the PI3K/AKT/mTOR signaling pathway by diginatigenin.

Signaling_Pathway_HDAC Diginatigenin Diginatigenin HDAC HDAC Diginatigenin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Compaction GeneExpression GeneExpression Chromatin->GeneExpression Repression

Caption: Proposed off-target inhibition of HDACs by diginatigenin leading to altered gene expression.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate PrepareDilutions Prepare Serial Dilutions of Diginatigenin TreatCells Treat Cells PrepareDilutions->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate OnTargetAssay On-Target Assay Incubate->OnTargetAssay ViabilityAssay Cell Viability Assay Incubate->ViabilityAssay PlotData Plot Dose-Response Curves OnTargetAssay->PlotData ViabilityAssay->PlotData CalculateIC50 Calculate IC50/EC50 PlotData->CalculateIC50

References

Technical Support Center: Overcoming Diginatigenin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to diginatigenin in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diginatigenin and how does this relate to resistance?

A1: Diginatigenin, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium and subsequently, an increase in intracellular calcium levels, which can trigger apoptosis in cancer cells.[1][2] Resistance can emerge through several mechanisms that counteract this process.

Q2: My cancer cell line is showing decreased sensitivity to diginatigenin. How can I confirm that this is acquired resistance?

A2: To confirm acquired resistance, you should first establish a baseline sensitivity in the parental cell line by determining the half-maximal inhibitory concentration (IC50). Then, by continuously exposing the cell line to gradually increasing concentrations of diginatigenin over time, a resistant cell line can be developed.[3][4][5] A significant increase in the IC50 value in the newly developed cell line compared to the parental line is a key indicator of acquired resistance.

Q3: What are the most common molecular mechanisms of resistance to cardiac glycosides like diginatigenin?

A3: The most common mechanisms of resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1 or ABCB1), can actively pump diginatigenin out of the cell, reducing its intracellular concentration and efficacy.[6][7]

  • Alterations in the Drug Target: While less common, mutations in the Na+/K+-ATPase binding site can reduce the binding affinity of diginatigenin, thereby diminishing its inhibitory effect.[8][9][10]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the cytotoxic effects of diginatigenin. The two most prominent pathways implicated in this process are the PI3K/Akt and the ERK/MAPK pathways, which promote cell survival, proliferation, and inhibit apoptosis.[11][12][13][14][15][16]

Q4: How can I investigate which mechanism of resistance is present in my cell line?

A4: A step-wise approach is recommended:

  • Assess ABC Transporter Expression: Use Western blot or qPCR to compare the expression levels of ABCB1/MDR1 in your resistant and parental cell lines.

  • Evaluate Signaling Pathway Activation: Perform Western blot analysis to check for increased phosphorylation of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and ERK/MAPK (e.g., p-ERK1/2) pathways in the resistant cells compared to the parental cells.[17][18][19][20][21]

  • Sequence the Na+/K+-ATPase Gene: If the above mechanisms are ruled out, sequencing the gene encoding the alpha subunit of the Na+/K+-ATPase can identify potential mutations in the drug-binding site.

Troubleshooting Guides

This section provides solutions to common problems encountered during diginatigenin resistance studies.

Issue Possible Cause Suggested Solution
Gradual loss of diginatigenin efficacy over several passages. Development of acquired resistance.1. Confirm the shift in IC50 value using a cell viability assay. 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with diginatigenin to assess the stability of the resistant phenotype. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4).
High variability in experimental results. 1. Inconsistent cell seeding density. 2. Degradation of diginatigenin stock solution. 3. Cell line contamination or genetic drift.1. Ensure uniform cell seeding and confluency at the time of drug treatment. 2. Prepare fresh diginatigenin stock solutions regularly and store them appropriately, protected from light and temperature fluctuations. 3. Perform cell line authentication (e.g., STR profiling) and revert to an early-passage frozen stock.
No significant difference in ABC transporter expression between parental and resistant lines. Resistance is likely mediated by an alternative mechanism.Investigate the activation status of the PI3K/Akt and ERK/MAPK signaling pathways.
Inhibitors of PI3K/Akt or ERK/MAPK pathways do not re-sensitize resistant cells to diginatigenin. 1. The inhibitor concentration may be suboptimal. 2. The specific inhibitor may not be effective against the particular isoforms active in your cell line. 3. Multiple resistance mechanisms may be at play.1. Perform a dose-response curve for the signaling pathway inhibitor alone to determine its optimal non-toxic concentration. 2. Try different inhibitors targeting various components of the pathway. 3. Consider investigating a combination of resistance mechanisms, such as co-expression of ABC transporters and activation of a bypass pathway.

Data Presentation

The following table summarizes hypothetical IC50 values for diginatigenin in a sensitive parental cancer cell line and its derived resistant subclone. This data illustrates the expected shift in drug sensitivity upon the development of resistance.

Cell LineDiginatigenin IC50 (nM)Fold Resistance
Parental Cancer Cell Line15 ± 2.51
Diginatigenin-Resistant Cell Line250 ± 25~16.7

Experimental Protocols

Development of a Diginatigenin-Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to diginatigenin.

Methodology: [3][4]

  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of diginatigenin using a cell viability assay (e.g., MTT or MTS assay).

  • Initial Drug Exposure: Begin by continuously exposing the parental cell line to a low concentration of diginatigenin (e.g., IC10-IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of diginatigenin in the culture medium. A 1.5 to 2-fold increase at each step is generally recommended.

  • Monitoring and Maintenance: Monitor cell viability and morphology regularly. Allow the cells to recover and resume normal growth before each subsequent dose escalation.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells.

  • Confirmation of Resistance: Once a significantly higher IC50 value is achieved (e.g., >10-fold increase compared to the parental line), the resistant cell line is established. Confirm the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of diginatigenin and calculate the IC50 value.

Methodology: [22][23][24]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of diginatigenin. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt and ERK/MAPK Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt and ERK/MAPK signaling pathways.

Methodology: [17][18][19][20][21]

  • Cell Lysis: Grow parental and diginatigenin-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the signaling pathways. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.

Visualizations

Diginatigenin_Mechanism_of_Action cluster_cell Cancer Cell Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to Apoptosis Apoptosis Ca_in->Apoptosis Induces

Caption: Mechanism of action of Diginatigenin leading to apoptosis.

Diginatigenin_Resistance_Mechanisms cluster_cell Resistant Cancer Cell Diginatigenin_in Diginatigenin (Intracellular) MDR1 MDR1 (P-gp) Diginatigenin_in->MDR1 Pumped out NaK_ATPase_mut Mutated Na+/K+-ATPase Diginatigenin_in->NaK_ATPase_mut Reduced binding Diginatigenin_out Diginatigenin (Extracellular) Diginatigenin_out->Diginatigenin_in MDR1->Diginatigenin_out PI3K_Akt PI3K/Akt Pathway Survival Cell Survival & Proliferation PI3K_Akt->Survival Promotes ERK_MAPK ERK/MAPK Pathway ERK_MAPK->Survival Promotes

Caption: Key mechanisms of resistance to Diginatigenin in cancer cells.

Experimental_Workflow_Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Continuous Culture with Increasing Diginatigenin ic50_initial->culture resistant_line Resistant Cell Line culture->resistant_line ic50_final Confirm Increased IC50 resistant_line->ic50_final mechanism Investigate Resistance Mechanism (Western Blot, qPCR, Sequencing) ic50_final->mechanism

Caption: Workflow for developing and characterizing a Diginatigenin-resistant cell line.

References

Technical Support Center: Refining Diginatigenin Delivery Methods for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with diginatigenin and other cardiac glycosides in in vivo models. Due to the limited availability of specific quantitative data for diginatigenin, data for the closely related and well-studied cardiac glycoside, digoxin, is provided as a representative example to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: My diginatigenin (or similar cardiac glycoside) is precipitating out of solution upon injection. How can I prevent this?

A1: Precipitation upon injection into the bloodstream is a common issue for poorly water-soluble compounds. This is often due to the drug crashing out when the organic solvent vehicle is diluted in the aqueous environment of the blood. Consider the following solutions:

  • Reduce the drug concentration: If the dose allows, lowering the concentration in your formulation can prevent precipitation.

  • Optimize your vehicle: For intravenous administration of poorly soluble drugs, multi-component solvent systems are often necessary. A common combination is DMSO, PEG 400, and saline or a surfactant like Tween-80.

  • Utilize solubilizing excipients: Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.

  • Formulate as a nanoparticle suspension: Encapsulating the drug in solid lipid nanoparticles (SLNs) can improve its stability and prevent precipitation.

Q2: What are the common signs of toxicity I should monitor for in my animal models when administering cardiac glycosides?

A2: Cardiac glycosides have a narrow therapeutic index, and toxicity is a significant concern. Key signs to monitor in small laboratory animals include:

  • Cardiovascular: Arrhythmias (ventricular tachycardia is a key concern), bradycardia, and changes in heart block observed via ECG.[1]

  • Gastrointestinal: Diarrhea (which may be bloody), vomiting, and colic.[1]

  • General: Lethargy, weakness, profuse sweating, difficulty breathing, and cold extremities.[1]

Sudden death can also occur without prior obvious clinical signs.[1]

Q3: What is the primary mechanism of action of diginatigenin that I should be assessing?

A3: The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][3] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[2][3] This increase in intracellular calcium enhances myocardial contractility.[2][3]

Q4: How can I improve the oral bioavailability of diginatigenin?

A4: Oral bioavailability of cardiac glycosides can be low and variable. Strategies to improve this include:

  • Formulation with Solid Lipid Nanoparticles (SLNs): Encapsulating the drug in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption.

  • Use of P-glycoprotein (P-gp) inhibitors: Some cardiac glycosides are substrates for P-gp, an efflux pump in the intestines. Co-administration with a P-gp inhibitor can increase absorption, although this can also increase the risk of toxicity.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
  • Possible Cause: Inconsistent formulation preparation leading to variations in drug concentration or particle size.

  • Troubleshooting Steps:

    • Ensure your formulation protocol is standardized and followed precisely for each batch.

    • For suspensions or nanoparticle formulations, characterize the particle size distribution (e.g., using dynamic light scattering) to ensure consistency between batches.

    • Validate your analytical method for quantifying the drug in plasma to ensure accuracy and reproducibility.

  • Possible Cause: Issues with the administration procedure.

  • Troubleshooting Steps:

    • For intravenous injections, ensure the injection is slow and steady to prevent precipitation and ensure complete delivery.

    • For oral gavage, ensure the dose is delivered directly to the stomach and that there is no regurgitation.

    • Use appropriate animal handling and restraint techniques to minimize stress, which can affect physiological parameters.

Issue 2: Unexpected Animal Deaths at Doses Expected to be Sub-lethal
  • Possible Cause: The chosen animal species or strain is more sensitive to cardiac glycoside toxicity.

  • Troubleshooting Steps:

    • Conduct a thorough literature review to determine the reported sensitivity of your chosen species and strain to cardiac glycosides.

    • Perform a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific model before proceeding with larger efficacy studies.

  • Possible Cause: The formulation vehicle is causing toxicity.

  • Troubleshooting Steps:

    • Administer the vehicle alone to a control group of animals to assess its toxicity.

    • If the vehicle is toxic, explore alternative, more biocompatible formulations (e.g., cyclodextrin or SLN-based formulations).

Quantitative Data Summary

The following tables summarize key quantitative data for digoxin as a representative cardiac glycoside. This data can be used to guide the initial design of experiments for diginatigenin.

Table 1: Solubility of Digoxin in Common Solvents

SolventSolubilityNotes
WaterVery poorly soluble
DMSO≥ 50 mg/mLRequires sonication for dissolution.
EthanolSoluble
PEG 400SolubleOften used as a co-solvent in in vivo formulations.[4]

Table 2: In Vivo Pharmacokinetic Parameters of Digoxin in Rodents (Representative)

ParameterValue (Rat)Value (Mouse)
Half-life (t1/2)~2-3 hours~1-3 hours
Volume of Distribution (Vd)Large (e.g., 5-10 L/kg)Moderate
Clearance (CL)Varies with renal functionVaries with renal function
Bioavailability (Oral)Low and variableLow and variable

Note: These are approximate values and can vary significantly based on the formulation, dose, and specific animal strain.

Table 3: Acute Toxicity of Digoxin (LD50)

SpeciesRoute of AdministrationLD50
MouseIntravenous~32-36 mg/kg
RatOralVaries significantly

Note: The therapeutic dose of cardiac glycosides is dangerously close to the lethal dose.[3]

Experimental Protocols

Protocol 1: Preparation of a Diginatigenin-Cyclodextrin Complex for Intravenous Injection

This protocol is adapted for a poorly soluble cardiac glycoside like diginatigenin, using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • Diginatigenin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile 0.9% saline

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentrations: Based on phase-solubility studies, determine the optimal molar ratio of diginatigenin to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Prepare the HP-β-CD solution: Dissolve the required amount of HP-β-CD in sterile water for injection to create a stock solution (e.g., 20% w/v).

  • Add Diginatigenin: Add the powdered diginatigenin to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 10-15 minutes. Following this, sonicate the mixture until the solution becomes clear, indicating the formation of the inclusion complex.

  • Dilution and Sterilization: Dilute the complex solution to the final desired concentration with sterile 0.9% saline. Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Administration: Administer the solution to the animal via slow intravenous injection (e.g., into the tail vein for a mouse). The maximum recommended bolus injection volume for a mouse is 5 ml/kg.

Protocol 2: Preparation of Diginatigenin Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, adapted from procedures for digoxin.[5][6]

Materials:

  • Diginatigenin

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Distilled water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the diginatigenin to the molten lipid and stir until a clear solution is formed.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-20 minutes.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

  • Administration: The SLN dispersion can be administered intravenously or orally.

Visualizations

Signaling Pathways

Diginatigenin_Signaling_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Pump Inhibition EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (Cell Cycle Arrest, etc.) Transcription_Factors->Gene_Expression NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NaCa_Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Contraction ↑ Myocardial Contractility Intracellular_Ca->Contraction Experimental_Workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation_A Cyclodextrin Complex Animal_Model Select Animal Model (e.g., Mouse, Rat) Formulation_A->Animal_Model Formulation_B Solid Lipid Nanoparticles Formulation_B->Animal_Model Formulation_C Co-solvent Vehicle Formulation_C->Animal_Model Administration Drug Administration (IV, Oral) Animal_Model->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment Administration->PD_Assessment Toxicity_Monitoring Toxicity Monitoring Administration->Toxicity_Monitoring LCMS LC-MS/MS Analysis of Plasma Samples PK_Sampling->LCMS PD_Modeling Efficacy & Toxicity Evaluation PD_Assessment->PD_Modeling Toxicity_Monitoring->PD_Modeling PK_Modeling PK Parameter Calculation (t1/2, AUC, Cmax) LCMS->PK_Modeling

References

Technical Support Center: Diginatigenin Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Diginatigenin to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Diginatigenin?

A1: For long-term storage, solid Diginatigenin should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Refrigeration at 2-8°C is recommended. For shorter periods, storage at a controlled room temperature (20-25°C) may be acceptable, but it is crucial to minimize exposure to humidity and light.

Q2: How should I store Diginatigenin in solution?

Q3: What are the main factors that can cause Diginatigenin to degrade?

A3: The primary factors that can lead to the degradation of Diginatigenin, similar to other cardiac glycosides, are:

  • Hydrolysis: The glycosidic bond linking the sugar moiety to the aglycone (genin) can be cleaved under acidic or basic conditions. The lactone ring is also susceptible to hydrolysis.

  • Oxidation: Exposure to oxidizing agents can lead to modifications of the steroid nucleus or the lactone ring.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

Q4: How can I tell if my Diginatigenin has degraded?

A4: Degradation may not always be visible. The most reliable way to assess the purity of your Diginatigenin is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate Diginatigenin from its degradation products and allow for quantification of its purity. A change in physical appearance, such as discoloration, may also indicate degradation.

Q5: Are there any known degradation products of Diginatigenin?

A5: While specific degradation products of Diginatigenin are not extensively documented in publicly available literature, based on the structure of cardiac glycosides, likely degradation products would result from the hydrolysis of the sugar moiety, leading to the formation of the aglycone, Diginatigenin genin (digitoxigenin), and the individual sugars. Further degradation of the aglycone could also occur. Forced degradation studies are necessary to definitively identify and characterize the specific degradation products under various stress conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Diginatigenin stock solution.Prepare fresh solutions for each experiment. If using a stored stock solution, verify its purity by HPLC or HPTLC before use. Implement a routine stability testing schedule for stored solutions.
Improper storage of solid compound.Ensure solid Diginatigenin is stored in a tightly sealed container, protected from light and moisture, at the recommended temperature (2-8°C for long-term).
Appearance of unknown peaks in chromatogram Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from impurities in the starting material or other experimental artifacts.
Contamination of solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Loss of biological activity Significant degradation of Diginatigenin.Quantify the concentration of the active Diginatigenin in your sample using a validated analytical method. Discard degraded material and obtain a fresh, high-purity batch.

Experimental Protocols

To ensure the stability and purity of your Diginatigenin, it is recommended to perform in-house stability studies. The following are generalized protocols for forced degradation studies and routine purity analysis.

Protocol 1: Forced Degradation Study of Diginatigenin

Objective: To identify potential degradation pathways and degradation products of Diginatigenin under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Diginatigenin in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the solid Diginatigenin in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid Diginatigenin and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated HPLC or HPTLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.

Protocol 2: Validated HPLC Method for Purity and Stability Testing

Objective: To quantify the amount of Diginatigenin and its degradation products in a sample. This method can be used for routine quality control and stability studies. (Note: This is a general method adapted from similar compounds and may require optimization for Diginatigenin).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for cardiac glycosides. A starting point could be a gradient from 30% acetonitrile to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 220 nm.

  • Injection Volume: 20 µL.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can separate Diginatigenin from its degradation products, impurities, and other components in the sample matrix.

  • Linearity: Establish a linear relationship between the concentration of Diginatigenin and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Diginatigenin that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Diginatigenin Degradation Workflow

Workflow for Investigating Diginatigenin Degradation cluster_storage Storage Conditions cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analytical Monitoring cluster_outcome Outcome Solid Solid Diginatigenin Acid Acid Hydrolysis Solid->Acid Base Base Hydrolysis Solid->Base Oxidation Oxidation Solid->Oxidation Heat Thermal Stress Solid->Heat Light Photodegradation Solid->Light HPLC HPLC Analysis Solid->HPLC Routine QC Solution Diginatigenin Solution Solution->Acid Solution->Base Solution->Oxidation Solution->Heat Solution->Light Solution->HPLC Routine QC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Stable Stable HPLC->Stable Degraded Degraded HPLC->Degraded HPTLC HPTLC Analysis Products Degradation Products Identified LCMS->Products

Caption: Workflow for assessing Diginatigenin stability and identifying degradation products.

Potential Degradation Pathways of Diginatigenin

Potential Degradation Pathways for Diginatigenin cluster_hydrolysis Hydrolysis (Acid/Base) cluster_further_degradation Further Degradation Diginatigenin Diginatigenin (Aglycone + Sugar) Aglycone Digitoxigenin (Aglycone) Diginatigenin->Aglycone Cleavage of Glycosidic Bond Sugar Sugar Moiety Diginatigenin->Sugar Cleavage of Glycosidic Bond Modified_Aglycone Modified Aglycone (e.g., Lactone Ring Opening) Aglycone->Modified_Aglycone Oxidation/Hydrolysis

Caption: Postulated degradation pathways for Diginatigenin under hydrolytic and oxidative stress.

References

Technical Support Center: Managing Digoxigenin Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the cross-reactivity of digoxigenin and its related compounds in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is digoxigenin and how does it relate to digoxin?

A1: Digoxigenin (DIG) is a steroid, or aglycone, that forms the core structure of cardiac glycosides like digoxin.[1][2] Digoxin is formed when digoxigenin is attached to a sugar moiety.[1][2] While structurally similar, the key difference lies in the presence of this sugar chain on digoxin. This structural similarity is the primary reason for cross-reactivity in immunoassays designed to detect digoxin.[3][4]

Q2: Why does cross-reactivity with digoxigenin occur in my digoxin immunoassay?

A2: Cross-reactivity in immunoassays happens when antibodies designed to bind a specific analyte, in this case, digoxin, also bind to other structurally similar molecules like digoxigenin.[5][6] The antibodies may recognize a shared epitope on both molecules, leading to an overestimation of the digoxin concentration or false-positive results.[6][7] The degree of cross-reactivity can vary significantly depending on the specific antibody and the assay format used.[8][9]

Q3: What are the common sources of digoxigenin or digoxin-like immunoreactive factors (DLIFs) in samples?

A3: Besides the administration of digoxin-related drugs, endogenous substances in the body can mimic digoxin and cross-react in immunoassays. These are often referred to as digoxin-like immunoreactive factors (DLIFs).[10][11] The presence of DLIFs can complicate the accurate measurement of digoxin.[10]

Q4: How can I determine the specificity of my anti-digoxin antibody?

A4: The specificity of an anti-digoxin antibody can be determined by testing its binding to a panel of structurally related cardiac glycosides, including digoxigenin, digitoxin, and their metabolites.[12] This is typically done using a competitive immunoassay format where the ability of these compounds to displace a labeled digoxin tracer from the antibody is measured.[13]

Troubleshooting Guide

Issue 1: My digoxin immunoassay shows unexpectedly high results, and I suspect cross-reactivity.

Possible Cause Troubleshooting Step Expected Outcome
Cross-reactivity with Digoxigenin or other metabolites Perform a cross-reactivity assessment by spiking known concentrations of potential cross-reactants (e.g., digoxigenin, digitoxin) into your sample matrix and measuring the response.This will quantify the percentage of cross-reactivity and help determine if it is the source of the elevated results.
Presence of Endogenous Digoxin-Like Immunoreactive Factors (DLIFs) Pre-treat samples to remove interfering substances. Methods include ultrafiltration or protein precipitation to remove protein-bound DLIFs.[10][14]A significant decrease in the measured digoxin concentration after pre-treatment suggests the presence of DLIFs.
Assay Conditions Favoring Non-Specific Binding Optimize assay parameters such as incubation time and temperature. Prolonging incubation times can sometimes decrease the apparent concentration attributable to DLIFs.[10][15]Optimized conditions will improve the signal-to-noise ratio and reduce non-specific binding.

Issue 2: How can I reduce or eliminate cross-reactivity in my immunoassay?

Strategy Description Considerations
Use of Highly Specific Monoclonal Antibodies Select a monoclonal antibody with documented low cross-reactivity to digoxigenin and other related cardiac glycosides.[7][9]Antibody selection is a critical step in assay development. Review the manufacturer's data on cross-reactivity profiles.[6]
Sample Pre-treatment Employ techniques like ultrafiltration or protein precipitation to remove interfering substances from the sample matrix before analysis.[10][14]Ensure that the pre-treatment method does not remove the target analyte (digoxin). Recovery studies should be performed.[10]
Adjustment of Assay Conditions Modify incubation times, temperature, and buffer composition to favor the specific binding of the antibody to digoxin.[11][15]This may require significant optimization and validation to ensure the assay's performance is not compromised.
Immunoaffinity Chromatography Use an antibody with high specificity to digoxin immobilized on a solid support to selectively capture digoxin from the sample, washing away cross-reacting substances before elution and quantification.This method offers high specificity but can be more complex and time-consuming to implement.

Quantitative Data Summary

Table 1: Cross-Reactivity of Various Compounds in Different Digoxin Immunoassays.

CompoundACS Assay (%)[8]TDx Assay (%)[8]Stratus Assay (%)[8]Magic Assay (%)[8]
Digoxigenin 0.7103108153
Digoxigenin monodigitoxoside 56110110133
Digoxigenin bisdigitoxoside 82105107115
Dihydrodigoxin 1.11.21.61.9

Data represents the percentage of cross-reactivity relative to digoxin.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard method to determine the percent cross-reactivity of an antibody with various compounds structurally related to the target analyte.

Materials:

  • Microtiter plates coated with a digoxin-protein conjugate (e.g., Digoxin-BSA).

  • Anti-digoxin primary antibody.

  • Standard solutions of digoxin and potential cross-reactants (e.g., digoxigenin, digitoxin) at various concentrations.

  • Enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution for the enzyme conjugate.

  • Stop solution.

  • Plate reader.

Methodology:

  • Coating: Coat microtiter plate wells with a digoxin-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare mixtures of the anti-digoxin primary antibody with either the digoxin standard or the suspected cross-reacting compound at various concentrations.

  • Incubation: Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate solution and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Analysis: A decrease in signal in the presence of the suspected cross-reactant indicates cross-reactivity. Calculate the concentration of the cross-reactant that causes a 50% reduction in signal (IC50) and compare it to the IC50 of the target analyte (digoxin).

    % Cross-Reactivity = (IC50 of Digoxin / IC50 of Cross-Reactant) x 100

Protocol 2: Sample Pre-treatment by Ultrafiltration

This protocol describes a method to remove protein-bound interfering substances, such as DLIFs, from serum samples.

Materials:

  • Serum samples.

  • Ultrafiltration devices (e.g., centrifugal filters with an appropriate molecular weight cutoff).

  • Centrifuge.

Methodology:

  • Sample Preparation: Aliquot the serum sample into the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions. This will force the liquid portion of the sample through the membrane, while retaining proteins and protein-bound substances.

  • Collect Ultrafiltrate: The ultrafiltrate, containing the free, unbound analyte, is collected in the lower chamber.

  • Analysis: Analyze the ultrafiltrate using your immunoassay.

  • Recovery Check: To ensure the target analyte is not lost during this process, spike a known concentration of digoxin into a control sample and calculate the recovery after ultrafiltration.

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Digoxin-BSA Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Prepare_Mix Prepare Antibody + (Standard or Cross-Reactant) Wash2->Prepare_Mix Incubate_Comp Add Mixture to Wells & Incubate Prepare_Mix->Incubate_Comp Wash3 Wash Incubate_Comp->Wash3 Add_Secondary Add Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Plate Stop->Read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Ultrafiltration_Workflow Start Serum Sample (Analyte + DLIFs) UF_Device Add Sample to Ultrafiltration Device Start->UF_Device Centrifuge Centrifuge UF_Device->Centrifuge Separation Separation Centrifuge->Separation Ultrafiltrate Ultrafiltrate (Free Analyte) Separation->Ultrafiltrate Passes through membrane Retentate Retentate (Protein-bound DLIFs) Separation->Retentate Retained by membrane Analysis Immunoassay Analysis Ultrafiltrate->Analysis

Caption: Workflow for sample pre-treatment using ultrafiltration.

References

Adjusting experimental conditions for Diginatigenin's long-term effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers investigating the long-term cellular effects of Diginatigenin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diginatigenin?

A1: Diginatigenin, the aglycone of cardiac glycosides like digoxin, primarily acts by inhibiting the Na+/K+-ATPase pump in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium concentration.[2][4] The elevated sodium level alters the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium concentration, which is linked to its cardiotonic effects.[1][2][5]

Q2: Beyond ion pump inhibition, what signaling pathways are affected by Diginatigenin in long-term studies?

A2: The Na+/K+-ATPase also functions as a signal transducer.[5][6] When Diginatigenin binds to it, it can trigger several downstream signaling cascades independent of the ion concentration changes. Key pathways include the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[6][7][8] This leads to the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, which can influence cell proliferation, cell cycle arrest, and apoptosis.[7][8]

Q3: My cells become over-confluent before my long-term experiment is complete. How can I manage this?

A3: This is a common issue in long-term cell culture. You can address this by:

  • Seeding at a lower initial density: Start the experiment with fewer cells so they have more room to grow over the extended period.

  • Reducing serum concentration: Lowering the serum percentage in the culture medium (e.g., from 10% to 2-5%) can slow down proliferation. However, you must first validate that your specific cell line tolerates lower serum for the required duration without inducing stress or differentiation.[9]

  • Periodic passaging: For very long-term studies (weeks to months), you may need to subculture the cells. After a set period, trypsinize the cells, count them, and re-plate a portion at the original lower density, adding fresh medium and Diginatigenin.[9] Be aware this method could potentially select for cells with a growth advantage under treatment.[9]

Q4: I am observing high variability between my experimental replicates. What are the potential causes?

A4: Inconsistency in results can stem from several factors:

  • Cell Seeding: Ensure precise and uniform cell seeding density across all wells and plates. Even small variations can lead to significant differences in cell numbers at the end of a long incubation.

  • Compound Stability: The stability of Diginatigenin in your culture medium over several days should be considered. The compound may degrade, especially when incubated at 37°C. This may necessitate replenishing the medium with a fresh drug solution periodically.

  • Evaporation: Edge effects in multi-well plates can cause evaporation from the outer wells, concentrating the drug and nutrients and leading to variable results. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

  • DMSO Concentration: Ensure the final concentration of the vehicle (typically DMSO) is consistent and non-toxic (usually <0.5%) across all wells, including controls.[10]

Q5: How can I distinguish between apoptosis and general cytotoxicity in my long-term assays?

A5: It is crucial to use assays that specifically measure markers of apoptosis rather than just general cell death or metabolic activity.

  • Viability vs. Cytotoxicity: A viability assay (like MTT or ATP-based assays) measures metabolically active cells, while a cytotoxicity assay (like LDH release) measures compromised cell membranes. A decrease in viability does not automatically mean apoptosis.[11]

  • Apoptosis-Specific Assays: To confirm apoptosis, measure specific molecular events. This can include:

    • Caspase Activation: Use assays to measure the activity of key executioner caspases like caspase-3 and caspase-7.[12][13]

    • Western Blotting: Detect the cleavage of PARP or caspase-3, which are hallmarks of apoptosis.[14][15][16]

    • Flow Cytometry: Use Annexin V/PI staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Key Signaling and Experimental Diagrams

pump Na+/K+-ATPase na_in Na+ pump->na_in Blocks Na+ Efflux nace Na+/Ca2+ Exchanger ca_in Ca2+ nace->ca_in Reduces Ca2+ Efflux na_in->nace Increased [Na+]i Alters Gradient digi Diginatigenin digi->pump Inhibits na_out Na+ na_out->pump k_out K+ k_out->pump ca_out Ca2+ ca_out->nace caption Fig 1. Diginatigenin's primary mechanism via Na+/K+-ATPase inhibition.

Caption: Fig 1. Diginatigenin's primary mechanism via Na+/K+-ATPase inhibition.

Caption: Fig 2. Na+/K+-ATPase as a signal transducer for Diginatigenin.

start Start: Seed cells at low density in multi-well plates acclimate Allow cells to attach and acclimate (24h) start->acclimate treat Treat with Diginatigenin (include vehicle control) acclimate->treat incubate Incubate for extended period (e.g., 72h, 96h, or longer) treat->incubate observe Periodic Observation: Check for confluence, morphology, contamination incubate->observe replenish Optional: Replenish media with fresh compound every 48-72h observe->replenish If needed harvest Harvest cells / Perform endpoint assay observe->harvest Experiment complete replenish->incubate analyze Data Analysis and Interpretation harvest->analyze caption Fig 3. General experimental workflow for long-term drug effects.

Caption: Fig 3. General experimental workflow for long-term drug effects.

Data Presentation

Table 1: Example Dose-Response Data for Long-Term Cell Viability

Diginatigenin Conc. (nM)Cell Viability (% of Control) at 72hStandard DeviationCell Viability (% of Control) at 96hStandard Deviation
0 (Vehicle)1005.21006.1
1095.44.891.25.5
5078.16.165.77.2
10055.35.942.56.8
25031.64.518.95.1
50012.83.28.32.9

Table 2: Expected Modulation of Key Signaling Proteins by Diginatigenin

Protein TargetExpected EffectRationalePrimary Detection Method
p-Src (Phospho-Src)IncreaseActivation of Na+/K+-ATPase signaling complex.[7]Western Blot
p-ERK1/2IncreaseDownstream of Src/EGFR activation.[7][8]Western Blot
Bcl-2DecreasePro-survival protein, often downregulated during apoptosis.[14][15]Western Blot, qPCR
BaxIncreasePro-apoptotic protein, often upregulated.[14][15]Western Blot, qPCR
Cleaved Caspase-3IncreaseKey executioner caspase in apoptosis.[14][16]Western Blot, Activity Assay
Cleaved PARPIncreaseSubstrate of cleaved caspase-3, a hallmark of apoptosis.[14][16]Western Blot

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment (ATP-Based Assay)

This protocol measures the level of intracellular ATP, which correlates with the number of metabolically active, viable cells.[11][17]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Diginatigenin stock solution (in DMSO)

  • White, opaque 96-well plates suitable for luminescence

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Seeding: Trypsinize and count cells. Dilute cells to a predetermined optimal seeding density (e.g., 2,000-5,000 cells/well) in 100 µL of medium in a white, opaque 96-well plate.

  • Incubation: Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Diginatigenin in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration as the highest drug dose).

  • Long-Term Incubation: Return the plate to the incubator for the desired time period (e.g., 72 or 96 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[18]

    • Add the ATP-based assay reagent to each well according to the manufacturer's protocol (e.g., add 100 µL of reagent to each 100 µL of medium in the well).[18]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of cell viability for each treatment by normalizing the relative luminescence units (RLU) to the vehicle control wells: (RLU of treated well / Average RLU of control wells) * 100.

Protocol 2: Detection of Apoptosis by Western Blot

This protocol assesses the cleavage of caspase-3 and its substrate PARP, providing evidence of apoptosis induction.

Materials:

  • Cells cultured in 6-well plates

  • Diginatigenin

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with desired concentrations of Diginatigenin for the specified long-term duration (e.g., 72 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., cleaved caspase-3, PARP, and β-actin as a loading control) overnight at 4°C on a shaker.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity for full-length and cleaved forms of caspase-3 and PARP between control and treated samples. An increase in the cleaved forms indicates apoptosis. Normalize band intensities to the loading control (β-actin) for semi-quantitative analysis.

References

Technical Support Center: Optimizing Diginatigenin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diginatigenin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diginatigenin and related cardiac glycosides?

A1: Diginatigenin, a cardiac glycoside, primarily functions by inhibiting the plasma membrane Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. Consequently, the sodium-calcium (Na+/Ca2+) exchanger's activity is altered, resulting in an accumulation of intracellular calcium.[3] This disruption of ion homeostasis is believed to trigger various downstream signaling pathways that can lead to effects like apoptosis and cell cycle arrest in cancer cells.[2][4]

Q2: What is a recommended starting point for Diginatigenin incubation time in a new cell line?

A2: For initial experiments with a new cell line, a time-course experiment is highly recommended. A common starting point is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours, using a concentration of Diginatigenin around the expected half-maximal inhibitory concentration (IC50). This allows for the assessment of both early and late cellular responses. The optimal time is often where the desired effect, such as cytotoxicity, reaches a plateau.

Q3: How does the optimal incubation time for Diginatigenin vary between different cell lines?

A3: The optimal incubation time is highly dependent on the specific cell line being used. Factors such as the cell's doubling time, metabolic rate, and the expression level of Na+/K+-ATPase can all influence the response to Diginatigenin treatment. Therefore, it is crucial to empirically determine the ideal incubation duration for each cell model through a time-course experiment.[5]

Q4: Should the incubation time be adjusted based on the concentration of Diginatigenin used?

A4: Yes, concentration and incubation time are often interdependent. Higher concentrations of Diginatigenin may elicit a significant response in a shorter time frame, while lower concentrations might require a longer incubation period to observe a similar effect. It is advisable to first determine a working concentration range (e.g., through a dose-response experiment) and then optimize the incubation time for a concentration within that range.

Q5: For long-term incubations with Diginatigenin (e.g., >48 hours), is a media change necessary?

A5: Yes, for incubation periods exceeding 48 hours, it is good practice to perform a media change. This helps to ensure that nutrient depletion or the accumulation of metabolic byproducts in the culture medium does not become a confounding factor in the experimental results. When changing the medium, it should be replaced with fresh medium containing the same concentration of Diginatigenin.

Q6: How does Diginatigenin's mechanism of action influence the choice of incubation time for different assays?

A6: The choice of incubation time should be tailored to the specific cellular event being measured.

  • Signaling Pathway Activation: To detect early signaling events, such as the activation of Src, ERK, or Akt kinases, shorter incubation times are necessary (e.g., 0, 15, 30, 60 minutes).[1]

  • Cytotoxicity and Apoptosis: To measure downstream effects like decreased cell viability or the induction of apoptosis, longer incubation times are typically required (e.g., 24, 48, 72 hours).[2][4]

  • Cell Cycle Arrest: Analysis of cell cycle distribution often requires an incubation period that allows cells to progress through a significant portion of the cell cycle, typically 24 to 48 hours.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well. Perform cell counts before seeding.
Variations in incubation time.Use a precise timer for all incubation steps and process all plates consistently.
Instability of Diginatigenin in solution.Prepare fresh dilutions of Diginatigenin from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No significant effect observed at expected concentrations. Incubation time is too short.Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and concentration.
Cell line is resistant to Diginatigenin.Consider using a higher concentration range or a different cell line. Verify the expression and specific isoform of the Na+/K+-ATPase in your cell line.
Inactivation of the compound.Ensure proper storage of the Diginatigenin stock solution (typically at -20°C or -80°C, protected from light).
Cell death observed in the vehicle control group. High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.
Contamination of cell culture.Regularly check cell cultures for signs of microbial contamination. Practice good aseptic technique.
Difficulty in detecting apoptosis. Incorrect timing of the assay.Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak time for apoptotic events after Diginatigenin treatment.
Insufficient drug concentration.Ensure the concentration of Diginatigenin is sufficient to induce apoptosis in your cell line.
Using an inappropriate apoptosis assay.Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis, caspase activity for execution phase).

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Digitoxin and a Diginatigenin derivative (Digitoxigenin monodigitoxoside - DGX) in various cancer cell lines at different incubation times. Note: Specific IC50 data for Diginatigenin is limited in the public domain; Digitoxin is a closely related and well-studied cardiac glycoside.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (nM)Reference
TK-10Renal AdenocarcinomaNot Specified3-33[6]
HeLaCervical Cancer48 hours28[7]
A549Lung CancerNot Specified>33[6]
HCT116Colon CancerNot Specified>33[6]
HeLaCervical Cancer24 hours~100 (threshold)[8]

Table 2: IC50 Values of Digitoxigenin Monodigitoxoside (DGX)

Cell LineCancer TypeIncubation TimeEffectReference
A549Non-small cell lungNot SpecifiedCytotoxic effects observed[2]
H460Non-small cell lungNot SpecifiedMore pronounced apoptotic effects than A549[2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cytotoxicity

This protocol outlines a method to determine the optimal incubation time for Diginatigenin-induced cytotoxicity using an MTT assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth throughout the experiment, ensuring they do not exceed 80-90% confluency in the control wells by the final time point.

  • Cell Adhesion: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation: Prepare a series of dilutions of Diginatigenin in complete culture medium. It is recommended to prepare these at 2 times the final desired concentration.

  • Treatment: Remove the existing medium from the cells and add the Diginatigenin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Diginatigenin, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Assay: At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control. Plot cell viability against the incubation time for a fixed concentration of Diginatigenin to identify the time at which the cytotoxic effect plateaus.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes how to analyze the effect of Diginatigenin on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat the cells with the desired concentrations of Diginatigenin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each sample.

  • Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.[9]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity will be proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Diginatigenin

Diginatigenin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to EGFR EGFR Src->EGFR Transactivates ERK ERK EGFR->ERK Activates Akt Akt EGFR->Akt Activates Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Inhibits Ca2+ efflux via Apoptosis Apoptosis Ca_in->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Akt->CellCycleArrest (context dependent)

Caption: Diginatigenin inhibits Na+/K+-ATPase, leading to increased intracellular Ca2+ and activation of signaling cascades.

Experimental Workflow for Optimizing Incubation Time

Experimental_Workflow start Start: Hypothesis seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere_cells 2. Allow Cells to Adhere (18-24 hours) seed_cells->adhere_cells treat_cells 3. Treat with Diginatigenin (Fixed Concentration) adhere_cells->treat_cells incubate 4. Incubate for Various Times (e.g., 6, 12, 24, 48, 72h) treat_cells->incubate assay 5. Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze 6. Analyze Data (Plot Viability vs. Time) assay->analyze determine_optimal 7. Determine Optimal Time (Effect Plateau) analyze->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for determining the optimal incubation time for Diginatigenin treatment in a cell-based assay.

References

Troubleshooting inconsistent results in Diginatigenin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diginatigenin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays. Due to the limited availability of data specifically for diginatigenin, this guide incorporates information from structurally and functionally similar cardiac glycosides, such as digitoxin and digoxin, to provide a comprehensive starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for diginatigenin?

A1: Diginatigenin, like other cardiac glycosides, is a potent inhibitor of the Na+/K+-ATPase pump. This enzyme is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades, influencing processes like cell proliferation and apoptosis.[1]

Q2: I am observing high levels of cytotoxicity even at low concentrations of diginatigenin. What could be the reason?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Compound Purity and Stability: Ensure the purity and integrity of your diginatigenin stock. Degradation of the compound can lead to altered activity. Proper storage, protected from light and at the recommended temperature, is critical.

  • Experimental Duration: The cytotoxic effects of diginatigenin are time-dependent. Shorter incubation times may be necessary for highly sensitive cell lines.

Q3: My experimental results with diginatigenin are not reproducible. What are the common sources of variability?

A3: Inconsistent results can arise from several sources:

  • Reagent Quality: The purity and handling of diginatigenin are paramount. Ensure you are using a high-quality, verified compound.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results. Standardize your cell culture practices.

  • Protocol Adherence: Minor deviations in experimental protocols, such as incubation times, reagent concentrations, and washing steps, can lead to significant variability.

  • Solvent Effects: The solvent used to dissolve diginatigenin (e.g., DMSO) can have its own effects on cells. Always include a vehicle control in your experiments.

Q4: What is the recommended solvent and storage condition for diginatigenin?

A4: Diginatigenin is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Data Presentation: Quantitative Data for Related Cardiac Glycosides

The following tables summarize IC50 values for the related cardiac glycoside, digitoxin, in various cancer cell lines. This data can serve as a reference point for designing initial dose-response experiments with diginatigenin.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
HeLaCervical Cancer2848
A549Lung CancerVaries48
MHCC97HHepatomaVaries48
HCT116Colon CancerVaries48
TK-10Renal Adenocarcinoma3-33Not Specified
SKOV-3Ovarian Cancer40048

Data compiled from multiple sources.[2][3] Note that IC50 values can vary significantly based on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of diginatigenin.

Materials:

  • Cultured cells

  • Diginatigenin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of diginatigenin concentrations for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[4]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by diginatigenin using flow cytometry.

Materials:

  • Cells treated with diginatigenin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the desired concentration of diginatigenin for the optimal duration. Include positive and negative controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the samples promptly on a flow cytometer.

Western Blot Analysis

This protocol outlines the steps for analyzing protein expression changes in cells treated with diginatigenin.

Materials:

  • Cell lysates from diginatigenin-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and control cells using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualizations

Diginatigenin Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by diginatigenin's inhibition of the Na+/K+-ATPase pump.

Diginatigenin_Signaling_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Intra_Na->NCX Inhibition Intra_Ca ↑ Intracellular Ca2+ Src Src Kinase Intra_Ca->Src EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation ↓ Proliferation ERK->Proliferation

Caption: Proposed signaling cascade following Diginatigenin-mediated Na+/K+-ATPase inhibition.

Experimental Workflow: Troubleshooting Inconsistent Cell Viability Results

This diagram outlines a logical workflow for troubleshooting inconsistent results in a cell viability assay.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Compound Verify Diginatigenin Purity, Concentration, Storage Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Contamination) Start->Check_Cells Check_Protocol Review Protocol Adherence (Incubation, Reagents) Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Experiment Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Protocol->Dose_Response Vehicle_Control Include Vehicle Control (e.g., DMSO) Dose_Response->Vehicle_Control Positive_Control Use Positive Control (e.g., Staurosporine) Dose_Response->Positive_Control Analyze Re-analyze Data Vehicle_Control->Analyze Positive_Control->Analyze

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

Logical Relationship: Apoptosis vs. Necrosis Detection

This diagram illustrates the principles of distinguishing between apoptotic and necrotic cells using Annexin V and Propidium Iodide staining.

Apoptosis_vs_Necrosis cluster_0 Cell State cluster_1 Membrane Integrity Healthy Healthy Cell (Annexin V-, PI-) Intact Intact Plasma Membrane Healthy->Intact Early_Apoptosis Early Apoptosis (Annexin V+, PI-) PS_Exposure Phosphatidylserine Exposure Early_Apoptosis->PS_Exposure Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Permeable Permeable Membrane Late_Apoptosis->Permeable Intact->PS_Exposure Apoptotic Stimulus PS_Exposure->Permeable Progression

Caption: Distinguishing cell states with Annexin V and Propidium Iodide staining.

References

Validation & Comparative

Diginatigenin vs. Digoxin: A Comparative Analysis of Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of diginatigenin and digoxin in inhibiting the Na+/K+-ATPase enzyme. While digoxin is a well-characterized cardiac glycoside with extensive supporting data, information on the direct inhibitory action of diginatigenin on Na+/K+-ATPase is less documented in publicly available literature. This guide summarizes the existing experimental data for digoxin and its aglycone, digoxigenin, to provide a basis for understanding the potential activity of related cardiac glycosides.

Executive Summary

Digoxin, a cardiac glycoside derived from the foxglove plant, is a potent inhibitor of Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients. Its inhibitory action leads to an increase in intracellular calcium, which is the basis of its cardiotonic effects. Diginatigenin is the aglycone of the cardiac glycoside diginatin, also found in Digitalis species. While structurally related, the efficacy of diginatigenin as a direct inhibitor of Na+/K+-ATPase is not as extensively quantified in scientific literature as that of digoxin. This guide presents available quantitative data for digoxin and its aglycone, digoxigenin, alongside detailed experimental protocols for assessing Na+/K+-ATPase inhibition.

Quantitative Data on Na+/K+-ATPase Inhibition

The following table summarizes key quantitative parameters for the inhibition of Na+/K+-ATPase by digoxin and its aglycone, digoxigenin. It is important to note that the sugar moiety of cardiac glycosides plays a significant role in their binding affinity and isoform selectivity.

CompoundParameterValueEnzyme SourceNotes
Digoxin IC50~164 nMHuman MDA-MB-231 cellsApparent IC50 for inhibition of kynurenine production, linked to Na+/K+-ATPase inhibition.[1]
IC5040 nMHuman A549 cellsIC50 for inhibition of kynurenine production, linked to Na+/K+-ATPase inhibition.[1]
IC502.69 µMNot specified[2]
Ki147 nMShark Na,K-ATPaseInhibition constant.[3]
Digoxigenin Ki194 nMShark Na,K-ATPaseInhibition constant for the aglycone of digoxin.[3]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Cardiac Glycosides

Cardiac glycosides, including digoxin, bind to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P conformation, preventing its dephosphorylation and subsequent ion transport. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium, which enhances myocardial contractility.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase (α-subunit) Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Cardiac_Glycoside Digoxin / Diginatigenin Cardiac_Glycoside->NaK_ATPase Inhibition Na_in->NCX Reduces activity of Contractility ↑ Myocardial Contractility Ca_in->Contractility

Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory potency of a compound on Na+/K+-ATPase is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Start Start Prepare_Reaction Prepare reaction mixture (Buffer, MgCl2, NaCl, KCl) Start->Prepare_Reaction Add_Enzyme Add purified Na+/K+-ATPase Prepare_Reaction->Add_Enzyme Add_Inhibitor Add varying concentrations of Diginatigenin or Digoxin Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) released Stop_Reaction->Measure_Pi Analyze Calculate % inhibition and determine IC50 Measure_Pi->Analyze End End Analyze->End

Experimental workflow for Na+/K+-ATPase inhibition assay.

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay (Phosphate Release Assay)

This protocol details a colorimetric assay to determine the IC50 value of a test compound for Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compounds (Diginatigenin, Digoxin) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To each well of a 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the test compound dilution to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., ouabain).

  • Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of 10 mM ATP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of a stopping solution (e.g., 10% SDS).

  • Add 100 µL of Malachite Green reagent to each well and incubate at room temperature for 15 minutes for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • The amount of inorganic phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[³H]-Ouabain Binding Assay

This assay measures the binding affinity (Kd) of a test compound to Na+/K+-ATPase by competing with the binding of a radiolabeled ligand, [³H]-ouabain.

Materials:

  • Purified Na+/K+-ATPase

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • [³H]-ouabain (radiolabeled)

  • Unlabeled ouabain (for determining non-specific binding)

  • Test compounds (Diginatigenin, Digoxin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In microcentrifuge tubes, combine the purified Na+/K+-ATPase, a fixed concentration of [³H]-ouabain, and varying concentrations of the test compound.

  • For determining non-specific binding, a set of tubes should contain a high concentration of unlabeled ouabain.

  • Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove any unbound [³H]-ouabain.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-ouabain (IC50) can be determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Digoxin is a well-established inhibitor of Na+/K+-ATPase with readily available quantitative data on its efficacy. In contrast, direct experimental data quantifying the inhibitory effect of diginatigenin on Na+/K+-ATPase is scarce in the current literature. The provided data for digoxigenin suggests that the aglycone itself possesses inhibitory activity, although the sugar moiety in digoxin enhances its potency. Researchers investigating the effects of diginatigenin on Na+/K+-ATPase are encouraged to perform direct comparative studies using the detailed experimental protocols provided in this guide to accurately determine its efficacy and binding characteristics. Such studies will be crucial for a comprehensive understanding of the structure-activity relationship of this class of cardiac glycosides.

References

A Comparative Analysis of Diginatigenin and Ouabain's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic effects of two cardiac glycosides, Diginatigenin and Ouabain. Both compounds, known for their historical use in treating cardiac conditions, have garnered significant interest in oncology for their potential as anticancer agents. This document synthesizes experimental data to objectively compare their performance in inducing cancer cell death, offering insights for researchers in drug discovery and development.

Introduction

Diginatigenin, a derivative of digitoxin, and Ouabain are potent inhibitors of the plasma membrane Na+/K+-ATPase. This inhibition disrupts cellular ion homeostasis, leading to a cascade of events that can culminate in cell death. While sharing a primary molecular target, the nuances of their interactions and the resulting downstream signaling can lead to differential cytotoxic potencies and mechanisms of action. This guide explores these differences through a review of their effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of Diginatigenin and Ouabain has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the duration of exposure. The following tables summarize the available IC50 data for both compounds. Note: As specific data for Diginatigenin is limited, data for its closely related aglycone, digitoxigenin, and its glycoside, digitoxin, are included as a proxy.

Table 1: IC50 Values of Ouabain in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
OS-RC-2Renal Cell Carcinoma~3948
NCI-H446Small Cell Lung CancerNot specified, similar to OS-RC-248
A375Melanoma153.11 ± 22.6924
67.17 ± 3.1648
30.25 ± 1.7072
SK-Mel-28Melanoma772.14 ± 141.4824
186.51 ± 10.5148
87.42 ± 7.6472
A549Non-small Cell Lung Cancer>10072
HelaCervical Cancer>10072
HCT116Colon Cancer>10072
H460Non-small Cell Lung Cancer10.4472
PANC1Pancreatic Cancer42.3672
MDA-MB-231Breast Cancer150 ± 224
90 ± 248

Table 2: IC50 Values of Digitoxigenin/Digitoxin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)
Digitoxigenin derivativeHeLaCervical Cancer35.2 ± 1.6Not specified
DigitoxinTK-10Renal Adenocarcinoma3-33Not specified
DigitoxinHepG2/ADMHepatocellular Carcinoma132.65 ± 3.8324
52.29 ± 6.2648
9.13 ± 3.6772
DigitoxinMDA-MB-231Breast Cancer122 ± 224
70 ± 248

Mechanisms of Cytotoxicity

Both Diginatigenin and Ouabain exert their cytotoxic effects through the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Ouabain has been shown to induce apoptosis in a variety of cancer cells.[1] This process is often mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] Ouabain treatment can lead to the activation of caspases, key executioners of apoptosis, including caspase-3, -8, and -9.[3][4] Furthermore, Ouabain can trigger the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[5] Some studies suggest that Ouabain-induced apoptosis can be independent of its Na+/K+-ATPase inhibitory activity and may involve the activation of signaling pathways such as p53 and MAPK.[2]

Diginatigenin and its derivatives also induce apoptosis in cancer cells. For instance, digitoxin has been reported to cause apoptosis in renal adenocarcinoma cells.[6] The apoptotic mechanism of digitoxin can involve the activation of the intrinsic mitochondrial pathway, characterized by the cleavage of caspase-9.[7] Like Ouabain, digitoxin can modulate the expression of Bcl-2 family proteins, leading to a cellular environment that favors apoptosis.[8]

Cell Cycle Arrest

Ouabain can induce cell cycle arrest at different phases, depending on the cancer cell type. For example, it has been observed to cause G2/M phase arrest in melanoma and non-small cell lung cancer cells.[2][9] In other cancer models, such as breast cancer, Ouabain can induce a blockade in the G2 phase.[1] The arrest in the G2/M phase is often associated with the upregulation of cyclin B1 and downregulation of cdc2 and cdc25c.[2]

Derivatives of Diginatigenin , such as digitoxigenin monodigitoxoside (DGX), have been shown to cause cell cycle arrest in the S and G2/M phases in non-small cell lung cancer cells. In multidrug-resistant hepatocellular carcinoma cells, digitoxin induces G2/M cell cycle arrest through the ATR-CHK2-CDC25C signaling pathway.[3] In other cancer types, such as ovarian cancer, digitoxin has been reported to cause cell cycle arrest at the G0/G1 phase.

Signaling Pathways

The cytotoxic effects of Diginatigenin and Ouabain are mediated by complex signaling networks that are initiated by their interaction with the Na+/K+-ATPase.

Signaling_Pathways cluster_Ouabain Ouabain cluster_Diginatigenin Diginatigenin (derivatives) Ouabain Ouabain Na_K_ATPase_O Na+/K+-ATPase Ouabain->Na_K_ATPase_O p53_MAPK p53/MAPK Pathway Na_K_ATPase_O->p53_MAPK STAT3 STAT3 Pathway Na_K_ATPase_O->STAT3 Apoptosis_O Apoptosis p53_MAPK->Apoptosis_O CellCycleArrest_O G2/M Arrest p53_MAPK->CellCycleArrest_O STAT3->Apoptosis_O Diginatigenin Diginatigenin Na_K_ATPase_D Na+/K+-ATPase Diginatigenin->Na_K_ATPase_D ATR_CHK2 ATR-CHK2-CDC25C Pathway Na_K_ATPase_D->ATR_CHK2 NFAT_cMYC NFAT/c-MYC Pathway Na_K_ATPase_D->NFAT_cMYC CellCycleArrest_D S/G2/M Arrest ATR_CHK2->CellCycleArrest_D Apoptosis_D Apoptosis NFAT_cMYC->Apoptosis_D

Caption: Signaling pathways modulated by Ouabain and Diginatigenin derivatives.

Ouabain's interaction with Na+/K+-ATPase can activate several downstream signaling cascades. In some cancer cells, this can lead to the activation of the p53 and MAPK signaling pathways, which play crucial roles in apoptosis and cell cycle regulation.[2] Ouabain has also been shown to suppress the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation.[6]

Diginatigenin derivatives also modulate key signaling pathways to exert their cytotoxic effects. For example, digitoxin can induce G2/M cell cycle arrest by activating the ATR-CHK2-CDC25C pathway, which is involved in the DNA damage response.[3] Furthermore, digitoxin has been shown to induce apoptosis by inhibiting the nuclear factor of activated T-cells (NFAT)-driven c-MYC expression.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add varying concentrations of Diginatigenin or Ouabain seed_cells->add_compound incubate Incubate for 24, 48, or 72h add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Diginatigenin or Ouabain. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Start treat_cells Treat cells with Diginatigenin or Ouabain start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Cells are treated with the desired concentrations of Diginatigenin or Ouabain for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

CellCycle_Workflow start Start treat_cells Treat cells with Diginatigenin or Ouabain start->treat_cells harvest_cells Harvest and fix cells in cold ethanol treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in PI staining solution with RNase A wash_cells->resuspend incubate Incubate in the dark resuspend->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using PI staining.

  • Cell Treatment: Cells are treated with Diginatigenin or Ouabain for the desired duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The cells are then stored at -20°C for at least 2 hours.

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • Staining: The cell pellet is resuspended in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both Diginatigenin (and its related compounds) and Ouabain demonstrate significant cytotoxic effects against a variety of cancer cell lines, primarily through the inhibition of Na+/K+-ATPase. Their mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated by a complex network of signaling pathways.

While both compounds are potent cytotoxic agents, the available data suggests potential differences in their potency and the specific signaling pathways they modulate. For instance, Ouabain's effects have been linked to the p53, MAPK, and STAT3 pathways, while digitoxigenin derivatives have been shown to act through the ATR-CHK2-CDC25C and NFAT/c-MYC pathways. These differences may contribute to varying degrees of efficacy in different cancer types.

Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic potential of these two cardiac glycosides. Such studies will be crucial for guiding the future development of these promising compounds as anticancer agents.

References

Diginatigenin's Pro-Apoptotic Efficacy: A Comparative Analysis in MCF-7 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pro-apoptotic capabilities of Diginatigenin against established chemotherapy agents, Doxorubicin and Paclitaxel, in the context of specific cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Executive Summary

Diginatigenin, a cardiac glycoside, demonstrates significant pro-apoptotic activity in both MCF-7 breast cancer and HeLa cervical cancer cell lines. This guide offers a side-by-side comparison of its efficacy with Doxorubicin in MCF-7 cells and Paclitaxel in HeLa cells, focusing on key performance indicators of apoptosis. The presented data, compiled from multiple studies, highlights Diginatigenin's potential as a potent inducer of programmed cell death.

Performance Comparison

The following tables summarize the cytotoxic and pro-apoptotic effects of Diginatigenin and the comparator drugs in their respective cell lines.

Table 1: Performance in MCF-7 Human Breast Cancer Cells
ParameterDiginatigenin (Digitoxin)Doxorubicin
IC50 (48h) ~3-33 nM[1]~0.25 - 0.75 µM[2]
Pro-Apoptotic Mechanism Induces apoptosis[3]. Down-regulates Bcl-2[4].Induces apoptosis by upregulating Bax and downregulating Bcl-2[5].
Key Signaling Pathway Intrinsic apoptotic pathway[4].Mitochondrial-dependent apoptosis[2].
Table 2: Performance in HeLa Human Cervical Cancer Cells
ParameterDiginatigenin (Digitoxin)Paclitaxel
IC50 (48h) ~28 nM~1 nM
Pro-Apoptotic Mechanism Induces mitochondrial apoptosis, characterized by the disruption of the Bax/Bcl-2 ratio and activation of caspases.Induces apoptotic cell death after mitotic block.
Key Signaling Pathway ATM/ATR-CHK1/CHK2-Cdc25C pathway, leading to mitochondrial apoptosis.Suppression of spindle microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the pro-apoptotic signaling pathway of Diginatigenin and a typical experimental workflow for its validation.

Pro_Apoptotic_Signaling_Pathway Pro-Apoptotic Signaling Pathway of Diginatigenin Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Inhibition Diginatigenin->NaK_ATPase Bax ↑ Bax Diginatigenin->Bax Bcl2 ↓ Bcl-2 Diginatigenin->Bcl2 Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance ROS ↑ Reactive Oxygen Species (ROS) Ion_Imbalance->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2->Bax_Bcl2_Ratio Bax_Bcl2_Ratio->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathway of Diginatigenin.

Experimental_Workflow Experimental Workflow for Validating Pro-Apoptotic Mechanism cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 or HeLa cells Treatment Treat with Diginatigenin (various concentrations and times) Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Treatment->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Flow Cytometry for Apoptosis Rate) Treatment->Annexin_V_PI Western_Blot Western Blot (Bax, Bcl-2, Caspases) Treatment->Western_Blot Data_Quantification Quantify Protein Expression & Apoptotic Cell Percentage Annexin_V_PI->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Draw Conclusions

Caption: Experimental workflow for apoptosis validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Diginatigenin, Doxorubicin, Paclitaxel) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Analysis of Pro-Apoptotic Proteins (Western Blot)

Objective: To determine the expression levels of apoptosis-related proteins such as Bax and Bcl-2.

Methodology:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

References

Diginatigenin's Anticancer Potential: A Comparative Cross-Validation Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the cardiac glycoside Diginatigenin and its close analogs reveals a promising, yet under-investigated, potential for anticancer activity across a range of cancer models. This guide provides a comparative analysis of the cytotoxic and mechanistic data of Diginatigenin-related compounds, offering researchers and drug development professionals a consolidated resource to guide future research and development. While direct quantitative data for Diginatigenin remains limited, the extensive research on structurally similar cardiac glycosides, such as digoxin and digitoxin, provides a strong foundation for its potential efficacy and mechanisms of action.

Comparative Efficacy of Cardiac Glycosides in Cancer Cell Lines

Cardiac glycosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several cardiac glycosides in key cancer models, including breast, lung, and prostate cancer. These values are presented below in comparison to standard-of-care chemotherapeutic agents.

CompoundCancer TypeCell Line(s)IC50 (nM)Reference(s)
Digitoxin Breast CancerMCF-73-33[1]
Digoxin Breast CancerMCF-7, MDA-MB-23140-200[2][3]
Doxorubicin Breast CancerMCF-7, MDA-MB-231Varies
Paclitaxel Breast CancerMCF-7, MDA-MB-231Varies
Digitoxin Lung CancerNCI-H4604-5 fold more potent than digitoxin[4]
Digoxin Lung CancerH1299460[2]
Cisplatin Lung CancerA549, H460Varies
Etoposide Lung CancerA549, H460Varies
Digoxin Prostate CancerPC-3, DU145, LNCaP23–255[5]
Deslanoside Prostate Cancer22Rv1, PC-3, DU 145180-8410[6]
Docetaxel Prostate CancerPC-3, DU145Varies

Unraveling the Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of cardiac glycosides, including what can be inferred for Diginatigenin, is primarily attributed to the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events that ultimately induce apoptosis and inhibit cell proliferation. Key signaling pathways implicated in the action of Diginatigenin's analogs include the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

Studies on digoxigenin, the aglycone of Diginatigenin, have shown that it can inhibit the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting key proteins in this pathway, such as Akt and mTOR, Diginatigenin and its analogs can trigger autophagy and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Diginatigenin's proposed inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. While direct evidence for Diginatigenin is pending, other cardiac glycosides have been shown to modulate this pathway, suggesting a similar mechanism for Diginatigenin.

MAPK_Pathway Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Ras Ras NaK_ATPase->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Putative modulation of the MAPK signaling pathway by Diginatigenin.

Experimental Protocols

To facilitate further research and cross-validation of Diginatigenin's activity, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Diginatigenin or control compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Diginatigenin or control compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of Diginatigenin on signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Experimental Assays cluster_Analysis Data Analysis CancerCells Cancer Cell Lines Treatment Treat with Diginatigenin CancerCells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: General experimental workflow for cross-validating Diginatigenin's activity.

Conclusion and Future Directions

The available evidence on cardiac glycosides strongly suggests that Diginatigenin holds significant promise as a potential anticancer agent. Its putative mechanisms of action, centered on the inhibition of Na+/K+-ATPase and the subsequent modulation of critical signaling pathways like PI3K/Akt and MAPK, warrant further rigorous investigation. The lack of direct quantitative data for Diginatigenin highlights a critical gap in the current research landscape. Future studies should focus on determining the IC50 values of Diginatigenin in a broad panel of cancer cell lines and in vivo models. Mechanistic studies should aim to definitively identify the signaling pathways modulated by Diginatigenin and its specific effects on apoptosis-related proteins. This foundational data will be crucial for the rational design of preclinical and clinical studies to fully evaluate the therapeutic potential of Diginatigenin in oncology.

References

A Head-to-Head Comparison of Diginatigenin and Other Cardiac Glycosides in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route to combatting viral diseases. Cardiac glycosides, a class of naturally derived compounds traditionally used for treating heart conditions, have emerged as potent antiviral agents.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a crucial cellular protein that many viruses exploit for their replication.[1][3] This guide provides a head-to-head comparison of the antiviral activity of diginatigenin and other prominent cardiac glycosides, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Comparison of Antiviral Activity

While direct comparative data for diginatigenin against a wide range of viruses is limited in publicly available literature, we can infer its potential activity based on studies of its close structural relatives, such as digitoxin and digoxin. The following tables summarize the 50% inhibitory concentration (IC50) values of several well-studied cardiac glycosides against various viruses. A lower IC50 value indicates higher potency.

Table 1: Antiviral Activity (IC50) of Cardiac Glycosides against RNA Viruses

Cardiac GlycosideVirusCell LineIC50 (nM)Citation(s)
DigoxinSARS-CoV-2Vero150[4][5]
OuabainSARS-CoV-2Vero100[4][5]
Lanatoside CInfluenza A VirusA549Not specified[6]
DigitoxinSARS-CoV-2Human lung cellsNot specified[7]
DigoxinBunyamwera virusVeroLow nM range[8]
OuabainEbola virus-Reduces replication by 50%[9]
Lanatoside CDengue virus-Antiviral activity demonstrated[10]

Table 2: Antiviral Activity (IC50) of Cardiac Glycosides against DNA Viruses

Cardiac GlycosideVirusCell LineIC50 (nM)Citation(s)
DigoxinHerpes Simplex Virus (HSV)-Potent inhibition[1]
OuabainHerpes Simplex Virus (HSV)-Potent inhibition[1]
DigitoxinHuman Cytomegalovirus (HCMV)-50[11]
Lanatoside CHerpes Simplex Virus 1 (HSV-1)ARPE-19, VeroSignificant inhibition[4]

Mechanism of Antiviral Action: A Shared Pathway

Cardiac glycosides exert their antiviral effects primarily by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump on the host cell membrane.[3][12] This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium ions.[1] This disruption interferes with multiple stages of the viral life cycle, from entry and replication to protein synthesis and egress.[3][13]

A key signaling pathway implicated in the antiviral action of cardiac glycosides is the Src-NFκB pathway.[14][15] Inhibition of the Na+/K+-ATPase can trigger a signaling cascade that ultimately suppresses the activation of NFκB, a transcription factor that many viruses hijack to promote their replication and to induce a pro-inflammatory state.[13][15]

Experimental Protocols

To facilitate further research, detailed methodologies for key antiviral and cytotoxicity assays are provided below.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus that has been pre-incubated with the test compound. An overlay medium is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound compared to a control is used to determine the antiviral activity.[16]

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the cardiac glycoside in a serum-free medium.

  • Virus-Compound Incubation: Mix the diluted compound with a known titer of the virus and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow for adsorption for 1-2 hours.[12]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing 0.6% Avicel or agarose) with the corresponding concentration of the test compound.[12][16]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.[16]

  • Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the virus-only control.

Quantitative PCR (qPCR) Based Assay for IC50 Determination

This method quantifies the effect of a compound on the replication of the viral genome.

Principle: Host cells are infected with the virus in the presence of varying concentrations of the test compound. After a set incubation period, total DNA or RNA is extracted, and the amount of viral genetic material is quantified using qPCR. A reduction in the viral genome copy number indicates antiviral activity.[2]

Protocol:

  • Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of serial dilutions of the cardiac glycoside.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.

  • Nucleic Acid Extraction: Lyse the cells and extract the total DNA or RNA using a commercial kit.[9]

  • qPCR: Perform qPCR using primers and probes specific for a viral gene. A host housekeeping gene should also be amplified for normalization.[9]

  • Data Analysis: Calculate the relative amount of viral nucleic acid in treated samples compared to the untreated control.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the amount of viral nucleic acid by 50%.

MTT Cytotoxicity Assay

It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic window.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the cardiac glycoside for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells Infection 4. Infect Cells with Virus + Compound Cell_Culture->Infection Compound_Dilution 2. Prepare Cardiac Glycoside Dilutions Compound_Dilution->Infection Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Infection Incubation 5. Incubate Infection->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay qPCR_Assay qPCR for Viral Genome Incubation->qPCR_Assay MTT_Assay MTT Cytotoxicity Assay Incubation->MTT_Assay IC50 Calculate IC50 Plaque_Assay->IC50 qPCR_Assay->IC50 CC50 Calculate CC50 MTT_Assay->CC50 SI Determine Selectivity Index (CC50/IC50) IC50->SI CC50->SI

Caption: Workflow for Antiviral Activity and Cytotoxicity Testing.

Signaling_Pathway CG Cardiac Glycoside (e.g., Diginatigenin) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates NFkB_Pathway NF-κB Signaling Pathway Src->NFkB_Pathway Inhibits Viral_Replication Viral Replication & Pro-inflammatory Cytokines NFkB_Pathway->Viral_Replication Promotes Inhibition->Viral_Replication Inhibited by Cardiac Glycoside Action

Caption: Antiviral Signaling Pathway of Cardiac Glycosides.

Conclusion

Cardiac glycosides, including the less-studied diginatigenin, represent a promising class of broad-spectrum antiviral agents. While more direct comparative studies on diginatigenin are warranted, the existing data on related compounds like digoxin and digitoxin strongly suggest its potential. The primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and subsequent modulation of cellular signaling pathways provides a solid basis for their antiviral effects. The provided experimental protocols offer a framework for researchers to further investigate and compare the antiviral efficacy of diginatigenin and other cardiac glycosides, paving the way for the development of novel antiviral therapies.

References

Diginatigenin's Profile in Na+/K+-ATPase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Diginatigenin's performance against other cardiac glycosides in the isoform-specific inhibition of Na+/K+-ATPase, supported by experimental data and detailed protocols.

Diginatigenin, a cardiac glycoside aglycone, demonstrates inhibitory activity against the Na+/K+-ATPase, a critical transmembrane protein responsible for maintaining cellular ion homeostasis. This guide provides a comparative assessment of Diginatigenin's efficacy, focusing on its interaction with the different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). Understanding the isoform-specific inhibitory profile of cardiac glycosides is paramount for the development of targeted therapeutics with improved efficacy and reduced toxicity.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of cardiac glycosides against Na+/K+-ATPase is a key determinant of their therapeutic and toxic effects. The following tables summarize the available quantitative data for Diginatigenin and other relevant cardiac glycosides.

One study established a decreasing order of inhibitory potency for several cardiac glycoside aglycones on guinea-pig heart Na+/K+-ATPase as follows: gitaloxigenin > digitoxigenin > ouabagenin > digoxigenin > gitoxigenin > diginatigenin . This positions Diginatigenin as a less potent inhibitor compared to other common aglycones.

Table 1: Isoform-Specific Inhibition of Na+/K+-ATPase by Cardiac Glycosides (Qualitative Comparison for Diginatigenin)

Compoundα1 Isoform Inhibitionα2 Isoform Inhibitionα3 Isoform InhibitionIsoform Selectivity
Diginatigenin Likely Non-selectiveLikely Non-selectiveLikely Non-selectiveNone
Digoxin ModerateHighHighα2/α3 > α1
Ouabain HighModerateModerateα1 > α2
Digitoxigenin Non-selectiveNon-selectiveNon-selectiveNone
Digoxigenin Non-selectiveNon-selectiveNon-selectiveNone

Table 2: Reported Inhibition Constants (Ki) for Select Cardiac Glycosides Against Na+/K+-ATPase (from mixed isoform preparations)

CompoundKi (µM)Source Tissue
Digoxigenin~0.194Porcine cerebral cortex
Digitoxigenin~0.176Porcine cerebral cortex
Ouabain~0.089Porcine cerebral cortex
Digoxin~0.147Porcine cerebral cortex

Experimental Protocols

The following is a detailed methodology for a representative in vitro Na+/K+-ATPase inhibition assay, which can be adapted to assess the inhibitory potential of Diginatigenin.

Na+/K+-ATPase Inhibition Assay Protocol

This protocol is based on the principle of measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, kidney medulla, or recombinant human isoforms expressed in cell lines).

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4).

  • Substrate: Adenosine triphosphate (ATP), disodium salt.

  • Test Compound: Diginatigenin, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control: Ouabain.

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA) or a solution of 3% sodium dodecyl sulfate (SDS).

  • Phosphate Detection Reagent: A malachite green-based colorimetric reagent.

  • 96-well microplates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the Na+/K+-ATPase enzyme in a suitable buffer on ice. The final concentration should be determined empirically to ensure a linear reaction rate during the incubation period.

  • Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound (Diginatigenin) at various concentrations. For the control wells, add 10 µL of the vehicle (e.g., DMSO). For the positive control, add Ouabain to a final concentration known to cause complete inhibition (e.g., 1 mM).

    • Add 20 µL of the prepared Na+/K+-ATPase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of ATP solution (to a final concentration of, for example, 2-5 mM) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of the stopping reagent to each well.

  • Phosphate Detection:

    • Add 100 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.

  • Data Analysis:

    • The Na+/K+-ATPase activity is calculated by subtracting the absorbance of the ouabain-inhibited wells (representing non-specific ATPase activity) from the absorbance of the wells without inhibitor (total ATPase activity).

    • The percentage of inhibition for each concentration of Diginatigenin is calculated relative to the control (vehicle-treated) wells.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides can trigger intracellular signaling cascades independent of its ion-pumping function. A well-established pathway involves the activation of Src kinase, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK (MAPK) pathway.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKA Na+/K+-ATPase Src Src NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Gene expression, Cell growth) ERK->Downstream Diginatigenin Diginatigenin Diginatigenin->NKA Inhibition

Caption: Cardiac glycoside-induced Na+/K+-ATPase signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the isoform-specific inhibition of Na+/K+-ATPase by a test compound like Diginatigenin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Diginatigenin Stock Solutions Reaction_Setup Set up 96-well plate with Enzyme, Buffer, and Inhibitor Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Purified Na+/K+-ATPase Isoforms (α1, α2, α3) Enzyme_Prep->Reaction_Setup Incubation Pre-incubate at 37°C Reaction_Setup->Incubation Reaction_Start Initiate reaction with ATP Incubation->Reaction_Start Reaction_Incubate Incubate at 37°C Reaction_Start->Reaction_Incubate Reaction_Stop Terminate reaction Reaction_Incubate->Reaction_Stop Phosphate_Detection Measure Inorganic Phosphate (Pi) Reaction_Stop->Phosphate_Detection Calc_Inhibition Calculate % Inhibition Phosphate_Detection->Calc_Inhibition IC50_Determination Determine IC50 values for each isoform Calc_Inhibition->IC50_Determination Comparison Compare Isoform Selectivity IC50_Determination->Comparison

Caption: Workflow for Na+/K+-ATPase isoform inhibition assay.

References

Validating the Specificity of a Novel Diginatigenin Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a highly specific antibody to a small molecule like Diginatigenin is a critical step in advancing research and therapeutic development. This guide provides a comprehensive framework for validating the specificity of a newly developed Diginatigenin antibody. It outlines key experimental approaches, presents data in a clear, comparative format, and offers detailed protocols to ensure rigorous and reproducible validation.

Performance Comparison: Novel Diginatigenin Antibody vs. Controls

The specificity of a newly developed antibody is determined by its ability to bind to its intended target with high affinity while exhibiting minimal cross-reactivity with structurally similar molecules.[1][2] The following table summarizes the expected performance of a highly specific Diginatigenin antibody compared to a hypothetical non-specific antibody across key validation assays.

Validation Assay Parameter Expected Outcome (High-Specificity Antibody) Expected Outcome (Low-Specificity Antibody)
Competitive ELISA IC50 (Diginatigenin)Low nM rangeHigh nM to µM range, or no inhibition
Cross-reactivity (Digitoxin)< 5%> 20%
Cross-reactivity (Digoxin)< 5%> 20%
Cross-reactivity (Gitoxin)< 1%> 10%
Western Blot Band DetectionSingle band at the expected molecular weight of Diginatigenin-carrier conjugateMultiple bands or no specific band
(with Diginatigenin-carrier conjugate)No band with unconjugated Diginatigenin or carrier aloneBands corresponding to other proteins
Immunohistochemistry (IHC) Staining PatternSpecific staining in tissues known to accumulate cardiac glycosidesDiffuse, non-specific staining or high background
(on Diginatigenin-treated tissue)No staining in untreated control tissuesStaining in untreated control tissues

Experimental Workflow for Antibody Validation

A systematic approach is crucial for robust antibody validation.[3][4] The following workflow outlines the key decision points and experimental stages, from initial characterization to biological validation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Biological Context Validation cluster_3 Phase 4: Final Validation start Start: New Diginatigenin Antibody Lot elisa Competitive ELISA: Determine IC50 and Titer start->elisa cross_reactivity Cross-Reactivity Panel: Test against related cardiac glycosides elisa->cross_reactivity wb Western Blot: Confirm binding to Diginatigenin-carrier conjugate elisa->wb ihc Immunohistochemistry (IHC): Assess staining in Diginatigenin-treated vs. control tissues cross_reactivity->ihc wb->ihc ip_ms Immunoprecipitation-Mass Spectrometry (IP-MS): Identify binding partners (optional advanced validation) ihc->ip_ms end Validated Antibody for Specific Application ip_ms->end

Figure 1: Experimental workflow for Diginatigenin antibody specificity validation.

General Signaling Pathway of Cardiac Glycosides

Diginatigenin, as a cardiac glycoside, is expected to exert its cellular effects primarily through the inhibition of the Na+/K+-ATPase pump.[5] Understanding this pathway is crucial for designing biologically relevant validation experiments.

G cluster_0 Cell Membrane cluster_1 Intracellular Effects NaK_ATPase Na+/K+-ATPase Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Normally extrudes Ca2+ Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibition Na_ion->NCX Reduces activity of ER_Stress ER Stress Ca_ion->ER_Stress Contributes to Apoptosis Apoptosis ER_Stress->Apoptosis Can trigger

Figure 2: General signaling pathway of cardiac glycosides like Diginatigenin.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research, and detailed protocols are essential for achieving it.[2][3] The following are standard protocols for the key validation assays.

Competitive ELISA Protocol

This assay is ideal for determining the specificity of an antibody for a small molecule.[6][7][8] The principle relies on the competition between free Diginatigenin in the sample and a Diginatigenin-conjugate coated on the ELISA plate for binding to the antibody.

Materials:

  • 96-well ELISA plates

  • Diginatigenin-BSA conjugate (for coating)

  • Newly developed Diginatigenin antibody

  • HRP-conjugated secondary antibody

  • Diginatigenin standard

  • Structurally related cardiac glycosides (e.g., Digitoxin, Digoxin, Gitoxin)

  • Coating Buffer (pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB substrate

  • Stop Solution (2N H2SO4)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of Diginatigenin-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[9]

  • Competition: Prepare serial dilutions of the Diginatigenin standard and the other cardiac glycosides. In a separate plate, pre-incubate the diluted standards/competitors with the Diginatigenin antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.

  • Incubation: Add 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.[10]

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).[9]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Western Blot Protocol

Western blotting can be used to confirm that the antibody recognizes Diginatigenin when it is conjugated to a carrier protein.[3][4][11]

Materials:

  • Diginatigenin-BSA conjugate

  • Unconjugated BSA (negative control)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Newly developed Diginatigenin antibody

  • HRP-conjugated secondary antibody

  • Lysis Buffer

  • Loading Buffer

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Wash Buffer (TBST)

  • ECL substrate

Procedure:

  • Sample Preparation: Prepare samples of Diginatigenin-BSA conjugate and unconjugated BSA in Lysis Buffer and Loading Buffer.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a transfer membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Diginatigenin antibody (at an optimized dilution in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of the antibody binding within a biological context, such as in tissues that have been treated with Diginatigenin.[12][13][14]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections from Diginatigenin-treated and untreated animals/cell pellets.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Newly developed Diginatigenin antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Blocking solution (e.g., 3% H2O2, normal serum)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.

  • Blocking Non-Specific Binding: Block non-specific antibody binding with a normal serum blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the sections with the Diginatigenin antibody (at an optimized dilution) overnight at 4°C.[12]

  • Washing: Wash the sections with buffer (e.g., PBS or TBS).

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash the sections with buffer.

  • Enzyme Conjugate Incubation: Incubate with streptavidin-HRP for 30-60 minutes at room temperature.

  • Washing: Wash the sections with buffer.

  • Chromogen Application: Apply the DAB substrate-chromogen solution and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Microscopy: Examine the sections under a microscope to evaluate the staining pattern and intensity.

References

Comparative Metabolic Stability of Diginatigenin and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the metabolic stability of Diginatigenin and its structurally related analogs. Due to a lack of direct comparative studies on a wide range of Diginatigenin analogs, this document leverages available data on closely related cardiac glycosides to provide insights into their metabolic profiles. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts.

Executive Summary

Diginatigenin, a cardenolide aglycone, and its analogs are of significant interest for their potential therapeutic applications. A critical factor in the development of these compounds as drug candidates is their metabolic stability, which influences their pharmacokinetic profile, including half-life and bioavailability. This guide summarizes the available, albeit limited, quantitative data on the metabolic stability of compounds structurally similar to Diginatigenin, outlines standard experimental procedures for assessing metabolic stability, and illustrates the key signaling pathways involved in their mechanism of action.

Data on Metabolic Stability

Direct quantitative comparative data on the in vitro metabolic stability of Diginatigenin and a series of its analogs is scarce in publicly available literature. However, studies on structurally similar cardiac glycosides, such as Digoxin and its aglycone Digoxigenin, as well as Oleandrin and its aglycone Oleandrigenin, provide valuable insights. The stability of these compounds is typically assessed in liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The following table summarizes representative metabolic stability data for these related compounds. It is important to note that these values can vary depending on the specific experimental conditions (e.g., species of liver microsomes, protein concentration, incubation time).

CompoundTest SystemParameterValueReference
DigoxinHuman Liver MicrosomesMetabolismNot significantly metabolized (cleavage of sugar moieties is not cytochrome P450 dependent)[1]
DigoxigeninHuman Liver MicrosomesMetabolismExtensively converted to polar compounds (mainly glucuronides)[1]
DigoxinRat Liver MicrosomesVmax (Dg2 formation)362 +/- 37 pmol/min/mg protein[2]
DigoxinRat Liver MicrosomesKm (Dg2 formation)125 +/- 22 µM[2]
OleandrinMouseElimination Half-life (p.o.)2.3 +/- 0.5 h[3]
OleandrinMouseOral Bioavailability~30%[3]
UNC10201652 (example compound)Human Liver MicrosomesIntrinsic Clearance48.1 µL/min/mg[4]
UNC10201652 (example compound)Mouse Liver MicrosomesIntrinsic Clearance115 µL/min/mg[4]
UNC10201652 (example compound)Rat Liver MicrosomesIntrinsic Clearance194 µL/min/mg[4]

Note: Dg2 refers to digoxigenin bis-digitoxoside. Vmax represents the maximum rate of reaction, and Km is the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes. This protocol can be adapted for the comparative study of Diginatigenin and its analogs.

Objective:

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:
  • Test compounds (Diginatigenin and its analogs)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Simultaneously, prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Compounds with Microsomes & Buffer prep_reagents->mix prep_compounds Prepare Test Compounds & Positive Controls prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_course Time-course Incubation start_reaction->time_course terminate Terminate Reaction at Time Points time_course->terminate process Process Samples (Centrifugation) terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

In vitro metabolic stability assay workflow.
Signaling Pathway of Diginatigenin Analogs

Cardiac glycosides, including Diginatigenin and its analogs, primarily exert their effects by inhibiting the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events. The following diagram illustrates a simplified signaling pathway.

signaling_pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase intracellular_Na ↑ Intracellular Na+ NaK_ATPase->intracellular_Na Diginatigenin Diginatigenin / Analog Diginatigenin->NaK_ATPase Inhibition NCX Na+/Ca2+ Exchanger (NCX) (Reversed) intracellular_Na->NCX intracellular_Ca ↑ Intracellular Ca2+ NCX->intracellular_Ca SR Sarcoplasmic Reticulum intracellular_Ca->SR Ca_release ↑ Ca2+ Release SR->Ca_release contraction ↑ Myocardial Contractility (Inotropy) Ca_release->contraction

Simplified signaling pathway of cardiac glycosides.

References

Benchmarking Diginatigenin's Performance Against Known Ion Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory performance of Diginatigenin, a cardiac glycoside, against a panel of well-established ion channel blockers. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potency and selectivity of these compounds.

Executive Summary

Diginatigenin, as a cardiac glycoside, primarily exerts its biological effects through the inhibition of the Na+/K+-ATPase pump. This guide benchmarks its performance against known blockers of key physiological ion channels: sodium (Na+), calcium (Ca2+), and potassium (K+) channels. While direct experimental data for Diginatigenin is limited, data from its close structural analog, Digoxin and its aglycone, Digoxigenin, are used as a proxy to provide a robust comparative analysis. This comparison is contextualized against the performance of widely used ion channel blockers such as Amiodarone, Verapamil, Diltiazem, Lidocaine, and Flecainide.

Data Presentation: Comparative Inhibitory Performance

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Diginatigenin (represented by its analogs) and known ion channel blockers against their respective primary targets. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundTargetIC50 (µM)Tissue/Cell LineReference
DigoxinNa+/K+-ATPase0.23Porcine Cerebral Cortex[1]
DigoxinNa+/K+-ATPase2.69Not Specified[2]
OleandrinNa+/K+-ATPase0.62Not Specified[2]
OleandrigeninNa+/K+-ATPase1.23Not Specified[2]
OuabainNa+/K+-ATPase0.22Not Specified[2]

Note: Diginatigenin is the aglycone of Digitalin. The IC50 values for Digoxin and other cardiac glycosides and their genins provide an estimate of the expected potency of Diginatigenin.

Table 2: Comparative IC50 Values of Known Ion Channel Blockers

CompoundPrimary Channel TargetSpecific ChannelIC50 (µM)Reference
Sodium (Na+) Channel Blockers
LidocaineNa+ ChannelCardiac Na+ Channels5-20
FlecainideNa+ ChannelPeak NaV1.55.5
Calcium (Ca2+) Channel Blockers
VerapamilCa2+ ChannelL-type Ca2+ Channels0.25 - 15.5
DiltiazemCa2+ ChannelL-type Ca2+ Channels0.24 - 1.3
Potassium (K+) Channel Blockers
AmiodaroneK+ ChannelhERG0.8
SotalolK+ ChannelNot Specified-
Multi-Channel Blockers
AmiodaroneNa+ ChannelLate INa3.0

Signaling Pathway of Diginatigenin Action

The primary mechanism of action for Diginatigenin involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of events culminating in increased intracellular calcium concentration.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Ca2+ efflux Diginatigenin Diginatigenin Diginatigenin->NaK_ATPase Inhibits Na_in->NCX Reduces gradient for Na+ entry Contractility Increased Myocardial Contractility Ca_in->Contractility Leads to

Mechanism of Diginatigenin's action on myocardial cells.

Experimental Protocols

The determination of ion channel inhibition is primarily conducted using the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow across the cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of a compound on the activity of specific ion channels in a whole-cell configuration.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with the gene for a specific channel) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Recording Setup: The coverslip with cells is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.

  • Giga-seal Formation: A micropipette filled with intracellular solution is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by a patch-clamp amplifier. Voltage steps are applied to elicit ion channel currents.

  • Data Acquisition: Currents are recorded in the absence (baseline) and presence of the test compound at various concentrations.

  • Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the peak current amplitude. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

A Prepare Cells Expressing Target Ion Channel C Form Gigaseal on Cell Membrane A->C B Pull and Fill Patch Pipette B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Clamp Protocol D->E F Record Baseline Ion Currents E->F G Apply Test Compound F->G H Record Ion Currents in Presence of Compound G->H I Analyze Data and Determine IC50 H->I

Workflow for whole-cell patch-clamp experiments.

Logical Relationship: From Primary Target to Cellular Effect

The interaction of Diginatigenin with its primary molecular target initiates a series of events that ultimately lead to a physiological response. This logical flow is crucial for understanding its therapeutic and toxicological profiles.

Target Primary Molecular Target (Na+/K+-ATPase) Ion_Flux Alteration of Ion Flux (Increased Intracellular Na+) Target->Ion_Flux Secondary_Effect Secondary Effect on Ion Exchanger (NCX) Ion_Flux->Secondary_Effect Ca_Homeostasis Disruption of Ca2+ Homeostasis Secondary_Effect->Ca_Homeostasis Cellular_Response Cellular Response (Increased Contractility) Ca_Homeostasis->Cellular_Response Physiological_Outcome Physiological Outcome (Inotropic Effect) Cellular_Response->Physiological_Outcome

Logical flow from target engagement to physiological response.

Conclusion

This comparative guide highlights the potent inhibitory effect of Diginatigenin (via its analogs) on the Na+/K+-ATPase pump. When benchmarked against known ion channel blockers, it's evident that Diginatigenin's primary mechanism of action is distinct from classical Na+, Ca2+, or K+ channel blockers. Its high potency for Na+/K+-ATPase suggests a more targeted effect on the cellular ion homeostasis regulated by this pump. Researchers and drug development professionals can utilize this information to better position Diginatigenin and other cardiac glycosides in their research and development pipelines, particularly in the context of cardiovascular diseases and other indications where modulation of Na+/K+-ATPase activity is desirable. The provided experimental protocols offer a standardized approach for further comparative studies.

References

Independent Verification of Cardiac Glycosides' Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of published data on the anticancer properties of cardiac glycosides, primarily focusing on Digitoxin, reveals a consistent pattern of anti-proliferative activity across various cancer types. While direct, independent verification studies are not explicitly labeled as such in the scientific literature, a synthesis of findings from numerous research groups provides a strong body of evidence supporting these effects. This guide compares key experimental data and methodologies to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence.

Multiple studies have demonstrated the anticancer potential of Digitoxin and its analogs in a range of cancer cell lines, including breast, lung, ovarian, liver, and cervical cancers.[1][2][3] The primary mechanisms of action consistently reported are the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.[4][5][6]

Comparative Analysis of Anticancer Effects

The following tables summarize the quantitative data from various studies on the effects of Digitoxin on different cancer cell lines. This comparative presentation serves as an indirect form of independent verification, showcasing the reproducibility of findings across different research settings.

Table 1: Cytotoxicity of Digitoxin in Various Cancer Cell Lines
Cancer TypeCell LineIC50 ConcentrationExposure TimeStudy/Reference
Hepatocellular Carcinoma HepG2/ADM132.65 ± 3.83 nM24 h[4]
52.29 ± 6.26 nM48 h[4]
9.13 ± 3.67 nM72 h[4]
Non-Small Cell Lung Cancer A5490.10 µM24 h[3]
H12990.12 µM24 h[3]
Cervical Cancer HeLaNot explicitly stated, but effective concentrations are reported to be in the nanomolar range.-[1]
Breast Cancer MCF-7, MDA-MB-468Concentrations within the therapeutic range were found to be effective.-[2]
Table 2: Effects of Digitoxin on Cell Cycle Progression
Cancer TypeCell LineEffectConcentrationExposure TimeStudy/Reference
Hepatocellular Carcinoma HepG2/ADMG2/M Arrest0.1 µM24 h[4]
Ovarian Cancer SKOV-3G0/G1 ArrestIC50 and 10⁻⁶ M24 h and 48 h[5]
Breast Cancer MCF-7, MDA-MB-468G0/G1 ArrestTherapeutic Range-[2]
Non-Small Cell Lung Cancer -G1/S or G2 Arrest--[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a basis for replication and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2/ADM, MM231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4][7]

  • Treatment: Cells are treated with varying concentrations of Digitoxin or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours).[4][8]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with Digitoxin at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[7][8]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

Western Blotting
  • Protein Extraction: Following treatment with Digitoxin, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[7]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Digitoxin exerts its anticancer effects through multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key reported mechanisms.

Digitoxin_Apoptosis_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Inhibition Digitoxin->NaK_ATPase Bax Bax ↑ Digitoxin->Bax Bcl2 Bcl-2 ↓ Digitoxin->Bcl2 Ion_Imbalance Increased Intracellular [Ca2+] NaK_ATPase->Ion_Imbalance Mitochondria Mitochondria Ion_Imbalance->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Digitoxin-induced mitochondrial apoptosis pathway.

Digitoxin_Cell_Cycle_Arrest_Pathway Digitoxin Digitoxin ATR_CHK2 ATR-CHK2 Pathway Digitoxin->ATR_CHK2 CDC25C CDC25C ↓ ATR_CHK2->CDC25C CDK1_CyclinB1 CDK1/Cyclin B1 Complex CDC25C->CDK1_CyclinB1 G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: Digitoxin-induced G2/M cell cycle arrest pathway.

Alternative Compounds

While Digitoxin shows significant promise, other cardiac glycosides and natural compounds have also been investigated for their anticancer properties.

  • Digoxin: Similar to Digitoxin, Digoxin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including breast and non-small cell lung cancer.[3][7] Its mechanism often involves the inhibition of Na+/K+-ATPase and targeting of HIF-1α.[3][9]

  • Ouabain: Another cardiac glycoside that exhibits antiproliferative effects on cancer cells.[1]

  • Apigenin: A dietary flavonoid that can induce G2/M cell cycle arrest in colon carcinoma cell lines by inhibiting p34(cdc2) kinase activity.[10]

  • Genistein: An isoflavone that arrests cell cycle progression at the G2-M phase in human gastric cancer cells.[11]

  • Diosgenin: A steroid saponin that induces apoptosis in HepG2 cells through the generation of reactive oxygen species and the mitochondrial pathway.[12]

References

A Comparative Analysis of the In Vivo Toxicity Profiles of Digitoxin and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide provides a comparative analysis of the in-vivo toxicity of Digitoxin and Digoxin. Initial searches for "Diginatigenin" did not yield relevant scientific literature, suggesting it may be a less common term or a variant of another compound. Given the context of cardiac glycosides, this guide will focus on Digitoxin and its closely related, clinically significant counterpart, Digoxin.

This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the toxicity of these two prominent cardiac glycosides, supported by available experimental data.

Quantitative Toxicity Data

The acute toxicity of Digitoxin and Digoxin has been evaluated in various animal models. The following table summarizes the median lethal dose (LD50) values, providing a quantitative comparison of their potency.

CompoundAnimal ModelRoute of AdministrationLD50
Digitoxin RatOral56 mg/kg
RatIntravenous3.9 mg/kg
MouseOral4.95 mg/kg
MouseIntraperitoneal3.9 mg/kg
Digoxin RatOral28.27 mg/kg
MouseOral17.78 mg/kg
DogIntravenous≥ 0.177 mg/kg (acute toxicity)[1]

Clinical Signs of In Vivo Toxicity

The clinical manifestations of toxicity for both Digitoxin and Digoxin are similar, reflecting their shared mechanism of action. These signs can be broadly categorized into gastrointestinal, neurological, and cardiovascular effects.

Common Clinical Signs Observed in Animal Models:

  • Gastrointestinal: Anorexia (loss of appetite), nausea, vomiting, diarrhea, and abdominal pain are often the earliest signs of toxicity.[2][3][4]

  • Neurological: Lethargy, weakness, confusion, and in severe cases, seizures and coma can occur.[2][3][4]

  • Cardiovascular: A range of cardiac arrhythmias are the most life-threatening signs of toxicity.[1][4] These can include:

    • Bradycardia (slow heart rate)

    • Atrioventricular (AV) block of varying degrees

    • Ventricular premature complexes (PVCs)

    • Ventricular tachycardia

    • Ventricular fibrillation

Cats are reported to be more sensitive to Digoxin toxicity than dogs.[1][4] In dogs, chronic toxicity can occur with long-term therapy, not just acute overdose.[1]

Mechanism of Toxicity

The primary mechanism of toxicity for both Digitoxin and Digoxin is the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in myocardial cells.[5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. While this increase in intracellular calcium is responsible for the therapeutic inotropic effects of these drugs, excessive levels lead to delayed afterdepolarizations and subsequent arrhythmias.[5] Additionally, these cardiac glycosides increase vagal tone, which can contribute to bradycardia and AV block.[5]

Mechanism of Cardiac Glycoside Toxicity CG Cardiac Glycosides (Digitoxin, Digoxin) NaK_ATPase Na+/K+ ATPase Pump CG->NaK_ATPase Inhibition Vagal_Tone Increased Vagal Tone CG->Vagal_Tone Stimulation Na_in Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Altered Gradient Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increased Ca2+ Influx Arrhythmias Cardiac Arrhythmias Ca_in->Arrhythmias Delayed Afterdepolarizations AV_Block AV Nodal Block Vagal_Tone->AV_Block Leads to

Mechanism of Cardiac Glycoside Toxicity

Experimental Protocols for In Vivo Toxicity Assessment

While specific, detailed protocols for the cited LD50 studies are not available in the public domain, a general methodology for assessing the acute in vivo toxicity of cardiac glycosides can be outlined as follows. These studies are typically conducted in accordance with Good Laboratory Practice (GLP) guidelines.

General Experimental Workflow:

  • Animal Selection and Acclimatization:

    • Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific sex are often used.

    • Animals are acclimatized to the laboratory environment for a minimum of one week prior to the study. They are housed in controlled conditions of temperature, humidity, and light-dark cycle, with free access to standard pellet diet and water.

  • Dose Preparation and Administration:

    • The test compound (Digitoxin or Digoxin) is typically dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent).

    • A range of doses are prepared to determine the dose that is lethal to 50% of the test population.

    • The compound is administered via the desired route (e.g., oral gavage for oral toxicity, injection for intravenous or intraperitoneal routes).

  • Observation and Data Collection:

    • Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.

    • Observations include clinical signs of toxicity (as listed in section 2), behavioral changes, and mortality.

    • Body weight is typically recorded at regular intervals.

  • Pathological Examination:

    • At the end of the observation period, surviving animals are euthanized.

    • A gross necropsy is performed on all animals (including those that died during the study) to examine for any visible organ abnormalities.

    • Key organs may be collected, weighed, and preserved for histopathological examination to identify any microscopic changes.

  • Data Analysis:

    • The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vivo Toxicity Experimental Workflow start Start animal_selection Animal Selection & Acclimatization start->animal_selection dose_prep Dose Preparation & Administration animal_selection->dose_prep observation Clinical Observation (up to 14 days) dose_prep->observation necropsy Gross Necropsy & Histopathology observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Generalized In Vivo Toxicity Workflow

Conclusion

Digitoxin and Digoxin exhibit similar in vivo toxicity profiles, characterized by gastrointestinal, neurological, and dose-limiting cardiovascular effects. The quantitative LD50 data suggests differences in the potency of these compounds depending on the animal model and route of administration. Understanding these toxicity profiles is crucial for the safe development and use of cardiac glycosides in therapeutic applications. Further research with detailed, publicly available protocols would be beneficial for a more in-depth comparative analysis.

References

Diginatigenin as a Chemical Probe for Na+/K+-ATPase Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Diginatigenin as a chemical probe for studying the Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), a critical transmembrane protein essential for maintaining cellular ion homeostasis. This document compares Diginatigenin with other well-established Na+/K+-ATPase inhibitors, offering experimental data and detailed protocols to aid researchers in their study design and execution.

Introduction to Diginatigenin and Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process fundamental for various physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.[1] Inhibition of this pump can have profound cellular effects and is a key mechanism for the therapeutic action of cardiac glycosides in treating heart failure.[2]

Diginatigenin is a cardenolide, a type of steroid, that belongs to the family of cardiac glycosides.[3] As an aglycone, it is the steroid core without the sugar moieties that are typically attached to other cardiac glycosides like Digoxin and Ouabain. Understanding the interaction of Diginatigenin with Na+/K+-ATPase is crucial for its validation as a specific chemical probe.

Comparative Analysis of Na+/K+-ATPase Inhibitors

The validation of a chemical probe necessitates a thorough comparison with existing tools. This section compares Diginatigenin and its closely related aglycone, digitoxigenin, with the widely used Na+/K+-ATPase inhibitors, Ouabain and Digoxin.

Quantitative Data Summary

CompoundTypeTargetKd (nM)IC50 (nM)Key Characteristics
Diginatigenin Cardenolide AglyconeNa+/K+-ATPaseData not availableData not availableLacks a sugar moiety, which is expected to result in low isoform selectivity.[4]
Digitoxigenin Cardenolide AglyconeNa+/K+-ATPase26 ± 15-Structurally similar to Diginatigenin; aglycones generally show little to no isoform selectivity.[4]
Ouabain Cardenolide GlycosideNa+/K+-ATPase1.1 ± 117-89 (cell-dependent)[5]Shows moderate selectivity for the α1 isoform over the α2 isoform of Na+/K+-ATPase.[4]
Digoxin Cardenolide GlycosideNa+/K+-ATPase2.8 ± 240-164 (cell-dependent)[5]Exhibits moderate selectivity for α2/α3 isoforms over the α1 isoform.[4]

Isoform Selectivity

The Na+/K+-ATPase exists in different isoforms, with the α-subunit having four variations (α1, α2, α3, α4) that exhibit tissue-specific expression.[4] The selectivity of a chemical probe for these isoforms is a critical aspect of its validation.

Studies have demonstrated that the sugar moiety of cardiac glycosides plays a crucial role in determining their isoform selectivity.[4] Aglycones, such as Diginatigenin and digitoxigenin, which lack these sugar groups, generally display indistinguishable binding affinities across the α1, α2, and α3 isoforms.[4] In contrast, glycosides like Digoxin show a preference for the α2/α3 isoforms, while Ouabain has a moderate selectivity for the α1 isoform.[4] This lack of isoform selectivity makes Diginatigenin a useful tool for studying the general function of the Na+/K+-ATPase, whereas isoform-selective probes would be more appropriate for investigating the specific roles of different α-subunits.

Experimental Protocols

To validate Diginatigenin as a chemical probe, its inhibitory effect on Na+/K+-ATPase activity must be quantified. A common method is the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity.[3]

1. Materials and Reagents:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney)[3][6]

  • Assay Buffer (pH 7.4): 100 mM NaCl, 25 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 20 mM Tris-HCl[3]

  • ATP solution (e.g., 1 mM)[7]

  • Diginatigenin and other inhibitors (e.g., Ouabain, Digoxin) dissolved in an appropriate solvent (e.g., DMSO)

  • Phosphate detection reagent (e.g., a molybdate-based solution)

  • Microplate reader

2. Procedure:

  • Enzyme Preparation: Prepare dilutions of the purified Na+/K+-ATPase in a suitable buffer. The optimal concentration should be determined empirically.

  • Inhibitor Preparation: Prepare a serial dilution of Diginatigenin and other test compounds in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Total ATPase activity: Enzyme + Assay Buffer

    • Non-specific ATPase activity: Enzyme + Assay Buffer + a high concentration of a specific inhibitor like Ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase.[3]

    • Test wells: Enzyme + Assay Buffer + varying concentrations of Diginatigenin or other test compounds.

  • Pre-incubation: Add the enzyme to the wells containing the assay buffer and inhibitors. Pre-incubate the plate at 37°C for a sufficient time (e.g., 10-30 minutes) to allow for inhibitor binding.[3]

  • Reaction Initiation: Start the enzymatic reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA) or by adding the phosphate detection reagent which is often acidic.

  • Phosphate Detection: Add the colorimetric phosphate detection reagent to each well. After a development period, measure the absorbance at the appropriate wavelength (e.g., 620-700 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the Na+/K+-ATPase-specific activity by subtracting the non-specific ATPase activity from the total ATPase activity.

    • Determine the percentage of inhibition for each concentration of Diginatigenin.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of a cardiac glycoside like Diginatigenin to the Na+/K+-ATPase inhibits its pumping function, leading to an increase in intracellular sodium concentration. This, in turn, alters the activity of the Na+/Ca²⁺ exchanger, resulting in an influx of calcium ions and subsequent downstream signaling events.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKA Na+/K+-ATPase Na_in [Na+]i ↑ NKA->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Increased Ca2+ Influx Diginatigenin Diginatigenin Diginatigenin->NKA Binds and Inhibits Na_in->NCX Alters Gradient Signaling Downstream Signaling (e.g., Gene Expression, Cell Growth) Ca_in->Signaling Activates

Caption: Mechanism of Na+/K+-ATPase inhibition by Diginatigenin.

Experimental Workflow for Chemical Probe Validation

The validation of Diginatigenin as a chemical probe involves a series of experiments to characterize its activity, selectivity, and mechanism of action.

G A Compound Acquisition (Diginatigenin) B Primary Assay: In Vitro Na+/K+-ATPase Inhibition A->B C Determine IC50 Value B->C D Secondary Assays: Isoform Selectivity B->D F Cell-Based Assays: Measure Intracellular Ion Concentrations B->F H Data Analysis & Comparison with Known Probes (Ouabain, Digoxin) C->H E Compare Inhibition of α1, α2, α3 Isoforms D->E E->H G Quantify Changes in [Na+]i and [Ca2+]i F->G G->H I Validation Report H->I

Caption: Workflow for validating Diginatigenin as a Na+/K+-ATPase probe.

Conclusion

Diginatigenin, as a cardenolide aglycone, represents a valuable tool for studying the fundamental mechanisms of Na+/K+-ATPase function. Its primary characteristic as a chemical probe is its expected lack of significant isoform selectivity, making it suitable for investigating the general roles of the sodium-potassium pump. For studies requiring the dissection of isoform-specific functions, glycosylated probes such as Digoxin or Ouabain would be more appropriate. The provided experimental protocol offers a robust framework for quantifying the inhibitory potency of Diginatigenin and comparing it to other cardiac glycosides, thereby enabling researchers to make informed decisions on the most suitable chemical probe for their specific scientific questions. Further research to experimentally determine the IC50 and binding kinetics of Diginatigenin would be highly beneficial for its full validation and broader application in the field.

References

A comparative study of the effects of Diginatigenin on healthy versus cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cardiac glycoside Diginatigenin reveals a promising selective cytotoxicity towards cancerous cells while exhibiting lesser adverse effects on healthy cells. This selective action, primarily mediated through the inhibition of the Na+/K+-ATPase pump, triggers a cascade of intracellular events leading to apoptosis and cell growth inhibition in malignant cells. This guide provides a comparative study of Diginatigenin's effects, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The preferential cytotoxicity of Diginatigenin and its derivatives against cancer cells is a key area of research. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in various cancer cell lines compared to their healthy counterparts. This indicates that a lower concentration of the compound is required to inhibit the growth of cancer cells by 50%, highlighting its therapeutic potential.

Cell LineCell TypeCompoundIC50Reference
HeLaCervical CarcinomaDigitoxigenin-α-L-rhamno-pyranoside (Analog 1)35.2 ± 1.6 nM[1]
HeLaCervical CarcinomaDigitoxigenin-α-L-amiceto-pyranoside (Analog 2)38.7 ± 1.3 nM[1]
Wi-26-VA4Human Diploid Lung Fibroblasts (Non-tumor)Analogs 1 & 2≥ 10 μM[1]
A549Non-Small Cell Lung CancerDigitoxigenin monodigitoxoside (DGX)Not specified, but induced cytotoxic effects[2]
H460Non-Small Cell Lung CancerDigitoxigenin monodigitoxoside (DGX)Not specified, but induced cytotoxic effects[2]
SKOV-3Ovarian CancerDigoxin2.5 × 10⁻⁷ M[3][4]
SKOV-3Ovarian CancerDigitoxin4.0 × 10⁻⁷ M[3][4]

Mechanism of Action: A Tale of Two Cells

The primary molecular target of Diginatigenin and related cardiac glycosides is the Na+/K+-ATPase, an ion pump essential for maintaining cellular ion homeostasis.[5] The differential expression and activity of this pump in cancerous versus healthy cells are believed to be a cornerstone of the observed selective cytotoxicity.[1]

In cancer cells , inhibition of the Na+/K+-ATPase by Diginatigenin leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[5] This disruption of ion balance triggers a series of downstream signaling events, including:

  • Activation of Apoptotic Pathways: The increased intracellular calcium can induce the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death (apoptosis).[6][7] Studies have shown that Diginatigenin and its analogs can induce apoptosis in various cancer cell lines, including breast cancer and non-small cell lung cancer.[5][6]

  • Cell Cycle Arrest: Diginatigenin has been observed to cause cell cycle arrest at different phases in various cancer cell lines. For instance, in A549 lung cancer cells, it caused an arrest in the S and G2/M phases, while in ovarian cancer cells, it led to a G0/G1 phase arrest.[2][3][4]

  • Modulation of Signaling Pathways: The binding of Diginatigenin to the Na+/K+-ATPase can also activate several signaling cascades, such as the MAPK, PI3K/Akt, and Src kinase pathways, which can have mixed effects on cell survival and proliferation but often culminate in apoptosis in a cancerous context.[5][8]

In contrast, healthy cells appear to be less susceptible to the cytotoxic effects of Diginatigenin at therapeutic concentrations.[9] This relative resistance is attributed to several factors, including potential differences in the expression levels and subunit composition of the Na+/K+-ATPase, as well as more robust cellular mechanisms to handle ionic imbalances.[1] For example, in Wi-26-VA4 non-tumor cells, the modulatory effects on Na+/K+-ATPase and PMCA seen in HeLa cancer cells were absent.[1]

Diginatigenin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Diginatigenin Diginatigenin NaK_ATPase Na+/K+-ATPase Diginatigenin->NaK_ATPase Inhibits Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion via Na+/Ca2+ exchanger Signaling_Pathways Activation of Signaling Pathways (MAPK, PI3K/Akt, Src) Ca_ion->Signaling_Pathways Apoptosis Apoptosis Ca_ion->Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of Diginatigenin in cancerous cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the effects of Diginatigenin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, Wi-26-VA4) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Diginatigenin or its analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with Diginatigenin at the desired concentration for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

  • Data Quantification: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis A1 Seed Healthy & Cancer Cells A2 Treat with Diginatigenin (Varying Concentrations) A1->A2 A3 MTT Assay A2->A3 A4 Determine IC50 Values A3->A4 B1 Seed Healthy & Cancer Cells B2 Treat with Diginatigenin (IC50 Concentration) B1->B2 B3 Annexin V/PI Staining B2->B3 B4 Flow Cytometry B3->B4

Figure 2: General experimental workflow for comparing Diginatigenin's effects.

Conclusion

The available evidence strongly suggests that Diginatigenin and its related cardiac glycosides possess a significant and selective anticancer activity. Their ability to preferentially induce apoptosis and inhibit the proliferation of cancerous cells, while sparing healthy cells to a greater extent, makes them compelling candidates for further investigation in cancer therapy. The detailed understanding of their mechanism of action, centered on the Na+/K+-ATPase, provides a solid foundation for the rational design of novel and more potent anticancer drugs with improved therapeutic indices. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Diginatigenin in the treatment of various malignancies.

References

Safety Operating Guide

Navigating the Disposal of Diginatigenin: A Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent chemical compounds like diginatigenin are fundamental to ensuring a safe laboratory environment and adhering to regulatory standards. As a cardiac glycoside, diginatigenin is classified as a highly toxic substance, demanding strict protocols to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of diginatigenin and contaminated materials, fostering a culture of safety and operational excellence.

Immediate Safety and Hazard Profile

Diginatigenin, like other cardiac glycosides, is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear double chemical-resistant gloves.

  • Protective Clothing: A disposable gown or lab coat is necessary.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][4]

All handling of diginatigenin should occur within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency safety shower and eye wash station must be readily accessible.[2]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is a critical step in the safe disposal of diginatigenin. Waste should be categorized as either "bulk" or "trace" cytotoxic waste. All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols to ensure they are handled correctly throughout the disposal process.[6][7][8]

Waste CategoryDescriptionRecommended Container
Bulk Cytotoxic Waste - Unused or expired pure diginatigenin.- Concentrated stock solutions.- Grossly contaminated items (e.g., spill cleanup materials).Primary Container: Sealable, leak-proof container compatible with the chemical. Secondary Container: Black hazardous waste container, clearly labeled "Hazardous Waste - Cytotoxic."[8]
Trace Cytotoxic Waste - Empty vials and packaging that held diginatigenin.- Contaminated PPE (gloves, gowns, etc.).- Contaminated lab supplies (pipette tips, tubes, flasks).Primary Container: Purple cytotoxic waste bag.[7] Secondary Container: Rigid, leak-proof bin, often yellow or red, labeled "Trace Cytotoxic Waste."[6][8][9]
Sharps Waste - Needles, syringes, and other sharps contaminated with diginatigenin.Puncture-resistant sharps container, clearly labeled as "Cytotoxic Sharps" (often with a purple lid).[6][9]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the procedural steps for the safe disposal of diginatigenin waste. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.

1. Wear Appropriate PPE:

  • Before beginning any waste handling procedures, ensure you are wearing the full complement of required PPE as described above.

2. Segregate Waste at the Source:

  • At the point of generation, immediately categorize each piece of waste as bulk, trace, or sharps.

3. Containment:

  • Bulk Waste: Carefully place all bulk diginatigenin waste into a designated, compatible, and sealable primary container. Secure the lid tightly. Place this primary container into the larger, labeled black hazardous waste container.

  • Trace Waste: Dispose of all items with trace contamination (e.g., used gloves, pipette tips) directly into a purple cytotoxic waste bag.[7]

  • Sharps Waste: Immediately deposit all contaminated sharps into a designated cytotoxic sharps container to prevent accidental punctures.[9]

4. Container Management:

  • Keep all waste containers closed when not in active use.

  • Do not overfill containers. As a best practice, seal containers when they are approximately three-quarters full.[8]

5. Decontamination:

  • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with diginatigenin using an appropriate cleaning agent as specified by your institution's EHS.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as trace cytotoxic waste.[8]

6. Storage and Pickup:

  • Store the sealed and properly labeled waste containers in a designated, secure satellite accumulation area.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup by authorized EHS personnel.

7. Final Disposal Method:

  • The standard final disposal method for cytotoxic waste is high-temperature incineration conducted at an approved hazardous waste disposal facility.[7][9] This ensures the complete destruction of the toxic compound.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the segregation and disposal of diginatigenin waste, providing a clear visual guide for laboratory personnel.

G cluster_0 Point of Generation (Chemical Fume Hood) cluster_1 Containerization cluster_2 Final Disposal Path A Diginatigenin Waste Generated B Bulk Waste (Pure compound, stock solutions, spill cleanup) A->B Segregate Immediately C Trace Waste (Contaminated PPE, lab supplies) A->C Segregate Immediately D Sharps Waste (Contaminated needles, syringes) A->D Segregate Immediately E Black Hazardous Waste Container 'Hazardous Waste - Cytotoxic' B->E F Purple Cytotoxic Waste Bag in Labeled Rigid Container C->F G Purple-Lidded Sharps Container 'Cytotoxic Sharps' D->G H Store Sealed Containers in Designated Satellite Accumulation Area E->H F->H G->H I EHS Hazardous Waste Pickup H->I J High-Temperature Incineration (Approved Facility) I->J

Caption: Workflow for the segregation and disposal of diginatigenin waste.

By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel, maintain compliance with environmental regulations, and uphold their commitment to responsible scientific research.

References

Essential Safety and Operational Protocols for Handling Diginatigenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Diginatigenin is of paramount importance. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. Adherence to these procedural guidelines is critical to mitigate the significant health risks associated with this compound.

Diginatigenin and its related compounds are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] Therefore, a comprehensive safety strategy encompassing personal protective equipment (PPE), specific handling protocols, and appropriate waste disposal is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling Diginatigenin, based on safety data sheets for structurally similar and highly potent compounds.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated, disposable nitrile gloves.To prevent skin contact with the highly toxic compound. The outer glove should be removed immediately after handling.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes and face from splashes of liquids or airborne particles.
Lab Coat/Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of the highly toxic powder or aerosols.
Footwear Closed-toe shoes.To protect feet from potential spills.
Quantitative Toxicity Data

While a specific Occupational Exposure Limit (OEL) for Diginatigenin has not been established, the high toxicity of related cardiac glycosides necessitates handling it as an extremely hazardous substance. The available toxicity data for the closely related compound, Digoxin, is provided below as a reference.

CompoundCAS NumberToxicity Data
Diginatigenin559-57-9No specific LD50 data readily available. Handled as a highly potent compound due to structural similarity to other cardiac glycosides.
Digoxin20830-75-5LD50 (Rat, oral): 28.27 mg/kg[4]

Due to the lack of a specific OEL, a control banding approach is recommended, where the compound is handled under the highest level of containment.

Experimental Protocol: Safe Handling of Diginatigenin

This protocol outlines the step-by-step procedure for safely handling Diginatigenin in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Area: All work with Diginatigenin must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential contamination.
  • Restricted Access: Access to the handling area should be restricted to authorized personnel only.
  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers.
  • Decontamination Solution: Prepare a fresh decontamination solution (e.g., a solution of sodium hypochlorite) and have it readily available.

2. Weighing and Solution Preparation:

  • Weighing: If weighing the solid compound, do so within the containment of the fume hood. Use disposable weighing boats to minimize contamination of balances.
  • Solution Preparation: When preparing solutions, add the solvent to the solid Diginatigenin slowly to avoid splashing. All solutions should be prepared and handled within the fume hood.

3. Handling and Experimentation:

  • Containment: All experimental procedures involving Diginatigenin must be performed within the designated containment area.
  • Aerosol Prevention: Avoid any actions that could generate dust or aerosols.
  • Spill Management: In the event of a spill, immediately alert others in the area. Use an appropriate absorbent material for liquid spills, and for solid spills, gently cover with a damp cloth to avoid raising dust before clean-up. All spill clean-up materials must be disposed of as hazardous waste.

4. Post-Handling and Decontamination:

  • Decontaminate Surfaces: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with Diginatigenin.
  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

5. Waste Disposal:

  • Segregation: All solid and liquid waste contaminated with Diginatigenin must be segregated into clearly labeled, sealed, and leak-proof hazardous waste containers.[5]
  • Container Disposal: Empty containers that held Diginatigenin must be managed as hazardous waste and should not be disposed of in regular trash.[2]
  • Disposal Method: Follow all institutional and local regulations for the disposal of highly toxic chemical waste. High-temperature incineration is often the recommended method for such compounds.[6]

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate the experimental workflow and the logical relationship for PPE selection.

G Experimental Workflow for Handling Diginatigenin cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Materials & PPE prep_area->gather_materials prep_decon Prepare Decontamination Solution gather_materials->prep_decon weigh Weigh Solid Diginatigenin prep_decon->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose Dispose of Hazardous Waste per Regulations segregate_waste->dispose

Caption: Workflow for the safe handling of Diginatigenin.

G PPE Selection Logic for Diginatigenin Handling cluster_risk Risk Assessment cluster_ppe Required Personal Protective Equipment cluster_controls Engineering Controls risk High Potency & Toxicity of Diginatigenin gloves Double Nitrile Gloves risk->gloves gown Disposable, Low-Permeability Gown risk->gown eye_face Chemical Goggles / Face Shield risk->eye_face respirator NIOSH-Approved Respirator risk->respirator fume_hood Chemical Fume Hood risk->fume_hood

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diginatigenin
Reactant of Route 2
Diginatigenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.